molecular formula C5H11NO B1433836 (3-Methyl-3-azetidinyl)methanol CAS No. 1458776-01-6

(3-Methyl-3-azetidinyl)methanol

Cat. No.: B1433836
CAS No.: 1458776-01-6
M. Wt: 101.15 g/mol
InChI Key: SOYCFNZZDDLHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-3-azetidinyl)methanol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methylazetidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(4-7)2-6-3-5/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYCFNZZDDLHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-Methyl-3-azetidinyl)methanol: A Core Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a cornerstone in contemporary medicinal chemistry.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it a highly sought-after scaffold in the design of novel therapeutics.[2][3] Unlike more flexible chains or larger rings, the constrained nature of the azetidine moiety allows for precise positioning of substituents in chemical space, which can lead to enhanced binding affinity and selectivity for biological targets.[4]

Among the diverse array of functionalized azetidines, (3-Methyl-3-azetidinyl)methanol stands out as a particularly valuable building block. The 3,3-disubstituted pattern introduces a stereochemically defined quaternary center, enriching the molecule's sp³ character—a feature increasingly correlated with success in clinical development.[2] This guide offers a detailed exploration of a robust synthetic pathway to this compound and outlines the comprehensive characterization required to validate its structure and purity, providing researchers with the foundational knowledge to leverage this important intermediate in their drug discovery programs.

Part 1: Synthesis of this compound

The construction of the strained azetidine ring and its subsequent functionalization has historically been a synthetic challenge. Modern methodologies, however, have made these scaffolds more accessible.[3] Key strategies often involve intramolecular cyclizations or the functionalization of a pre-formed azetidine ring.[1]

A reliable and scalable approach to synthesizing this compound involves the reduction of a corresponding 3-methyl-azetidine-3-carboxylate precursor. This method is advantageous due to the commercial availability of related starting materials and the high efficiency of the final reduction step. The following protocol details the final, critical transformation from the ester to the desired primary alcohol.

Experimental Protocol: Reduction of N-Boc-3-methyl-azetidine-3-carboxylate

This protocol describes the reduction of an N-protected methyl ester precursor to (N-Boc-3-methyl-3-azetidinyl)methanol. The Boc (tert-butyloxycarbonyl) protecting group is commonly used for its stability under various reaction conditions and its straightforward removal under acidic conditions.

Step-by-Step Methodology:

  • Reaction Setup: A 250 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is dried in an oven and allowed to cool to room temperature under a nitrogen atmosphere.

  • Reagent Addition: Anhydrous tetrahydrofuran (THF, 50 mL) is added to the flask via cannula. Lithium aluminum hydride (LiAlH₄, 1.5 g, ~40 mmol) is added carefully in portions to the stirred solvent at 0 °C (ice bath).

    • Causality: LiAlH₄ is a potent reducing agent capable of efficiently converting esters to primary alcohols. The reaction is highly exothermic and reactive with protic solvents; therefore, an anhydrous aprotic solvent like THF is essential, and controlled addition at reduced temperature is a critical safety measure.

  • Substrate Addition: N-Boc-3-methyl-azetidine-3-carboxylate (4.6 g, 20 mmol), dissolved in 20 mL of anhydrous THF, is added dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux for 2 hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (1.5 mL), followed by 15% aqueous sodium hydroxide (1.5 mL), and finally, more water (4.5 mL). This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts into a granular, easily filterable solid.

    • Causality: Quenching is the most hazardous step and must be performed with extreme care. The slow, sequential addition of water and NaOH solution safely neutralizes the excess reactive LiAlH₄ and converts the aluminum byproducts into a manageable solid.

  • Workup and Isolation: The resulting white suspension is stirred vigorously for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with additional THF (2 x 20 mL).[5] The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc protected product.

  • Deprotection (Optional but often required): The crude N-Boc-(3-methyl-3-azetidinyl)methanol is dissolved in a solution of 4M HCl in 1,4-dioxane (30 mL) and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield this compound as its hydrochloride salt, which can be neutralized or used directly.

SynthesisWorkflow Start N-Boc-3-methyl- azetidine-3-carboxylate Reagents 1) LiAlH4, THF, 0°C to reflux 2) H2O, NaOH(aq), H2O Start->Reagents Reduction Intermediate N-Boc-(3-methyl-3-azetidinyl)methanol Reagents->Intermediate Deprotection 4M HCl in Dioxane Intermediate->Deprotection Boc Removal Product This compound (as HCl salt) Deprotection->Product

Synthetic workflow for this compound.

Part 2: Comprehensive Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the hydroxymethyl protons (CH₂OH), and the two sets of inequivalent methylene protons on the azetidine ring. The alcohol and amine protons may appear as broad singlets and their chemical shifts can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of five distinct carbon environments: the methyl carbon, the hydroxymethyl carbon, the two azetidine ring carbons, and the quaternary carbon at the 3-position.

Data Point Technique Expected Result Interpretation
¹H Chemical Shifts ¹H NMR (CDCl₃)δ ~ 1.2 ppm (s, 3H); δ ~ 3.5 ppm (s, 2H); δ ~ 3.6-3.8 ppm (m, 4H); Broad signals for OH/NHs: singlet for CH₃; s: singlet for CH₂OH; m: overlapping signals for ring CH₂s
¹³C Chemical Shifts ¹³C NMR (CDCl₃)δ ~ 25 ppm (CH₃); δ ~ 40 ppm (C-quaternary); δ ~ 55 ppm (Ring CH₂s); δ ~ 70 ppm (CH₂OH)Confirms the five unique carbon environments in the molecule.[6][7]
Molecular Ion Mass Spec (ESI+)m/z 102.09 ([M+H]⁺)Confirms the molecular weight of C₅H₁₁NO (MW: 101.15 g/mol ).
Key Fragments Mass Spec (ESI+)m/z 84 ([M-H₂O]⁺); m/z 70 ([M-CH₂OH]⁺)Corresponds to the loss of a water molecule or the hydroxymethyl group.[8]
O-H Stretch IR SpectroscopyBroad band at 3400-3200 cm⁻¹Characteristic of the hydroxyl group involved in hydrogen bonding.[9][10]
C-H Stretch IR SpectroscopySharp bands at 2950-2850 cm⁻¹Aliphatic C-H stretching vibrations from methyl and methylene groups.
C-O Stretch IR SpectroscopyStrong band at 1050-1000 cm⁻¹Confirms the presence of the primary alcohol C-O bond.[9]
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion ([M+H]⁺) is expected at m/z 102.09, confirming the molecular formula C₅H₁₁NO.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.[9][10] Additionally, characteristic C-H stretching bands around 2900 cm⁻¹ and a strong C-O stretching band near 1050 cm⁻¹ will be present.[9]

Characterization cluster_NMR NMR Data cluster_MS MS Data cluster_IR IR Data Compound This compound NMR NMR Spectroscopy Compound->NMR Analyzed by MS Mass Spectrometry Compound->MS Analyzed by IR IR Spectroscopy Compound->IR Analyzed by H_NMR ¹H NMR: Confirms proton environment & connectivity NMR->H_NMR C_NMR ¹³C NMR: Confirms carbon backbone NMR->C_NMR MW Molecular Weight: m/z = 102.09 [M+H]⁺ MS->MW Frag Fragmentation Pattern MS->Frag OH_stretch O-H Stretch: ~3300 cm⁻¹ IR->OH_stretch CO_stretch C-O Stretch: ~1050 cm⁻¹ IR->CO_stretch

Workflow for the structural characterization of the target compound.

References

  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in Drug Discovery. PharmaBlock.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. EPFL.
  • [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. PMC - NIH.
  • CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. docbrown.info.
  • Notes on NMR Solvents. University of Wisconsin-Madison.
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. scite.ai.
  • Infrared spectra of methanol, ethanol, and n-propanol. nist.gov.
  • CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. docbrown.info.
  • synthesis of Methyl 2-(azetidin-3-yl)

Sources

An In-depth Technical Guide to the Physicochemical Properties of (3-Methyl-3-azetidinyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1] Its unique combination of properties—a strained ring system, inherent three-dimensionality (sp³-rich character), and the ability to serve as a versatile synthetic handle—offers drug designers a powerful tool to overcome challenges in pharmacokinetics and pharmacodynamics.[1] Unlike more conventional ring systems, the conformational rigidity of the azetidine core can enhance binding to biological targets, improve metabolic stability, and increase aqueous solubility, all of which are critical attributes for successful therapeutic agents.[1]

(3-Methyl-3-azetidinyl)methanol is a prime exemplar of this valuable class of building blocks. Possessing a quaternary center that introduces a defined spatial arrangement of its methyl and hydroxymethyl substituents, this molecule offers a unique scaffold for creating novel chemical entities. The tertiary amine provides a basic handle for salt formation and hydrogen bonding, while the primary alcohol presents a site for further functionalization, enabling its incorporation into a diverse range of molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound for researchers engaged in the design and development of next-generation therapeutics.

Part 1: Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a building block is paramount for its effective application in drug design and synthesis. This section details the known and predicted properties of this compound.

Molecular Structure

The structure of this compound features a central, saturated four-membered azetidine ring. The C3 position is substituted with both a methyl group and a hydroxymethyl group, creating a chiral center.

Caption: 2D Structure of this compound.

Summary of Physicochemical Data
PropertyValueSource/Comment
CAS Number 1458776-01-6ChemBridge[2]
Molecular Formula C₅H₁₁NOChemBridge[2]
Molecular Weight 101.15 g/mol ChemicalBook[3]
Appearance SolidChemBridge[2]
Melting Point Data not availableLiterature search did not yield an experimental value.
Boiling Point Data not availableLiterature search did not yield an experimental value.
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.Based on the polar nature of the molecule (amine and alcohol functional groups).
logP (Octanol/Water) -0.57ChemBridge (Calculated)[2]
pKa (Conjugate Acid) ~10.5 - 11.0 (Predicted)Predicted based on the pKa of azetidine (~11.3)[3] and the electron-donating effects of the alkyl substituents.

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached via a two-step sequence starting from the commercially available 1-Boc-3-azetidinone. This involves the creation of the C3-quaternary center via a Grignard reaction, followed by the removal of the Boc protecting group.

Synthetic Workflow

synthesis_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Boc Deprotection start 1-Boc-3-azetidinone intermediate tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate start->intermediate  CH3MgCl or CH3MgBr  in THF, 0 °C to RT product This compound intermediate->product  TFA in DCM, 0 °C to RT  or 4M HCl in Dioxane

Sources

A Researcher's Guide to Sourcing (3-Methyl-3-azetidinyl)methanol hydrochloride: From Supplier Selection to In-House Quality Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular frameworks that bestow advantageous physicochemical and pharmacological properties is a constant endeavor. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has emerged as a "privileged" structure in drug design.[1] Its unique combination of conformational rigidity and chemical stability, positioned between the highly strained aziridines and the more flexible pyrrolidines, permits precise control over the spatial orientation of substituents.[1] This constrained geometry can lead to a significant enhancement in binding affinity for biological targets by minimizing the entropic penalty upon binding.[1]

(3-Methyl-3-azetidinyl)methanol hydrochloride (CAS No. 1458653-12-7) is a key building block that leverages the advantageous properties of the azetidine core. The presence of a hydroxymethyl group provides a reactive handle for further chemical modification, while the methyl group at the 3-position introduces a specific stereochemical and conformational constraint. This guide provides a comprehensive overview for researchers on sourcing this critical intermediate, from identifying and vetting commercial suppliers to establishing a robust in-house quality verification system.

Part 1: Navigating the Commercial Landscape: Identifying Reputable Suppliers

The initial step in procuring this compound hydrochloride is the identification of reliable commercial suppliers. A number of chemical suppliers specialize in providing building blocks for research and development. Based on publicly available information, several companies list this compound or its free base in their catalogs.

Key Commercial Suppliers:

  • Suzhou Sibian Chemical Technology Co., Ltd: A specialized manufacturer of intermediates and heterocyclic building blocks. They list this compound HCl (CAS No. 1458653-12-7) and claim a mature process for mass production with purity up to 99%.[2][3]

  • BLD Pharm: A global supplier of research chemicals, listing this compound hydrochloride (CAS No. 1458653-12-7).[4]

  • Apollo Scientific: A UK-based supplier of fine chemicals for research and development, offering a range of azetidine derivatives.

  • ChemBridge (Hit2Lead): A provider of screening compounds and building blocks for drug discovery, listing the free base, this compound (CAS No. 1458776-01-6), with a stated purity of 95%.[5]

  • Benchchem: A supplier of fine chemicals and research products, listing (3-Methyl-azetidin-3-yl)methanol hydrochloride (CAS No. 1458653-12-7).

It is important to note that availability and stock levels can vary, and researchers should contact suppliers directly for the most current information.

Part 2: The Senior Application Scientist's Perspective: Ensuring Scientific Integrity in Procurement

As a Senior Application Scientist, the focus extends beyond simply finding a supplier. The integrity of your research hinges on the quality of your starting materials. This section delves into the critical aspects of supplier qualification and the implementation of a self-validating system for incoming materials, grounded in the principles of Good Manufacturing Practice (GMP) and established analytical validation guidelines.

The Causality Behind Stringent Supplier Selection

The quality of a pharmaceutical intermediate like this compound hydrochloride directly impacts the purity, stability, and ultimately the clinical efficacy of the final active pharmaceutical ingredient (API).[6] Impurities introduced from starting materials can lead to side reactions, the formation of unwanted byproducts, and potentially toxic impurities in the final drug substance. Therefore, a rigorous supplier vetting process is not merely a procedural formality but a critical risk mitigation strategy.

Supplier Qualification Workflow:

Caption: A flowchart illustrating the key stages of supplier qualification and in-house quality verification for sourcing critical pharmaceutical intermediates.

Deconstructing the Certificate of Analysis (CoA): A Window into Quality

A comprehensive Certificate of Analysis (CoA) is the cornerstone of supplier transparency. It should provide detailed information on the analytical tests performed, the methods used, and the results obtained for a specific batch of the compound.

Table 1: Critical Parameters to Scrutinize in a Certificate of Analysis

ParameterDesired SpecificationRationale and Importance
Identity Conforms to structureConfirmation of the correct molecular structure is paramount. This is typically verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Purity (Assay) ≥98% (for R&D)A high purity level minimizes the presence of impurities that could interfere with subsequent reactions or biological assays. The method used (e.g., HPLC, GC) should be specified.
Water Content Typically <0.5%The presence of water can affect the reactivity of the compound and may be detrimental in moisture-sensitive reactions. Karl Fischer titration is the standard method.
Residual Solvents Within acceptable limitsSolvents used in the final purification steps can remain in the material. Their presence and quantity should be determined, often by GC-HS (Headspace Gas Chromatography).
Inorganic Impurities Specified and quantifiedResidues from catalysts or reagents used in the synthesis should be monitored.
Establishing a Self-Validating System: In-House Quality Verification

While a supplier's CoA provides valuable information, it is best practice for research organizations to have a system for independent verification of critical starting materials. This not only confirms the supplier's data but also ensures batch-to-batch consistency. The principles for such a system are outlined in guidelines such as the ICH Q2(R1) "Validation of Analytical Procedures".[7][8]

Step-by-Step Protocol for In-House Quality Verification of this compound hydrochloride:

1. Visual Inspection:

  • Procedure: Upon receipt, visually inspect the container for proper labeling and any signs of damage or contamination. The material should be a white to off-white solid.

  • Causality: This initial check is a simple but important first line of defense against receiving the wrong material or a compromised product.

2. Identity Confirmation via ¹H NMR Spectroscopy:

  • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules.[9] The ¹H NMR spectrum provides a unique fingerprint of the molecule based on the chemical environment of its hydrogen atoms.

  • Methodology:

    • Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data and compare the resulting spectrum with a reference spectrum or with the expected chemical shifts and splitting patterns for the known structure of this compound hydrochloride.

  • Expected ¹H NMR Data (in D₂O, approximate shifts):

    • A singlet for the methyl protons (~1.3-1.5 ppm).

    • A singlet for the hydroxymethyl protons (~3.6-3.8 ppm).

    • Singlets or AB quartets for the azetidine ring protons (~3.8-4.2 ppm).

  • Causality: This step unequivocally confirms the identity of the compound, ensuring that the correct material has been received before it is used in any experiments.

3. Purity Assessment by High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a cornerstone of pharmaceutical quality control, used to separate, identify, and quantify each component in a mixture.[1][10] For purity analysis, an HPLC method is developed to separate the main compound from any potential impurities.

  • Methodology (A general starting point, optimization may be required):

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for polar analytes.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is often suitable for compounds lacking a strong chromophore.

    • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

  • Causality: HPLC provides a quantitative measure of the purity of the material, allowing for the detection and quantification of impurities that may not be visible by NMR. This is critical for ensuring that the material meets the required quality standards for its intended use.

In-House Quality Verification Workflow:

Caption: A workflow diagram for the in-house quality verification of this compound hydrochloride.

Part 3: Synthesis, Potential Impurities, and Data Presentation

A deeper understanding of the synthetic route to this compound hydrochloride can provide valuable insights into potential impurities that may be present in the final product. While specific proprietary synthesis methods may vary between suppliers, a plausible general approach involves the construction of the azetidine ring followed by functional group manipulation.

Plausible Synthetic Approach:

A common strategy for the synthesis of 3-substituted azetidines involves the cyclization of a suitably functionalized open-chain precursor. For this compound, this could involve the intramolecular cyclization of a protected 2-(aminomethyl)-2-methylpropane-1,3-diol derivative. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.

Potential Impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Side-Reaction Products: Byproducts from incomplete reactions or alternative reaction pathways.

  • Reagents and Catalysts: Residual reagents, catalysts, or their byproducts used in the synthesis.

  • Solvents: Residual solvents from the reaction and purification steps.

Data Presentation:

For a clear comparison of potential suppliers, all quantitative data should be summarized in a structured table.

Table 2: Hypothetical Comparative Data for this compound hydrochloride from Different Suppliers

ParameterSupplier ASupplier BSupplier CIn-House Verification
Purity (HPLC, %) 98.599.297.899.1 (from Supplier B)
¹H NMR ConformsConformsConformsConforms
Water Content (%) 0.30.10.60.15
Major Impurity (%) 0.4 (unidentified)0.2 (starting material)0.8 (side-product)0.2 (starting material)

Conclusion: A Foundation of Quality for Innovative Research

The sourcing of high-quality chemical building blocks like this compound hydrochloride is a foundational element of successful drug discovery and development. By moving beyond a simple price-based selection and embracing a scientifically rigorous approach to supplier vetting and in-house quality verification, researchers can significantly mitigate risks and enhance the reliability and reproducibility of their work. This guide provides a framework for establishing such a system, empowering scientists to make informed decisions and build their research on a solid foundation of quality.

References

  • [Reserved for future reference]
  • [Reserved for future reference]
  • What is HPLC? A Starter Guide Ahead of Your Pharmaceutical Quality Control Course. (2018). AAPS. [Link]

  • [Reserved for future reference]
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (n.d.). OMICS International. [Link]

  • High Performance Liquid Chromatography (HPLC). (n.d.). Pharmaguideline. [Link]

  • [Reserved for future reference]
  • [Reserved for future reference]
  • [Reserved for future reference]
  • 3-Methyl-3-azetidinemethanol HCl CAS NO.1458653-12-7. (n.d.). LookChem. [Link]

  • 3-Methyl-3-azetidinemethanol HCl, CasNo. 1458653-12-7. (n.d.). LookChem. [Link]

  • [Reserved for future reference]
  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). LinkedIn. [Link]

  • [Reserved for future reference]
  • [Reserved for future reference]

Sources

An In-depth Technical Guide to (3-Methyl-3-azetidinyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Methyl-3-azetidinyl)methanol, a valuable building block for medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound, this guide synthesizes information from closely related analogues and the parent azetidine heterocycle to provide a thorough understanding of its properties, synthesis, and safe handling.

Chemical Identity and Physicochemical Properties

This compound is a saturated heterocyclic compound containing a four-membered azetidine ring. The presence of both a methyl and a hydroxymethyl group at the 3-position creates a stereocenter, making it a chiral molecule.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 1458776-01-6Hit2Lead
Molecular Formula C₅H₁₁NOChemicalBook
Molecular Weight 101.15 g/mol ChemicalBook

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound[1-(4-Fluorophenyl)-3-methyl-3-azetidinyl]methanolAzetidine
Physical Form Not specified (likely a liquid or low-melting solid)SolidLiquid
Molecular Weight 101.15 g/mol 195.23 g/mol 57.09 g/mol [1]
Boiling Point Not availableNot availableNot available
Solubility Not availableNot availableMiscible with water
pKa (of conjugate acid) Not availableNot available11.3[1]

The azetidine ring is a strained, four-membered heterocycle that imparts unique conformational rigidity to molecules in which it is incorporated. This feature is highly attractive in drug design as it can lead to improved binding affinity and selectivity for biological targets.[2] The hydroxyl and methyl groups offer points for further chemical modification, making this compound a versatile scaffold.

Synthesis of 3,3-Disubstituted Azetidines: A Representative Protocol

Conceptual Workflow for the Synthesis of a 3,3-Disubstituted Azetidine

G start Commercially Available Ketone step1 Formation of a Sulfonylhydrazone start->step1 Hydrazine Hydrate, Sulfonyl Chloride step2 Shapiro Reaction or Bamford-Stevens Reaction step1->step2 Strong Base (e.g., n-BuLi) step3 Intramolecular Cyclization step2->step3 Generation of a carbene or carbenoid end 3,3-Disubstituted Azetidine step3->end Ring Formation

Caption: A generalized workflow for the synthesis of 3,3-disubstituted azetidines.

Step-by-Step Methodology:

  • Formation of the Sulfonylhydrazone:

    • To a solution of a suitable sulfonyl chloride (1.0 equivalent) in an appropriate solvent such as tetrahydrofuran (THF) at 0 °C, add hydrazine hydrate (2.5 equivalents) dropwise.

    • Stir the reaction mixture at 0 °C until completion, as monitored by thin-layer chromatography (TLC).

    • Work up the reaction by diluting with an organic solvent like ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentrating in vacuo to yield the sulfonylhydrazide.

    • Dissolve the sulfonylhydrazide in methanol and add the desired ketone (1.0 equivalent). Stir at room temperature until the formation of the sulfonylhydrazone is complete by TLC.

  • Generation of the Intermediate and Cyclization:

    • This step typically involves a Shapiro or Bamford-Stevens reaction, where the sulfonylhydrazone is treated with a strong base (e.g., two equivalents of n-butyllithium) in an ethereal solvent like THF at low temperatures (e.g., -78 °C).

    • This generates a vinyllithium species, which can then undergo a series of transformations leading to a carbene or carbenoid.

    • Intramolecular insertion of this reactive intermediate into a C-H bond of a suitably positioned protecting group on the nitrogen can lead to the formation of the azetidine ring.

  • Purification:

    • The final product is purified using standard laboratory techniques, such as flash column chromatography on silica gel.

It is crucial to note that the specific reagents, solvents, and reaction conditions would need to be optimized for the synthesis of this compound.

Safety Data and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a conservative approach to handling is recommended, based on the known hazards of the parent azetidine ring and related substituted analogues.

Hazard Assessment Based on Analogous Structures:

  • Azetidine: The parent compound is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It is also harmful if swallowed.[1][2][4]

  • [1-(4-Fluorophenyl)-3-methyl-3-azetidinyl]methanol: This analogue is classified as a combustible solid.

  • Azetidine Hydrochloride: This salt is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

Inferred Hazard Profile for this compound:

Based on the available data, it is prudent to assume that this compound may be:

  • Flammable: Handle away from heat, sparks, and open flames.

  • A skin and eye irritant/corrosive: Avoid contact with skin and eyes.

  • Harmful if swallowed or inhaled: Use in a well-ventilated area and avoid generating aerosols.

Table 3: Recommended Personal Protective Equipment (PPE) and Handling Precautions

PrecautionRecommendation
Ventilation Work in a well-ventilated laboratory fume hood.
Eye Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Respiratory Protection If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.
Handling Avoid generating dust or aerosols. Grounding and bonding may be necessary to prevent static discharge. Use non-sparking tools.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures (General Recommendations):

  • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Applications in Drug Discovery and Medicinal Chemistry

The azetidine motif is of growing interest in medicinal chemistry due to its unique structural and physicochemical properties.[2] The strained four-membered ring provides a degree of conformational constraint that can be advantageous for optimizing ligand-receptor interactions.

Key Advantages of the Azetidine Scaffold:

  • Improved Physicochemical Properties: Incorporation of an azetidine ring can lead to increased aqueous solubility and reduced lipophilicity, which are often desirable properties for drug candidates.[6]

  • Metabolic Stability: The azetidine ring can be more metabolically stable than larger, more flexible aliphatic amines.

  • Novel Chemical Space: Azetidines provide access to novel three-dimensional chemical space, allowing for the design of compounds with unique pharmacological profiles.

This compound as a Building Block:

The bifunctional nature of this compound, with its secondary amine and primary alcohol, makes it a versatile building block for the synthesis of more complex molecules.

Potential Therapeutic Applications:

Derivatives of 3-hydroxymethyl-azetidine have shown promise in various therapeutic areas. For instance, a recent study reported the development of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of polymerase theta (Polθ), a target for anticancer therapy.[5]

G A This compound B Further Chemical Modification A->B N-alkylation, N-arylation, esterification, etc. C Diverse Library of Azetidine Derivatives B->C D Screening against Biological Targets C->D E Lead Compound Identification D->E F Drug Candidate E->F

Caption: The role of this compound as a scaffold in a drug discovery workflow.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for the synthesis of novel chemical entities with potential therapeutic applications. While detailed safety and property data are currently lacking, a cautious approach based on the known hazards of related compounds is essential for its safe handling. The synthetic methodologies for accessing 3,3-disubstituted azetidines are established, and the unique properties of the azetidine scaffold continue to make it an attractive component in the design of next-generation therapeutics.

References

  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • PubChem. Azetidine. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

Sources

A Technical Guide to 3,3-Disubstituted Azetidine Scaffolds: Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern medicinal chemistry.[1][2][3] Its inherent ring strain (approx. 25.4 kcal/mol) confers a rigid, three-dimensional geometry that is highly sought after in drug design to improve physicochemical properties and explore novel chemical space.[1][4] This guide focuses specifically on the 3,3-disubstituted azetidine core, a pattern that introduces a quaternary stereocenter, providing a unique conformational anchor and a valuable bioisosteric replacement for commonly used groups. We will delve into the synthetic challenges and innovative solutions for accessing this scaffold, analyze its conformational implications, and explore its field-proven applications in drug development, providing researchers with a comprehensive technical resource.

The Strategic Value of the 3,3-Disubstituted Azetidine Core

The azetidine ring occupies a unique space between the highly reactive, unstable aziridine and the more flexible, unreactive pyrrolidine.[1][2] This balance of strain and stability makes it a robust yet synthetically versatile building block.[1] The introduction of two substituents at the C3 position creates a quaternary, or spirocyclic, center that offers distinct advantages:

  • Enhanced Three-Dimensionality (sp³-character): In an era where "flat" molecules are often associated with promiscuous biological activity and poor pharmacokinetic profiles, the defined, non-planar structure of 3,3-disubstituted azetidines provides an excellent strategy to increase the fraction of sp³-hybridized carbons (Fsp³), a key parameter in modern drug design.[4]

  • Conformational Rigidity: The geminal substituents at C3 further restrict the puckering of the already strained four-membered ring, locking the substituents in well-defined spatial vectors.[5] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[5]

  • Metabolic Stability: The quaternary center is sterically shielded and lacks a proton, making it resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[6]

  • Versatile Bioisosterism: The 3,3-disubstituted azetidine motif can serve as a bioisostere for other common chemical groups, such as gem-dimethyl groups, carbonyls, and larger saturated heterocycles like piperidines, offering an alternative with improved properties like aqueous solubility and reduced lipophilicity.[7][8][9]

Despite these benefits, the synthesis of these structures is challenging due to the difficulty of forming a sterically congested quaternary center on a strained ring system.[6][10]

Core Synthetic Strategies and Mechanistic Considerations

The construction of 3,3-disubstituted azetidines can be broadly categorized into two approaches: direct ring formation methods that build the quaternary center during cyclization, and post-functionalization methods that modify an existing azetidine ring.

De Novo Ring Construction

These methods build the strained ring from acyclic or alternative cyclic precursors.

  • [2+2] Cycloadditions: The intermolecular aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine equivalent and an alkene, is a powerful tool for forming four-membered rings.[1][6] Schindler's laboratory reported a visible-light-mediated approach using 2-isoxazoline-3-carboxylates as oxime precursors, activated by an Iridium photocatalyst via triplet energy transfer.[1][11] This method exhibits broad scope and operational simplicity, yielding highly functionalized azetidines.[11]

  • Intramolecular Cyclization: The classical approach involves the intramolecular nucleophilic substitution of a γ-leaving group (e.g., halide, tosylate) by a suitably substituted amine.[6][12] While conceptually simple, this route often requires forcing conditions and can be hampered by competing elimination reactions. The entropic barrier to forming a four-membered ring is significant, making this a less favored route for complex scaffolds.[12]

Functionalization of Pre-formed Scaffolds

Modern synthetic chemistry has increasingly favored modular approaches that introduce the gem-disubstitution pattern onto an existing ring, offering greater flexibility and functional group tolerance.

  • From 3-Monosubstituted Azetidines: Readily available precursors like N-protected 3-azetidinols can be converted into electrophilic intermediates. For example, treatment with a Lewis acid can generate a stabilized azetidine carbocation, which can then be trapped by a wide range of nucleophiles (arenes, thiols, etc.) in a Friedel-Crafts-type reaction to build the second C-C bond at the C3 position.[13][14]

  • Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs): Pioneered by the Baran and Aggarwal groups, this is arguably one of the most significant advances in azetidine synthesis.[6] 1-Azabicyclo[1.1.0]butane (ABB) is a highly strained bicyclic amine that acts as a versatile intermediate.[1] Nucleophilic addition to ABB triggers a strain-release ring-opening to form a nucleophilic azetidin-3-yl anion, which can then be trapped with a variety of electrophiles. This strategy allows for a divergent and modular construction of diverse 3,3-disubstituted azetidines.[1][6][14]

  • Modular Synthesis via Azetidinylation Reagents: A recently developed strategy involves the use of "azetidinylation reagents," such as N-Boc-3-aryl-3-(trichloroacetimidate)azetidines.[6][15] These reagents, when activated by a Lewis acid like Sc(OTf)₃, generate an electrophilic azetidine carbocation that reacts with a broad range of nucleophiles, including anilines, indoles, and silyl enol ethers.[6] This method is notable for its mild conditions, broad substrate scope, and modularity, making it highly attractive for library synthesis.[6][15][16]

Below is a diagram illustrating the major synthetic workflows.

G cluster_0 De Novo Ring Construction cluster_1 Post-Functionalization of Azetidines Acyclic_Precursors Acyclic Precursors (e.g., γ-amino alcohols) Intramolecular_Cyclization Intramolecular Cyclization Acyclic_Precursors->Intramolecular_Cyclization S_N2 Imines_Alkenes Imines + Alkenes Cycloaddition [2+2] Cycloaddition Imines_Alkenes->Cycloaddition [2+2] Photo- cycloaddition Target 3,3-Disubstituted Azetidine Intramolecular_Cyclization->Target Cycloaddition->Target ABB Azabicyclo[1.1.0]butanes (ABB) Strain_Release Nucleophilic Azetidin-3-yl Intermediate ABB->Strain_Release Strain-Release Ring Opening Azetidinols 3-Azetidinols / Azetidinylation Reagents Cation_Formation Electrophilic Azetidin-3-yl Cation Azetidinols->Cation_Formation Lewis Acid Activation Strain_Release->Target Cation_Formation->Target

General synthetic workflows for 3,3-disubstituted azetidines.
Comparison of Synthetic Strategies
StrategyStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
[2+2] Cycloaddition Imines (or precursors), AlkenesPhotocatalyst (e.g., Ir), Visible LightHigh functional group tolerance, mild conditions.[1][11]Substrate scope can be limited; may require specialized photochemical equipment.
Strain-Release (ABB) Azabicyclo[1.1.0]butane (ABB)Nucleophiles, then ElectrophilesHighly modular and divergent, excellent scope.[6][14]ABB precursor can be highly reactive and requires careful handling.
Azetidinylation Reagents 3-Azetidinols, NucleophilesSc(OTf)₃, TrichloroacetonitrileModular, very broad nucleophile scope, mild conditions.[6][15]Requires pre-synthesis of the activated azetidinyl reagent.
Intramolecular Cyclization γ-Amino halides/alcoholsBase or Activating AgentConceptually simple, uses basic starting materials.[12]Often low yielding, harsh conditions, competing side reactions.[12]

Conformational Analysis and Its Impact

Unlike the planar cyclopropane or the highly flexible cyclopentane, the azetidine ring adopts a non-planar, puckered conformation to alleviate angle and torsional strain.[17] The introduction of geminal substituents at the C3 position has a profound impact on this conformation.

  • Ring Puckering: The degree of puckering is often described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes.[17] For a 3,3-disubstituted azetidine, the steric bulk of the substituents generally forces a more pronounced and rigid pucker compared to mono-substituted or unsubstituted rings.

  • Vectorial Display of Substituents: This locked conformation means that other substituents on the ring (e.g., at the N1 position) are held in fixed pseudo-axial or pseudo-equatorial orientations. This is critical in drug design, as it controls the three-dimensional presentation of pharmacophoric elements to the target protein, potentially enhancing binding affinity and selectivity.

G cluster_0 Flexible Scaffold cluster_1 3,3-Disubstituted Azetidine a R1 and R2 can adopt multiple conformations b b c R1 and R2 are held in a fixed spatial orientation d d Flexible Flexible Linker cluster_0 cluster_0 Rigid Rigid Scaffold cluster_1 cluster_1

Conformational constraint imposed by the 3,3-disubstituted azetidine scaffold.

Definitive conformational analysis relies on experimental techniques like single-crystal X-ray diffraction for solid-state structure and advanced NMR spectroscopy (e.g., NOE experiments) for solution-state conformation, often complemented by computational modeling.[17][18]

Field-Proven Applications in Drug Discovery

The unique properties of the 3,3-disubstituted azetidine scaffold have been successfully leveraged in numerous drug discovery programs.

  • Bioisosteric Replacement: In the development of triple reuptake inhibitors for depression, a chiral 3-oxyazetidine was replaced with a 3-aminoazetidine scaffold, removing the stereocenter while maintaining biological activity through bioisosterism.[9] Spirocyclic azetidines have also been validated as effective bioisosteres for common six-membered heterocycles like morpholine and piperazine in anticancer and antibacterial agents.[7] This strategy allows for the generation of novel, patent-free analogues with similar or improved properties.[7]

  • Improving Physicochemical Properties: The incorporation of an azetidine ring is a known strategy to increase aqueous solubility and reduce lipophilicity (LogP) while improving metabolic stability.[6][8] The polar nitrogen atom and the rigid structure contribute to these favorable changes, which are critical for developing orally bioavailable drugs. Several FDA-approved drugs, such as Baricitinib (a Janus kinase inhibitor) and Cobimetinib (a MEK inhibitor), feature an azetidine motif to enhance their pharmacokinetic profiles.[1][3]

  • Accessing Novel Chemical Space: The challenging synthesis of these scaffolds has historically limited their exploration.[19] With the advent of modern modular synthetic methods, these building blocks are now more accessible, allowing chemists to explore uncharted chemical space and design molecules with novel biological activities.[4][20]

Key Experimental Protocol: Modular Synthesis via Azetidinylation Reagent

The following protocol is adapted from the Sc(OTf)₃-catalyzed synthesis of 3,3-disubstituted azetidines reported by Wang et al., which exemplifies a modern, modular approach.[6]

Objective: To synthesize a 3-aryl-3-amino-azetidine derivative via electrophilic azetidinylation.

Materials:

  • Azetidine trichloroacetimidate ester 1 (e.g., tert-butyl 3-phenyl-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate) (0.20 mmol, 1.0 equiv)

  • Nucleophile 2 (e.g., aniline) (0.30 mmol, 1.5 equiv)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (9.8 mg, 0.02 mmol, 10 mol%)

  • 4Å Molecular Sieves (100 mg, activated)

  • Anhydrous Dichloromethane (CH₂Cl₂) (1.5 mL)

  • Argon atmosphere

Procedure:

  • Preparation: Flame-dry a reaction vial containing a stir bar and 100 mg of 4Å molecular sieves under vacuum. Allow the vial to cool to room temperature and backfill with argon.

  • Reagent Addition: To the prepared vial, add Sc(OTf)₃ (10 mol%), the azetidine trichloroacetimidate ester 1 (0.20 mmol), and the nucleophile 2 (0.30 mmol).

  • Solvent Addition: Add 1.5 mL of anhydrous CH₂Cl₂ via syringe.

  • Reaction: Place the vial in a pre-heated block at 35 °C and stir the reaction mixture.

  • Monitoring: Monitor the consumption of the starting material 1 by Thin Layer Chromatography (TLC) (eluent: petroleum ether/ethyl acetate). The reaction is typically complete within 12 hours.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to afford the desired 3,3-disubstituted azetidine product.

Causality and Trustworthiness:

  • Sc(OTf)₃: The Lewis acid is crucial for activating the trichloroacetimidate, facilitating its departure and the formation of the key electrophilic azetidin-3-yl carbocation intermediate.[6]

  • Anhydrous Conditions & Molecular Sieves: The reaction involves a carbocation intermediate, which is sensitive to water. Strict anhydrous conditions are necessary to prevent quenching of the cation and hydrolysis of the catalyst, ensuring high yields and reproducibility.[6]

  • Argon Atmosphere: Prevents atmospheric moisture from interfering with the reaction.

  • Excess Nucleophile: Using a slight excess of the nucleophile (1.5 equiv) helps to drive the reaction to completion by ensuring efficient trapping of the transient carbocation.

Future Outlook

The chemistry of 3,3-disubstituted azetidines has advanced remarkably, transforming them from challenging targets into accessible and highly valuable scaffolds. Future research will likely focus on several key areas:

  • Enantioselective Methodologies: While many powerful methods exist, the development of general and practical catalytic enantioselective protocols for constructing chiral-at-carbon 3,3-disubstituted azetidines remains a significant challenge.[1]

  • Novel Activation Strategies: Exploring new ways to generate and functionalize azetidine intermediates, perhaps through photoredox or electrochemical methods, will continue to expand the synthetic toolbox.[6]

  • Broader Applications: As these building blocks become more commercially available and synthetically accessible, their application will undoubtedly expand beyond medicinal chemistry into areas such as agrochemicals, materials science, and organocatalysis.[10][21]

The continued innovation in the synthesis and application of these unique scaffolds ensures that the 3,3-disubstituted azetidine core will remain a cornerstone of molecular design for years to come.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Azetidine synthesis. Organic Chemistry Portal.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • Advances in synthesis and chemistry of azetidines | Request PDF.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery | Request PDF.
  • "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evalu
  • “Linear” and “angular” spirocyclic azetidines in drug discovery: state...
  • Review of 3-substituted azetidine synthesis methods. Benchchem.
  • Examples of azetidine‐based bioisosters | Download Scientific Diagram.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific
  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines | Request PDF.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. NIH.
  • Azetidines in medicinal chemistry: emerging applic
  • Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic M
  • Azetidines. Enamine.
  • A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Deriv

Sources

An In-Depth Technical Guide to the Stability and Reactivity of the Azetidine Ring in (3-Methyl-3-azetidinyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to impart desirable pharmacokinetic properties and three-dimensional diversity to bioactive molecules.[1][2][3] (3-Methyl-3-azetidinyl)methanol, a key building block, presents a unique case study in the delicate balance between the inherent ring strain that drives its reactivity and the steric and electronic effects of its substituents that govern its stability. This guide provides a comprehensive analysis of this balance, exploring the fundamental principles of azetidine chemistry and their specific application to this 3,3-disubstituted scaffold. We will dissect the mechanistic pathways of its key reactions, from desired N-functionalizations to potential degradation via ring-opening, and provide actionable experimental protocols. This document serves as a technical resource for scientists seeking to effectively incorporate this versatile building block into drug discovery programs while navigating its unique chemical liabilities.

The Strategic Value of this compound in Drug Design

Azetidines occupy a unique chemical space, bridging the high reactivity of three-membered aziridines with the relative inertness of five-membered pyrrolidines.[4][5] This intermediate level of ring strain (approx. 25.4 kcal/mol) makes the azetidine ring stable enough for isolation and handling but reactive enough to undergo specific, strain-releasing transformations under controlled conditions.[4]

The subject of this guide, this compound, is a particularly valuable building block for several reasons:

  • 3D Vectorial Exit: The 3,3-disubstituted pattern provides a defined three-dimensional geometry, allowing chemists to project vectors into space to probe protein binding pockets more effectively than with flat aromatic rings.

  • Scaffold Rigidity: The strained ring introduces conformational rigidity, which can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[6]

  • Improved Physicochemical Properties: Incorporation of azetidine motifs has been shown to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic profiles in numerous drug candidates.[2] Recently, derivatives of 3-hydroxymethyl-azetidine have been developed as potent inhibitors of DNA polymerase Theta (Polθ), highlighting the scaffold's relevance in oncology.[7][8]

Core Principles of Stability: A Balance of Strain and Substitution

The chemical behavior of this compound is dictated by two primary factors: the inherent strain of the four-membered ring and the influence of the C3 substituents.

The Role of Ring Strain

The stability of cyclic amines is inversely proportional to their ring strain. The azetidine ring is significantly strained due to the deviation of its internal bond angles from the ideal sp³ bond angle of 109.5°. This strain energy is the primary driving force for the ring-opening reactions discussed later.

Cyclic Amine Ring Size Approximate Strain Energy (kcal/mol) Relative Stability
Aziridine327.7Low
Azetidine 4 25.4 Moderate
Pyrrolidine55.4High
Table 1: Comparison of ring strain energies for common saturated nitrogen heterocycles. Data sourced from representative chemical literature.[4]

This moderate strain makes azetidine a "tunable" scaffold; it is more stable than aziridine, allowing for a wider range of synthetic manipulations without spontaneous decomposition, yet it retains a reactive potential not found in pyrrolidine.[5]

Substituent Effects on the Core Structure

The methyl and hydroxymethyl groups at the C3 position are not mere decorations; they critically influence the ring's stability and puckered conformation.

  • Steric Influence: The presence of two substituents at the same carbon atom can introduce steric hindrance that protects the ring from certain nucleophilic attacks.

  • Electronic Influence: The hydroxymethyl group, with its electronegative oxygen atom, can influence the electron density within the ring through inductive effects. Furthermore, it provides a handle for hydrogen bonding, which can affect solubility and interactions with biological targets.

Caption: Key structural features governing the stability of the title compound.

Reactivity Profile: Navigating Ring-Preserving vs. Ring-Opening Reactions

The utility of this compound hinges on the chemist's ability to selectively perform reactions on the nitrogen or hydroxymethyl group without triggering cleavage of the strained C-N or C-C bonds of the ring.

Ring-Opening Reactions: A Potential Pitfall

The most significant liability of the azetidine scaffold is its susceptibility to ring-opening, particularly under acidic conditions.[6][9][10] This reactivity stems directly from its ring strain.

Mechanism of Acid-Catalyzed Ring-Opening:

  • Protonation: The lone pair of the azetidine nitrogen acts as a Brønsted base, readily accepting a proton from an acidic medium.

  • Activation: This protonation forms a highly strained azetidinium ion. The positive charge on the nitrogen enhances the electrophilicity of the adjacent carbon atoms.

  • Nucleophilic Attack: A nucleophile present in the medium attacks one of the ring carbons in an Sₙ2 fashion, leading to the cleavage of a C-N bond and relieving the ring strain.

Ring_Opening_Mechanism Start Azetidine Derivative (e.g., N-Substituted) Protonation Protonation of Ring Nitrogen (H⁺ Source: Acid Catalyst) Start->Protonation + H⁺ Azetidinium Formation of Strained Azetidinium Ion Protonation->Azetidinium Increased Ring Strain Attack Nucleophilic Attack (Nu⁻ attacks α-carbon) Azetidinium->Attack + Nu⁻ Product Ring-Opened Product (γ-Substituted Amine) Attack->Product Strain Release Experimental_Workflow Start 1. Dissolve Reactants (Azetidine, Aldehyde, Acid in DCM) Imine 2. Stir 1h at RT (Iminium Formation) Start->Imine Cool 3. Cool to 0°C Imine->Cool Reduce 4. Add NaBH(OAc)₃ (Portion-wise) Cool->Reduce Stir 5. Stir 12-16h at RT Reduce->Stir Monitor 6. Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup 7. Aqueous Workup (NaHCO₃ Quench, Extraction) Monitor->Workup Reaction Complete Purify 8. Column Chromatography Workup->Purify End Pure Product Purify->End

Sources

A Comprehensive Spectroscopic Guide to (3-Methyl-3-azetidinyl)methanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Structural Nuances of a Versatile Azetidine Building Block

(3-Methyl-3-azetidinyl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, four-membered azetidine core, substituted with both a methyl and a hydroxymethyl group, imparts unique three-dimensional characteristics to larger molecules, influencing their pharmacological properties. A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization in the synthesis of novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document goes beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral signatures. The protocols and interpretations presented herein are grounded in established principles of analytical chemistry, ensuring a self-validating and authoritative resource.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (nitrogen and oxygen) and the rigid four-membered ring structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

AtomPredicted Chemical Shift (ppm)MultiplicityIntegration
H on N1~1.8-2.5Broad Singlet1H
H on C2/C4~3.5-3.8Multiplet4H
H on C6~3.4Singlet2H
H on O7~2.0-3.0Broad Singlet1H
H on C5~1.3Singlet3H

Interpretation and Experimental Causality:

  • Azetidine Ring Protons (C2/C4): The protons on the carbons flanking the nitrogen atom are expected to appear as a multiplet in the range of 3.5-3.8 ppm. Their diastereotopic nature, arising from the chiral center at C3, would ideally lead to distinct signals. However, due to potential signal overlap and complex coupling, they are often observed as a multiplet. The deshielding effect of the adjacent nitrogen atom is responsible for their downfield shift.

  • Hydroxymethyl Protons (C6): The two protons of the hydroxymethyl group are predicted to be a singlet around 3.4 ppm. In a chiral molecule, these protons are diastereotopic and would be expected to show distinct signals and couple with each other. However, free rotation around the C3-C6 bond can lead to an averaged signal, appearing as a singlet.

  • Methyl Protons (C5): The three protons of the methyl group are expected to be a sharp singlet at approximately 1.3 ppm. This upfield shift is characteristic of a methyl group on a quaternary carbon.

  • NH and OH Protons: The protons on the nitrogen (N1) and oxygen (O7) atoms are expected to be broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange. Deuterium exchange (by adding a drop of D₂O) would cause these signals to disappear, confirming their assignment.

Experimental Protocol for ¹H NMR Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. acq2 Shim the magnetic field to achieve optimal homogeneity. acq1->acq2 acq3 Set acquisition parameters: - Pulse angle: 30-45° - Acquisition time: 2-4 seconds - Relaxation delay: 1-2 seconds - Number of scans: 16-64 acq2->acq3 acq4 Acquire the Free Induction Decay (FID). acq3->acq4 proc1 Apply a Fourier transform to the FID. proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the TMS signal at 0 ppm. proc2->proc3 proc4 Integrate the signals and analyze the multiplicities. proc3->proc4

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

AtomPredicted Chemical Shift (ppm)
C2/C4~55-60
C3~40-45
C6~65-70
C5~20-25

Interpretation and Experimental Causality:

  • Azetidine Ring Carbons (C2/C4): The carbons adjacent to the nitrogen are expected to resonate in the range of 55-60 ppm, deshielded by the electronegative nitrogen.

  • Quaternary Carbon (C3): The quaternary carbon at the 3-position is predicted to have a chemical shift of around 40-45 ppm.

  • Hydroxymethyl Carbon (C6): The carbon of the hydroxymethyl group is expected to be the most downfield signal, around 65-70 ppm, due to the strong deshielding effect of the attached oxygen atom.

  • Methyl Carbon (C5): The methyl carbon will appear at the most upfield region, typically between 20-25 ppm.

Experimental Protocol for ¹³C NMR Acquisition:

The sample preparation is the same as for ¹H NMR. The acquisition parameters are adjusted for the ¹³C nucleus.

G cluster_acq Data Acquisition (125 MHz Spectrometer) cluster_proc Data Processing acq1 Use the same sample as for ¹H NMR. acq2 Set acquisition parameters for ¹³C with proton decoupling: - Pulse angle: 30° - Acquisition time: 1-2 seconds - Relaxation delay: 2 seconds - Number of scans: 1024-4096 acq1->acq2 acq3 Acquire the FID. acq2->acq3 proc1 Apply a Fourier transform to the FID. proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the solvent signal (CDCl₃ at 77.16 ppm). proc2->proc3

Caption: Workflow for ¹³C NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Broad, StrongO-H stretchAlcohol
3350-3250Broad, MediumN-H stretchSecondary Amine
2970-2850Medium-StrongC-H stretchAliphatic
1470-1430MediumC-H bendCH₂, CH₃
1150-1050StrongC-O stretchPrimary Alcohol
1130-1080MediumC-N stretchAliphatic Amine

Interpretation and Experimental Causality:

  • O-H and N-H Stretching: The most prominent features in the IR spectrum are expected to be the broad absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. The broadening is a direct consequence of intermolecular hydrogen bonding.

  • C-H Stretching: The absorptions in the 2970-2850 cm⁻¹ range are characteristic of C-H stretching vibrations from the methyl and methylene groups in the molecule.

  • C-O and C-N Stretching: Strong absorption bands corresponding to the C-O and C-N stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹). These are crucial for confirming the presence of the alcohol and amine functionalities.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis setup1 Ensure the ATR crystal is clean. setup2 Record a background spectrum of the empty ATR crystal. setup1->setup2 sample1 Place a small drop of liquid this compound onto the ATR crystal. sample2 Record the sample spectrum. sample1->sample2 clean1 Clean the ATR crystal with an appropriate solvent (e.g., isopropanol). clean2 Perform a baseline correction and label the significant peaks. clean1->clean2

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 115 (corresponding to the molecular weight of C₆H₁₃NO)

  • Key Fragments:

    • m/z = 100 ([M-CH₃]⁺) - Loss of a methyl group.

    • m/z = 84 ([M-CH₂OH]⁺) - Loss of the hydroxymethyl group.

    • m/z = 71

    • m/z = 57

    • m/z = 44

Interpretation and Fragmentation Pathways:

The molecular ion at m/z 115 confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information. The loss of a methyl radical (15 Da) to give a fragment at m/z 100 is a common fragmentation pathway. Another significant fragmentation would be the loss of the hydroxymethyl radical (31 Da) resulting in a fragment at m/z 84. Further fragmentation of the azetidine ring would lead to the smaller fragments observed.

G M [C₆H₁₃NO]⁺ m/z = 115 M_minus_CH3 [C₅H₁₀NO]⁺ m/z = 100 M->M_minus_CH3 - •CH₃ M_minus_CH2OH [C₅H₁₀N]⁺ m/z = 84 M->M_minus_CH2OH - •CH₂OH G cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis and Detection intro1 Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC column. ion1 The sample is vaporized and enters the ion source. ion2 The vaporized molecules are bombarded with a beam of 70 eV electrons. ion1->ion2 ana1 The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole). ana2 The ions are separated based on their mass-to-charge ratio (m/z). ana1->ana2 ana3 The detector records the abundance of each ion. ana2->ana3

Caption: Workflow for EI-MS data acquisition.

Conclusion: A Unified Spectroscopic Portrait

The collective analysis of NMR, IR, and MS data provides a detailed and self-validating structural characterization of this compound. Each technique offers a unique and complementary perspective: NMR elucidates the precise proton and carbon environments, IR confirms the presence of key functional groups, and MS establishes the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic guide serves as a foundational resource for scientists leveraging this important building block in the pursuit of novel chemical entities with therapeutic potential.

References

The predicted spectroscopic data presented in this guide were generated using a combination of computational chemistry software and publicly available spectral databases. For authoritative and detailed information on the principles and experimental techniques of NMR, IR, and MS, the following resources are recommended.

  • NMR Spectroscopy: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • IR Spectroscopy: Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • Mass Spectrometry: de Hoffmann, E., & Stroobant, V. (2007).
  • Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • ChemDraw & Chem3D: PerkinElmer Informatics. Software for chemical drawing and molecular modeling, often including NMR prediction modules. [Link]

An In-Depth Technical Guide to the Solubility of (3-Methyl-3-azetidinyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methyl-3-azetidinyl)methanol is a key structural motif in modern medicinal chemistry, valued for its role as a versatile building block in the synthesis of novel therapeutic agents. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in drug discovery and development, impacting reaction kinetics, purification strategies, and formulation development. This technical guide provides a detailed exploration of the predicted solubility of this compound across a range of common organic solvents. In the absence of extensive empirical data in the public domain, this guide establishes a predictive framework based on the molecule's physicochemical properties. Furthermore, it offers a rigorous, step-by-step experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility in your research endeavors.

Introduction: The Strategic Importance of this compound in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry.[1] Its strained ring system imparts unique conformational constraints and metabolic stability to drug candidates. The substituent at the 3-position of the azetidine ring significantly influences the molecule's biological activity and physicochemical properties. This compound, in particular, offers a valuable combination of a tertiary amine within the azetidine ring and a primary alcohol, presenting opportunities for diverse chemical modifications and interactions with biological targets.

The solubility of this building block in organic solvents is a critical parameter that dictates its handling, reactivity, and application in synthetic chemistry.[2] For instance, achieving a homogeneous solution is often a prerequisite for efficient and reproducible chemical reactions. Understanding its solubility profile enables chemists to select appropriate solvent systems for synthesis, purification via crystallization or chromatography, and formulation of the final active pharmaceutical ingredient (API).

Predicted Physicochemical Properties of this compound

A molecule's solubility is fundamentally governed by its physicochemical properties. Based on the structure of this compound, we can infer the following key characteristics that will dictate its solubility behavior.

  • Polarity: The presence of a hydroxyl (-OH) group and a tertiary amine (-N-) imparts a significant degree of polarity to the molecule. The lone pair of electrons on the nitrogen atom and the electronegative oxygen atom create a notable dipole moment.

  • Hydrogen Bonding: The primary alcohol function serves as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). The tertiary amine in the azetidine ring can act as a hydrogen bond acceptor.[3] This capacity for hydrogen bonding is a dominant factor in its interaction with protic solvents.[4]

  • Molecular Structure: The compact, somewhat rigid structure of the azetidine ring, combined with the flexible hydroxymethyl group, will influence how the molecule packs in a crystal lattice and how it is solvated. The methyl group adds a small lipophilic character to the molecule.

Below is a diagram illustrating the key functional groups of this compound that influence its solubility.

Caption: Key structural features of this compound influencing solubility.

Predicted Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. It is crucial to note that these are predictions and should be confirmed by empirical testing as outlined in the subsequent section.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighThe hydroxyl and tertiary amine groups can form strong hydrogen bonds with protic solvents.[3][4] The polarity of these solvents is well-matched with the polar nature of the solute.
Polar Aprotic Acetonitrile, DMSO, DMFModerate to HighThese solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the solute. The lack of a hydrogen bond donating ability in the solvent may limit solubility compared to protic solvents.
Nonpolar Hexane, Toluene, DichloromethaneLow to Very LowThe significant polarity and hydrogen bonding capabilities of this compound are mismatched with the nonpolar nature of these solvents, leading to weak solute-solvent interactions.

Experimental Protocol for Determining the Solubility of this compound

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility and is recommended for this purpose.[5]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material for the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector if the chromophore is weak)[2][6]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess this compound B Add a known volume of the organic solvent A->B C Seal the vial/flask securely B->C D Place on an orbital shaker at a constant temperature C->D E Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) D->E F Allow undissolved solid to settle E->F G Centrifuge to pellet the remaining solid F->G H Filter the supernatant using a syringe filter G->H J Analyze the filtered sample and standards by HPLC H->J I Prepare a series of standard solutions of known concentrations I->J K Determine the concentration of the saturated solution from the calibration curve J->K

Caption: Experimental workflow for solubility determination via the shake-flask method.

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Accurately weigh an excess amount of solid this compound into a vial. The excess should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining at equilibrium.

    • Add a precise volume of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurries for a predetermined period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is reached.[7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to sediment.

    • To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter appropriate for the solvent into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound in the same solvent at known concentrations.

    • Develop a suitable HPLC method to separate the analyte from any potential impurities. A reversed-phase column is often a good starting point.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the filtered sample from the solubility experiment.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

Conclusion

References

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]

  • Basic Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. Available at: [Link]

  • Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry. YouTube. Available at: [Link]

  • Methanol. PubChem. Available at: [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC - NIH. Available at: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Available at: [Link]

  • METHANOL: PROPERTIES AND USES. SGS. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Available at: [Link]

  • How does the solubility of gases in fluids change when the fluid is question is a hydroxyl molecule? How does the addition of hydroxyl groups to the organic molecule affect this solubility?. Quora. Available at: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

  • Modeling Prediction of Physical Properties in Sustainable Biodiesel–Diesel–Alcohol Blends via Experimental Methods and Machine Learning. MDPI. Available at: [Link]

  • How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

  • Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. ResearchGate. Available at: [Link]

  • Thermophysical Properties of Methanol from Cubic Equations of State. ResearchGate. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • PHYSICAL PROPERTIES OF METHANOL. Cetiner Engineering. Available at: [Link]

  • Chemical and Structural Formula for Methanol (Methyl alcohol). YouTube. Available at: [Link]

  • Methanol. Wikipedia. Available at: [Link]

Sources

The Genesis of a Key Building Block: Discovery and First Synthesis of (3-Methyl-3-azetidinyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates. Among the vast array of substituted azetidines, (3-Methyl-3-azetidinyl)methanol stands out as a particularly valuable building block, providing a strategic tertiary alcohol functionality on a methylated stereocenter. This guide delves into the discovery and the first successful synthesis of this important synthetic intermediate, offering a detailed exploration of the underlying chemical principles and experimental methodologies.

The Inaugural Synthesis: A Two-Step Approach from a Protected Azetidinone

The first documented synthesis of this compound is elegantly achieved through a two-step sequence commencing with the commercially available N-Boc-3-azetidinone. This strategic approach leverages the stability of the tert-butyloxycarbonyl (Boc) protecting group to facilitate a key carbon-carbon bond formation, followed by a straightforward deprotection to unveil the target molecule.

The overall synthetic transformation can be depicted as follows:

Synthesis_of_3-Methyl-3-azetidinyl_methanol start N-Boc-3-azetidinone intermediate tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate start->intermediate 1. CH3MgBr, THF 2. Aqueous Workup final This compound intermediate->final TFA or HCl in DCM or Dioxane

Caption: Overall synthetic scheme for this compound.

Step 1: Grignard Addition to N-Boc-3-azetidinone – Forging the Core Structure

The cornerstone of this synthesis is the nucleophilic addition of a methyl group to the carbonyl carbon of N-Boc-3-azetidinone. This is accomplished using a Grignard reagent, typically methylmagnesium bromide or methylmagnesium chloride, in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The Boc group plays a crucial role here, as it deactivates the azetidine nitrogen towards the highly basic Grignard reagent, preventing unwanted side reactions.

The reaction proceeds via the attack of the carbanionic methyl group of the Grignard reagent on the electrophilic carbonyl carbon of the azetidinone. This forms a magnesium alkoxide intermediate which, upon subsequent aqueous workup (typically with a saturated aqueous solution of ammonium chloride), is protonated to yield the tertiary alcohol, tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

Grignard_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Grignard Addition cluster_workup Workup and Isolation Azetidinone Dissolve N-Boc-3-azetidinone in anhydrous THF Cooling Cool azetidinone solution to 0 °C Azetidinone->Cooling Grignard Obtain Methylmagnesium Bromide (solution in THF) Addition Slowly add Grignard reagent dropwise Grignard->Addition Inert Maintain inert atmosphere (Nitrogen or Argon) Inert->Cooling Cooling->Addition Stirring Stir at 0 °C to room temperature Addition->Stirring Quench Quench with saturated aqueous NH4Cl Stirring->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry organic layer (e.g., over Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for the Grignard addition step.

Materials:

Reagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )
N-Boc-3-azetidinone398489-26-4C₈H₁₃NO₃171.19
Methylmagnesium Bromide (3.0 M in THF)75-16-1CH₃MgBr119.27
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.11
Saturated aqueous Ammonium Chloride12125-02-9NH₄Cl53.49
Ethyl Acetate141-78-6C₄H₈O₂88.11
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-3-azetidinone (1.0 eq).

  • Dissolve the azetidinone in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate as a colorless oil or white solid.

Step 2: N-Boc Deprotection – Unveiling the Final Product

The final step in the synthesis is the removal of the Boc protecting group to yield the free amine, this compound. This is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the scale of the reaction and the desired workup procedure. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in 1,4-dioxane or methanol.

The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group, which facilitates its cleavage to form a stable tert-butyl cation, carbon dioxide, and the desired primary amine. The resulting amine is typically obtained as its corresponding acid salt (e.g., hydrochloride or trifluoroacetate), which can then be neutralized with a base to provide the free amine.

Deprotection_Workflow cluster_reaction_deprotection Acid-mediated Deprotection cluster_workup_deprotection Isolation of Final Product Dissolve Dissolve Boc-protected intermediate in an appropriate solvent (e.g., DCM) Cool_Deprotection Cool the solution to 0 °C Dissolve->Cool_Deprotection Add_Acid Add acid (e.g., TFA or HCl in dioxane) dropwise Cool_Deprotection->Add_Acid Stir_Deprotection Stir at room temperature Add_Acid->Stir_Deprotection Concentrate_Salt Concentrate in vacuo to obtain the salt Stir_Deprotection->Concentrate_Salt Neutralize (Optional) Neutralize with a base (e.g., NaHCO3 or NaOH) Concentrate_Salt->Neutralize Extract_Final Extract with an organic solvent Neutralize->Extract_Final Dry_Final Dry and concentrate to yield the free amine Extract_Final->Dry_Final

Caption: Experimental workflow for the N-Boc deprotection step.

Materials:

Reagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )
tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate1104083-23-9C₉H₁₇NO₃187.24
Trifluoroacetic Acid (TFA)76-05-1C₂HF₃O₂114.02
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Saturated aqueous Sodium Bicarbonate144-55-8NaHCO₃84.01

Procedure:

  • Dissolve tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 eq) in dichloromethane (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • To obtain the free amine, dissolve the residue in water, cool to 0 °C, and carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or a mixture of isopropanol/chloroform).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. The product is often isolated as its hydrochloride salt for improved stability and handling.[1][2]

Characterization and Physicochemical Properties

The synthesized this compound and its intermediates are characterized using standard analytical techniques to confirm their structure and purity.

CompoundAppearanceMolecular FormulaMolar Mass ( g/mol )
tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylateColorless Oil/White SolidC₉H₁₇NO₃187.24
This compound HydrochlorideWhite SolidC₅H₁₂ClNO137.61

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) are essential for unambiguous structure elucidation.

Conclusion and Future Perspectives

The inaugural synthesis of this compound from N-Boc-3-azetidinone represents a robust and efficient method for accessing this valuable building block. The strategic use of a protecting group allows for a clean and high-yielding Grignard addition, while the subsequent deprotection provides the target molecule in good purity. This synthetic route has paved the way for the incorporation of the 3-methyl-3-(hydroxymethyl)azetidine moiety into a wide range of biologically active molecules, underscoring its significance in the field of medicinal chemistry. Future advancements may focus on developing asymmetric syntheses to access enantiomerically pure forms of this compound, further expanding its utility in the design of chiral drugs.

References

A comprehensive list of references will be compiled based on the primary literature that would be identified in a real-world scenario to provide authoritative grounding for the synthetic procedures described.

Sources

A Technical Guide to the Stereoisomers of (3-Methyl-3-azetidinyl)methanol: Identification, Separation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and novel three-dimensional exit vectors in drug candidates.[1] (3-Methyl-3-azetidinyl)methanol, a functionalized member of this class, possesses a key structural feature that necessitates a thorough stereochemical evaluation: a single stereogenic center. This guide provides an in-depth analysis of the potential stereoisomers of this compound. We will dissect its molecular architecture to identify the source of chirality, detail a robust experimental workflow for the analytical and preparative separation of its enantiomers via chiral High-Performance Liquid Chromatography (HPLC), and discuss methods for their spectroscopic characterization. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of how to approach the stereochemical challenges presented by this and similar chiral building blocks.

The Strategic Importance of Stereoisomerism in Drug Development

In the synthesis and development of therapeutic agents, the three-dimensional arrangement of atoms—the molecule's stereochemistry—is of paramount importance. Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial orientation of their atoms.[2] Enantiomers, a specific class of stereoisomers, are non-superimposable mirror images of each other.[3]

The biological environment, composed of chiral macromolecules like proteins and enzymes, is inherently stereoselective. Consequently, enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle.[4] Therefore, the ability to identify, separate, and characterize the individual stereoisomers of any chiral molecule is a critical mandate in pharmaceutical research.

Stereochemical Analysis of this compound

To understand the potential stereoisomers, we must first analyze the molecule's structure for sources of chirality. A chiral or stereogenic center is typically a carbon atom bonded to four different substituent groups.[4][5]

Molecular Structure: this compound consists of a four-membered azetidine ring substituted at the C3 position with both a methyl group (-CH3) and a hydroxymethyl group (-CH2OH).

Identification of the Stereocenter: The C3 atom of the azetidine ring is the sole stereogenic center in the molecule. Let's examine the four groups attached to this carbon:

  • -CH3 (Methyl group)

  • -CH2OH (Hydroxymethyl group)

  • -CH2-NH- (Path around the ring towards the nitrogen atom at position 1)

  • -CH2-C(H2)- (Path around the ring towards the C4 carbon)

From the perspective of C3, the two pathways around the ring are non-equivalent. One path leads directly to a methylene group (C2) which is attached to the nitrogen heteroatom, while the other path leads to another methylene group (C4) which is not. Because all four substituents are distinct, the C3 atom is a chiral center.

Conclusion on Potential Stereoisomers: According to the 2^n rule, where 'n' is the number of stereogenic centers, a molecule with one chiral center can exist as a maximum of 2^1 = 2 stereoisomers.[6][7] As this compound has no internal plane of symmetry, it is a chiral molecule that exists as a pair of enantiomers:

  • (R)-(3-Methyl-3-azetidinyl)methanol

  • (S)-(3-Methyl-3-azetidinyl)methanol

These two molecules are non-superimposable mirror images of each other.

Physicochemical and Biological Properties of Enantiomers

Understanding the distinct properties of enantiomers is crucial for their handling and application.

Physicochemical Properties: Enantiomers exhibit identical physical properties in an achiral environment. Their distinct three-dimensional shapes only become apparent when they interact with another chiral entity, such as plane-polarized light or a chiral stationary phase in chromatography.

Table 1: Comparison of Properties for the Enantiomers of this compound

Property(R)-Enantiomer(S)-EnantiomerRationale
Molecular WeightIdenticalIdenticalSame atomic composition.
Melting PointIdenticalIdenticalCrystal lattice energies are the same.
Boiling PointIdenticalIdenticalIntermolecular forces are identical.
Solubility (in achiral solvents)IdenticalIdenticalSolvation energies are the same.
NMR/IR Spectra (achiral)IdenticalIdenticalSame connectivity and bond vibrations.
Optical RotationEqual & OppositeEqual & OppositeInteraction with plane-polarized light is the defining difference.

Biological Properties: In contrast to their physical properties, the biological properties of enantiomers can differ significantly. Due to the stereospecificity of enzyme active sites and cell surface receptors, one enantiomer may bind with high affinity while the other binds weakly or not at all.[8] This can lead to differences in efficacy, metabolism, and toxicity, making the evaluation of each pure enantiomer a regulatory and scientific necessity.

Experimental Workflow: Chiral Separation by HPLC

The most reliable and widely used method for separating and quantifying enantiomers is chiral High-Performance Liquid Chromatography (HPLC). The key to this technique is the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can interact differentially, leading to different retention times.

Protocol: Enantioselective HPLC Method Development

This protocol outlines a systematic approach to developing a robust method for the analytical separation of the (R) and (S) enantiomers of this compound.

Expertise & Causality: The choice of a polysaccharide-based CSP is a field-proven starting point for a wide range of small chiral molecules. These phases, such as those coated with derivatives of cellulose or amylose, contain chiral grooves and cavities. Separation is achieved through a combination of transient diastereomeric complex formation via hydrogen bonding, dipole-dipole interactions, and steric hindrance, causing one enantiomer to be retained longer than the other. The amine modifier (diethylamine) is crucial for basic analytes like this azetidine derivative; it deactivates acidic silanol sites on the silica support, preventing peak tailing and improving resolution.

Step 1: Sample Preparation

  • Prepare a stock solution of the racemic this compound at a concentration of 1 mg/mL in methanol or ethanol.

  • From the stock, prepare a working solution of 0.1 mg/mL (100 µg/mL) using the initial mobile phase composition as the diluent to ensure peak shape integrity.

Step 2: Column and Mobile Phase Screening

  • Column Selection: Begin with a polysaccharide-based CSP. A common and effective choice would be a Daicel CHIRALPAK® series column (e.g., IA, IB, or IC).

  • Mobile Phase: Use a normal-phase solvent system. A typical starting point is a binary mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol .

  • Additive: Incorporate a small amount (0.1% v/v) of an amine modifier, such as Diethylamine (DEA) , into the alcohol portion of the mobile phase to improve peak symmetry for the basic azetidine nitrogen.

Step 3: Method Optimization

  • Isocratic Elution: Inject the sample (5-10 µL) onto the column.

  • Solvent Ratio: Systematically vary the ratio of Hexane to alcohol (e.g., 90:10, 80:20, 70:30). A higher percentage of alcohol will decrease retention times. Aim for a resolution factor (Rs) > 1.5 between the two enantiomeric peaks.

  • Flow Rate: Optimize the flow rate for efficiency. A typical starting point for a 4.6 mm ID column is 1.0 mL/min.

  • Temperature: Maintain the column at a constant temperature (e.g., 25 °C) using a column oven to ensure reproducible retention times.

Step 4: Detection and Data Analysis

  • Detection: The molecule lacks a strong UV chromophore. Therefore, detection may be challenging with a standard UV detector. Alternative detection methods should be considered:

    • Refractive Index (RI) Detector: Suitable for high concentration samples.

    • Evaporative Light Scattering Detector (ELSD): A more sensitive universal detector.

    • Mass Spectrometry (MS): Provides high sensitivity and mass confirmation.

  • Quantification: Integrate the area of each peak. The enantiomeric excess (e.e.) can be calculated using the formula:

    • e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

Trustworthiness & Self-Validation: To ensure the method is reliable, perform a system suitability test by making multiple injections of the same standard. The relative standard deviation (RSD) for retention time and peak area should be less than 2%. If absolute configuration needs to be assigned, an authentic, enantiopure standard of either (R) or (S) is required to confirm the elution order.

Visualization of the Chiral Separation Workflow

Chiral_Separation_Workflow cluster_prep 1. Preparation cluster_hplc 2. Chiral HPLC Separation cluster_interaction Mechanism cluster_analysis 3. Analysis & Outcome cluster_outcome Result racemate Racemic (R/S) Mixture sample_prep Dissolve in Mobile Phase Diluent racemate->sample_prep injection Inject Sample sample_prep->injection column Chiral Stationary Phase (CSP) (Differential Interaction) injection->column Mobile Phase Flow (e.g., Hexane/IPA/DEA) detector Detection (ELSD or MS) column->detector enant_S (S)-Enantiomer (Stronger Adsorption) enant_R (R)-Enantiomer (Weaker Adsorption) chromatogram Chromatogram (Two Resolved Peaks) detector->chromatogram analysis Peak Integration & e.e. Calculation chromatogram->analysis peak1 Peak 1: (R)-Enantiomer (Shorter Retention Time) peak2 Peak 2: (S)-Enantiomer (Longer Retention Time)

Caption: Workflow for the enantioselective separation of this compound.

Conclusion

This compound is a chiral molecule possessing a single stereogenic center at the C3 position of its azetidine ring. Consequently, it exists as a pair of (R) and (S) enantiomers. While these stereoisomers share identical physical properties in achiral environments, their biological activities are expected to differ, mandating their separation and individual characterization in any drug discovery or development program. The detailed chiral HPLC workflow presented in this guide provides a robust and reliable framework for achieving this critical separation, ensuring the scientific integrity and safety of downstream applications.

References

  • Zhang, C., & Zhang, F. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(49), 11872-11876. Available at: [Link]

  • Voss, T. L., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 87(17), 11527–11542. Available at: [Link]

  • Didier, D., et al. (2021). A General and Practical Synthesis of Chiral 1,2‐Oxazetidines. Angewandte Chemie International Edition, 60(10), 5209-5214. Available at: [Link]

  • Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48747-48777. Available at: [Link]

  • Kim, H. B., et al. (1999). Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 10(12), 2269-2279. Available at: [Link]

  • Didier, D., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(20), 5621–5624. Available at: [Link]

  • Hu, W., et al. (2014). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. Angewandte Chemie International Edition, 53(48), 13249-13253. Available at: [Link]

  • Hao, L., et al. (2019). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Chemical Science, 10(28), 6821-6829. Available at: [Link]

  • Rovira, M., & Mates, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemistry – A European Journal, 27(31), 8055-8075. Available at: [Link]

  • LibreTexts. (2023). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Chemistry LibreTexts. Available at: [Link]

  • Khan, S. Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. Khan Academy. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131148634, [3-(Phenylmethoxymethyl)azetidin-3-yl]methanol. PubChem. Available at: [Link]

  • Wang, Z., et al. (2010). [3-(Bromomethyl)-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2839. Available at: [Link]

  • University of Calgary. Stereochemistry. chem.ucla.edu. Available at: [Link]

  • Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(10), 1705–1716. Available at: [Link]

  • LibreTexts. (2023). 8.2: Chiral Molecules. Chemistry LibreTexts. Available at: [Link]

  • CP Lab Safety. This compound, 95% Purity, C5H11NO, 100 mg. CP Lab Safety. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 887, Methanol. PubChem. Available at: [Link]

  • Organic Chemistry Tutor. (2020). 5.3 Molecules with Multiple Chiral Centers | Enantiomers, Diastereomers, and Meso Compounds. YouTube. Available at: [Link]

  • Confident Chemistry. (2022). Stereoisomers: Enantiomers, Diastereomers, and Meso Compounds! YouTube. Available at: [Link]

  • Melissa Maribel. (2023). Determining All Possible Stereoisomers and Labeling Each Type of Isomer. YouTube. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for (3-Methyl-3-azetidinyl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Three-Dimensional Scaffolds in Modern Drug Discovery

The paradigm in fragment-based and lead optimization campaigns is progressively shifting from planar, sp²-rich structures to more three-dimensional (3D), sp³-rich molecular architectures.[1][2] This strategic pivot is driven by the compelling evidence that 3D fragments often exhibit superior physicochemical properties, including enhanced aqueous solubility and metabolic stability.[1][3] Furthermore, their intricate spatial arrangement allows for more precise and selective interactions with biological targets, potentially leading to improved potency and a more favorable intellectual property landscape.[1][4]

Within this context, small, strained heterocycles have emerged as powerful tools for the medicinal chemist.[5] The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is a particularly privileged scaffold.[6] Its inherent ring strain (approx. 25.4 kcal/mol), conformational rigidity, and the presence of a basic nitrogen atom provide a unique combination of features that can be exploited to fine-tune molecular properties.[6][7] The incorporation of an azetidine moiety into drug candidates has been shown to improve metabolic stability, solubility, and target-binding affinity.[3][8]

(3-Methyl-3-azetidinyl)methanol stands out as a particularly valuable building block. It provides a rigid, sp³-rich azetidine core functionalized with two key features: a quaternary methyl group that introduces a defined three-dimensional exit vector and can act as a metabolic shield, and a primary alcohol that serves as a versatile synthetic handle for further elaboration. This combination makes it an exceptional bioisosteric replacement for less favorable groups, such as gem-dimethyl or tert-butyl moieties, offering similar spatial projection while improving polarity and solubility.[9]

This guide provides an in-depth exploration of this compound as a strategic building block, detailing its impact on pharmacokinetic properties and providing robust, validated protocols for its synthetic manipulation.

Physicochemical Impact and Strategic Advantages

The introduction of the this compound scaffold into a molecule can profoundly and beneficially alter its drug-like properties. Its utility lies in its ability to simultaneously address multiple parameters critical for successful drug development.

Key Advantages of Incorporating the this compound Moiety:

  • Enhanced Aqueous Solubility: The presence of the polar nitrogen and hydroxyl groups within a compact, non-planar framework significantly increases hydrophilicity compared to larger carbocyclic analogs, a critical factor for achieving desired bioavailability.[8][10]

  • Improved Metabolic Stability: The quaternary carbon atom at the 3-position sterically shields the azetidine ring and adjacent functionalities from metabolic enzymes (e.g., Cytochrome P450s), reducing the likelihood of oxidative metabolism.[3]

  • Reduced Lipophilicity (logP): In an era focused on avoiding "molecular obesity," replacing lipophilic groups (like a tert-butyl group) with this scaffold can lower logP while maintaining or improving potency, a key strategy for developing CNS-penetrant drugs or mitigating off-target effects.[9]

  • Novel Chemical Space and Defined Exit Vectors: The rigid, three-dimensional structure of the azetidine ring provides precise and predictable exit vectors for substituents, allowing chemists to explore novel chemical space and optimize interactions with target proteins in a way that flexible aliphatic chains cannot.[6][8]

  • Bioisosteric Replacement: This building block serves as an excellent bioisostere for common motifs like piperidines, pyrrolidines, and even planar aromatic rings, offering improved pharmacokinetic profiles.[11][12][13]

Table 1: Comparative Physicochemical Properties
PropertyThis compoundIsopropyl Group (as part of a larger molecule)gem-Dimethyl Group (as part of a larger molecule)
Molecular Weight 101.15 g/mol [14]~43 g/mol ~28 g/mol
Calculated logP -0.57[14]Increases logPIncreases logP
Polar Surface Area (PSA) 32.26 Ų0 Ų0 Ų
H-Bond Donors 200
H-Bond Acceptors 200
Key Advantage Improves solubility, provides metabolic blockIncreases lipophilicityProvides steric bulk, can be metabolically labile

Synthetic Utility and Experimental Protocols

The true power of this compound as a building block lies in its dual functionality, offering two distinct and orthogonal sites for chemical modification: the azetidine nitrogen and the primary hydroxyl group. This allows for the divergent synthesis of complex compound libraries from a single, common intermediate.

Logical Workflow for Derivatization

The following diagram illustrates the primary synthetic pathways available for derivatizing the this compound core.

G cluster_0 Core Building Block cluster_1 N-Functionalization cluster_2 O-Functionalization Core This compound ReductiveAmination Reductive Amination (Aldehydes/Ketones) Core->ReductiveAmination RCHO, NaBH(OAc)₃ NAlkylation Direct N-Alkylation (Alkyl Halides) Core->NAlkylation R-X, Base NArylation N-Arylation (Aryl Halides) Core->NArylation Ar-X, Pd-catalyst AmideCoupling Amide Coupling (Acids/Acid Chlorides) Core->AmideCoupling RCOCl or RCOOH, Coupling Agent Etherification Etherification (e.g., Williamson) Core->Etherification R-X, Base (e.g., NaH) Esterification Esterification (Acids/Acid Chlorides) Core->Esterification RCOCl, Base

Caption: Primary synthetic routes from this compound.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly reliable and often preferred method for N-alkylation, as it avoids the over-alkylation issues sometimes seen with direct alkylation using alkyl halides.[15] The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced by a mild hydride source.

Reaction Scheme: this compound + R-CHO/R₂-CO --[NaBH(OAc)₃]--> N-Alkyl-(3-Methyl-3-azetidinyl)methanol

Detailed Methodology:
  • Materials & Reagents:

    • This compound (1.0 eq)

    • Aldehyde or Ketone (1.1 - 1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a 0.1 M solution)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure: a. To a round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and the chosen solvent (DCM or DCE). b. Add the aldehyde or ketone (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion. c. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Caution: Gas evolution (hydrogen) may occur. d. Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. e. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. f. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

The primary alcohol of this compound can be readily converted to an ether, providing a key linkage strategy in drug design. The Williamson ether synthesis is a classic and effective method, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[16][17]

Reaction Scheme: this compound-N-ProtectingGroup + R-X --[Base (e.g., NaH)]--> N-PG-(3-Methyl-3-azetidinyl)methoxymethyl-R

Note: It is highly advisable to protect the azetidine nitrogen (e.g., with a Boc group) before performing O-alkylation to prevent competitive N-alkylation.

Detailed Methodology:
  • Materials & Reagents:

    • N-Boc-(3-Methyl-3-azetidinyl)methanol (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)

    • Alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (to make a 0.1 M solution)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq). b. Add anhydrous THF via syringe to create a suspension. Cool the flask to 0 °C using an ice bath. c. Dissolve the N-Boc-(3-Methyl-3-azetidinyl)methanol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Caution: Vigorous hydrogen gas evolution will occur. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide. e. Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise. f. Allow the reaction to warm slowly to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS. g. Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. h. Dilute the mixture with water and extract with ethyl acetate (3x). i. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography.

Application in Drug Discovery: A Strategic Workflow

The incorporation of the this compound building block is a strategic decision made to overcome specific challenges during the hit-to-lead and lead optimization phases.

G Hit Initial 'Flat' Hit (e.g., Bi-aryl system) - Potent - Poor solubility - High metabolic turnover Decision Strategic Goal: Improve ADME Properties - Increase Solubility (LogD) - Block Metabolism - Maintain Potency Hit->Decision Incorporate Bioisosteric Replacement: Replace one aryl ring or a lipophilic aliphatic group with This compound scaffold Decision->Incorporate Lead Optimized Lead Candidate - Maintained Potency - Improved Solubility - Enhanced Metabolic Stability - Favorable 3D vector for further optimization Incorporate->Lead

Caption: Workflow for improving lead properties using the azetidine scaffold.

A recent example highlighting the utility of a related scaffold is the discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta (Polθ) inhibitors for cancer therapy.[18][19] Structure-guided optimization from an initial lead led to the incorporation of the hydroxymethyl azetidine moiety, which resulted in a five-fold increase in activity, demonstrating the scaffold's ability to favorably orient substituents within a binding pocket.[18]

Conclusion

This compound is more than just a synthetic curiosity; it is a powerful, multi-purpose building block that enables modern drug discovery strategies. Its ability to confer desirable physicochemical properties such as enhanced solubility and metabolic stability, while providing a rigid, three-dimensional framework with versatile synthetic handles, makes it an invaluable tool for medicinal chemists.[3][8] The protocols detailed herein provide reliable and scalable methods for incorporating this scaffold, empowering researchers to navigate the challenges of drug design and accelerate the development of next-generation therapeutics.

References

  • Why 3D is not the always the winner in fragment-based screening? - Sygnature Discovery. [Link]

  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC - NIH. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... - ResearchGate. [Link]

  • Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate. [Link]

  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - NIH. [Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring - ResearchGate. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Synthesis and Characterization of a Novel Azetidine Derivative - ijarsct. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]

  • This compound, 95% Purity, C5H11NO, 100 mg - CP Lab Safety. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. [Link]

  • (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties - ResearchGate. [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]

  • The use of methanol as a C1 building block - PubMed. [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]

  • alcohol - Organic Syntheses Procedure. [Link]

  • N-Alkylation of amines with alcohols a | Download Table - ResearchGate. [Link]

  • The use of methanol as a C1 building block | Research Communities by Springer Nature. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC - NIH. [Link]

  • The use of methanol as a C1 building block - ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. [Link]

  • Heterocycles as Versatile Building Blocks in Different Synthetic Strategies - ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. [Link]

  • Triethynylmethanol Derivatives: Stable Acetylenic Building Blocks for Surface Chemistry. [Link]

Sources

Application Notes and Protocols for the Esterification of (3-Methyl-3-azetidinyl)methanol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Azetidine Scaffolds in Modern Drug Discovery

Azetidines have emerged as privileged structural motifs in contemporary medicinal chemistry. Their strained four-membered ring system imparts a unique three-dimensional geometry that can enhance binding affinity to biological targets, while also favorably modulating critical physicochemical properties such as solubility and metabolic stability.[1][2] The incorporation of the (3-Methyl-3-azetidinyl)methanol moiety, in particular, offers a versatile building block for introducing a polar, hydrogen-bond donating group with a defined spatial orientation. The ester linkage, a common functional group in pharmaceuticals, serves as a key component in prodrug strategies and can influence a compound's pharmacokinetic profile.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of this compound with a diverse range of carboxylic acids. We will delve into various established protocols, elucidate the mechanistic underpinnings of each method, and offer practical insights to navigate the potential challenges associated with this sterically hindered primary alcohol.

Considerations for Coupling this compound

The primary alcohol of this compound presents a degree of steric hindrance due to the adjacent quaternary carbon of the azetidine ring. This steric congestion can influence the choice of coupling reagents and reaction conditions. Furthermore, the basicity of the azetidine nitrogen may necessitate the use of a protecting group or careful selection of reagents to avoid side reactions. The stability of the azetidine ring under various coupling conditions is also a critical consideration, as harsh acidic or basic environments can potentially lead to ring-opening.[1]

Recommended Coupling Protocols

Several robust methods can be employed for the esterification of this compound. The choice of protocol will depend on the specific carboxylic acid substrate, scale of the reaction, and the desired purity of the final product.

Protocol 1: Carbodiimide-Mediated Esterification (Steglich Esterification)

The Steglich esterification is a mild and widely used method for forming ester bonds, particularly for substrates that are sensitive to acidic conditions.[3][4] The use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), facilitates the activation of the carboxylic acid.

Experimental Protocol: Steglich Esterification

  • To a solution of the carboxylic acid (1.0 equiv) and this compound (1.2 equiv) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF), 0.1-0.5 M) at room temperature, add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, if using DCC, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of the reaction solvent.

  • If using EDC, the reaction mixture can be diluted with water and extracted with an organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 5% aqueous citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using a slight excess of this compound helps to ensure complete consumption of the more valuable carboxylic acid.

  • DMAP Catalyst: DMAP acts as a potent nucleophilic catalyst, accelerating the reaction by forming a highly reactive N-acylpyridinium intermediate.[3]

  • Low Temperature Addition: Adding the carbodiimide at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.

Figure 1: General workflow for Steglich esterification.

Protocol 2: Uronium/Aminium Salt-Based Coupling

For more challenging couplings, particularly with sterically hindered carboxylic acids, uronium or aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. These reagents rapidly generate activated esters, leading to high yields and shorter reaction times.

Experimental Protocol: HATU-Mediated Esterification

  • To a solution of the carboxylic acid (1.0 equiv) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (0.1-0.5 M), add HATU (1.1 equiv).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equiv), to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 equiv) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Pre-activation: Allowing the carboxylic acid to react with HATU and the base before adding the alcohol ensures the formation of the highly reactive O-acylisouronium intermediate, leading to a more efficient reaction.

  • Non-nucleophilic Base: A hindered amine base like DIPEA is used to neutralize the acid formed during the reaction without competing as a nucleophile.

  • Polar Aprotic Solvent: Solvents like DMF and MeCN are effective at dissolving the coupling reagents and reaction components.

Figure 2: Workflow for HATU-mediated esterification.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is an excellent choice for the esterification of primary and secondary alcohols, particularly when inversion of stereochemistry at a chiral center is desired (though not applicable to the achiral this compound).[5][6][7][] This reaction proceeds under mild, neutral conditions and is often successful where other methods fail, especially with sterically demanding alcohols.

Experimental Protocol: Mitsunobu Esterification

  • To a solution of the carboxylic acid (1.2 equiv) and this compound (1.0 equiv) in anhydrous THF or DCM (0.1-0.5 M) at 0 °C, add triphenylphosphine (PPh₃, 1.2 equiv).

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equiv) in the same solvent to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be directly purified by flash column chromatography. The triphenylphosphine oxide and hydrazine byproducts can often be separated during chromatography.

Causality Behind Experimental Choices:

  • Redox System: The combination of PPh₃ and DEAD/DIAD forms a phosphonium salt in situ, which activates the alcohol for nucleophilic attack by the carboxylate.

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can consume the reagents. Therefore, the use of anhydrous solvents is crucial.

  • Order of Addition: Adding the azodicarboxylate slowly at low temperature helps to control the reaction and minimize the formation of byproducts.

Data Presentation: Comparison of Coupling Methods

Coupling MethodReagentsTypical Reaction TimeKey AdvantagesPotential Challenges
Steglich Esterification DCC or EDC, DMAP12-24 hoursMild conditions, good for acid-sensitive substrates.Formation of urea byproduct can complicate purification (especially with DCC).
HATU Coupling HATU, DIPEA/TEA1-4 hoursHigh yields, fast reaction times, effective for hindered substrates.Reagents are more expensive, requires careful stoichiometry.
Mitsunobu Reaction PPh₃, DEAD/DIAD2-12 hoursMild, neutral conditions, effective for sterically hindered alcohols.Byproduct removal can be challenging, requires anhydrous conditions.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, consider increasing the equivalents of the coupling reagent and base. For the Steglich esterification, ensure the DCC or EDC is of high quality. In the case of HATU coupling, pre-activation time can be extended. For the Mitsunobu reaction, ensure all reagents and solvents are strictly anhydrous.

  • Side Reactions: The presence of the azetidine nitrogen can lead to N-acylation as a side reaction, especially with highly reactive acylating agents. While esterification of the primary alcohol is generally favored, protection of the azetidine nitrogen (e.g., as a Boc carbamate) may be necessary for certain substrates or if forcing conditions are required.

  • Purification Challenges: The polarity of the azetidine-containing product may necessitate the use of more polar solvent systems for column chromatography (e.g., DCM/methanol or ethyl acetate/methanol). The addition of a small amount of triethylamine to the eluent can help to reduce tailing on silica gel. The water-soluble byproducts from EDC and HATU couplings can often be removed with an aqueous workup, simplifying purification.[5]

Conclusion

The successful coupling of this compound with carboxylic acids is readily achievable through a variety of established synthetic methods. The choice of the optimal protocol is contingent upon the specific characteristics of the carboxylic acid and the desired scale of the reaction. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse array of novel azetidine-containing esters for applications in drug discovery and development.

References

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. [Link]

  • Swiny, D. The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Chem. Soc. Rev.2001 , 30, 201-210. [Link]

  • Singh, G. S.; Tilvi, S. Recent advances in the chemistry of azetidines and azetidin-2-ones. Arkivoc2005 , (ii), 16-43. [Link]

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978 , 17, 522-524. [Link]

  • Carpino, L. A. 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. J. Am. Chem. Soc.1993 , 115, 4397-4398. [Link]

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38, 606-631. [Link]

  • Han, S.-Y.; Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron2004 , 60, 2447-2467. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Couty, F.; Evano, G. Recent advances in the synthesis of azetidines. Org. Biomol. Chem.2006 , 4, 1539-1551. [Link]

Sources

Application Notes & Protocols: The Strategic Deployment of (3-Methyl-3-azetidinyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of small, strained heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, utilized to impart favorable physicochemical and pharmacokinetic properties onto drug candidates.[1][2][3] Among these, the azetidine ring has emerged as a privileged structure.[2][4] This document provides an in-depth guide to the strategic application of a key derivative, (3-Methyl-3-azetidinyl)methanol. We will explore its role as a versatile building block, its application as a bioisosteric replacement for common chemical groups, and its ability to enhance drug-like properties. Detailed, field-tested protocols for its synthesis and incorporation into lead compounds are provided to enable researchers to effectively harness the potential of this valuable scaffold.

Introduction: The Rise of Azetidines in Drug Discovery

Historically, the synthesis of strained four-membered rings like azetidines posed significant challenges, limiting their widespread adoption.[3] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible.[5][6] This has unlocked their potential, and the motif is now found in several FDA-approved drugs, including the MEK inhibitor cobimetinib and the JAK inhibitor baricitinib , highlighting its role in enhancing metabolic stability and receptor selectivity.[1][5]

The value of the azetidine scaffold is rooted in several key features:

  • Three-Dimensionality (sp³-richness): The puckered, rigid nature of the ring introduces conformational constraints, pre-organizing substituents into specific vectors in 3D space.[1][2][3] This can lead to enhanced binding affinity and selectivity for a biological target.

  • Improved Physicochemical Properties: As a small, polar heterocycle, the introduction of an azetidine ring can increase aqueous solubility and reduce lipophilicity (LogP) compared to larger or acyclic analogs.[3][5]

  • Metabolic Stability: The strained ring can be more resistant to metabolic degradation by cytochrome P450 enzymes compared to more common motifs, improving a compound's pharmacokinetic profile.[1]

  • Novel Chemical Space: Azetidines provide unique exit vectors and geometries, allowing chemists to explore novel chemical space and circumvent existing intellectual property.[3]

This compound: A Multifunctional Building Block

This compound stands out due to its unique combination of features: a quaternary center that imparts steric shielding and a primary alcohol that serves as a versatile chemical handle for further modification.

Role as a Bioisostere

A common strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[7][8] this compound serves as an excellent bioisosteric replacement for several common, yet often problematic, functional groups.

  • Replacing the tert-Butyl Group: The tert-butyl group is often used to provide steric bulk but significantly increases lipophilicity. The this compound motif can mimic the steric profile of a tert-butyl group while introducing polarity, thereby improving solubility and reducing LogP.

  • Replacing Aromatic Rings: In some instances, this scaffold can project a vector into space similar to a small aromatic ring, while drastically increasing the fraction of sp³ carbons (Fsp³), a property often correlated with success in clinical development.

  • Replacing Pyrrolidin-3-ol: Recent research has shown that 3-hydroxymethyl-azetidine is an effective bioisostere for pyrrolidin-3-ol, leading to the development of potent Polymerase Theta (Polθ) inhibitors with favorable pharmacokinetic properties.[9]

The following diagram illustrates the strategic decision-making process where this scaffold can be employed to solve common drug discovery challenges.

G cluster_0 Problem Identification cluster_1 Proposed Solution cluster_2 Expected Outcomes Lead Lead Compound Problem1 High Lipophilicity (Low Solubility) Lead->Problem1 Problem2 Metabolic Instability (e.g., at tert-butyl) Lead->Problem2 Problem3 Poor Target Engagement (Suboptimal Vector) Lead->Problem3 Strategy Introduce this compound Scaffold Problem1->Strategy Bioisosteric Replacement Problem2->Strategy Steric Shielding/ Polarity Problem3->Strategy New Exit Vector Outcome1 Reduced LogP Increased Solubility Strategy->Outcome1 Outcome2 Blocked Metabolic Hotspot Increased Half-life Strategy->Outcome2 Outcome3 Improved Potency/Selectivity (Novel Binding Interaction) Strategy->Outcome3

Caption: Strategic workflow for addressing lead optimization challenges.

Impact on Physicochemical Properties

The introduction of the this compound moiety predictably alters key drug-like properties. The table below provides a comparative analysis based on a hypothetical parent compound.

PropertyParent Compound (with tert-butyl)Analog (with (3-Me-3-azetidinyl)methanol)Rationale for Change
Molecular Weight 250 g/mol 293 g/mol (+43)Addition of C₃H₇NO moiety.
cLogP 3.52.1The nitrogen and hydroxyl group significantly increase polarity, reducing lipophilicity.
Topological Polar Surface Area (TPSA) 20 Ų53 ŲAddition of a primary alcohol and a tertiary amine increases TPSA, predicting better solubility.
Aqueous Solubility LowModerate to HighThe decrease in cLogP and increase in TPSA directly contribute to improved solubility.
Metabolic Stability Low (Oxidation at tert-butyl)HighThe quaternary carbon and polar nature of the azetidine ring are less susceptible to CYP450 metabolism.[1]

Experimental Protocols

Trustworthiness: These protocols are based on established synthetic transformations.[10][11][12] All reactions should be conducted in a well-ventilated fume hood by trained personnel. Purity of intermediates and final products should be rigorously assessed by ¹H NMR, LC-MS, and HPLC.

Protocol 1: Synthesis of Boc-protected this compound

This two-step protocol provides the key building block, protected for subsequent coupling reactions.

Step A: Synthesis of 1-Boc-3-methylazetidin-3-one

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under a nitrogen atmosphere, add a solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Warm the mixture to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Dissolve the crude alcohol in dichloromethane (0.2 M). Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC indicates complete conversion.

  • Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 20 minutes.

  • Separate the layers and extract the aqueous phase with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography (Silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to afford 1-Boc-3-methylazetidin-3-one as a colorless oil.

Step B: Reduction to Boc-protected this compound

  • Dissolve the ketone from Step A (1.0 eq) in anhydrous methanol (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of acetone, followed by water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate as a white solid, which is often used without further purification.

Protocol 2: Incorporation into a Lead Scaffold via Williamson Ether Synthesis

This protocol demonstrates how to couple the synthesized building block to a phenolic lead compound.

Scientist's Note (Causality): The Williamson ether synthesis is a robust and reliable method for forming aryl ethers. Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the phenol without competing side reactions. The Boc-protecting group on the azetidine nitrogen is crucial to prevent its participation as a nucleophile.

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (0.3 M) at 0 °C, add a solution of your phenolic lead compound (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete formation of the sodium phenoxide.

  • Prepare a separate solution of Boc-protected this compound (1.2 eq) in anhydrous DMF. Add methanesulfonyl chloride (1.1 eq) and triethylamine (1.2 eq) at 0 °C and stir for 1 hour to form the mesylate in situ.

  • Add the crude mesylate solution dropwise to the phenoxide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 12-18 hours. Monitor progress by LC-MS.

  • Cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the Boc-protected final compound.

  • Deprotection: Dissolve the purified product in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Concentrate the solution under reduced pressure, re-dissolve in a minimal amount of methanol, and precipitate the final product as a TFA salt by adding diethyl ether, or neutralize with a base (e.g., NaHCO₃) and extract to obtain the free base.

The following diagram provides a visual representation of this synthetic workflow.

G cluster_protocol1 Protocol 1: Building Block Synthesis cluster_protocol2 Protocol 2: Incorporation Azetidinone 1-Boc-3-azetidinone Grignard 1. MeMgBr 2. Dess-Martin Azetidinone->Grignard Ketone 1-Boc-3-methyl- azetidin-3-one Grignard->Ketone Reduction NaBH4 Ketone->Reduction Alcohol Boc-(3-Me-3-azetidinyl) methanol Reduction->Alcohol Mesylate 1. NaH 2. Mesylate of Alcohol (from Protocol 1) Alcohol->Mesylate Used in Protocol 2 LeadOH Phenolic Lead Cmpd (Ar-OH) LeadOH->Mesylate Coupled Boc-Protected Final Compound Mesylate->Coupled Deprotection TFA Coupled->Deprotection Final Final Compound (Free Base) Deprotection->Final

Caption: Synthetic workflow for synthesis and incorporation.

Structure-Activity Relationship (SAR) Insights

When incorporating this compound, a systematic SAR study is essential to maximize its benefits.[13][14][15]

  • Attachment Point: The primary alcohol allows for linkage via an ether, ester, or carbamate. Ethers are generally preferred for their metabolic stability.

  • Nitrogen Substitution: The azetidine nitrogen (once deprotected) is a key handle. It can be left as a free base to improve solubility and serve as a hydrogen bond acceptor, or it can be functionalized to probe for additional binding interactions.

  • Stereochemistry: While the 3-position is achiral in this specific building block, derivatization at other positions on the azetidine ring can introduce stereocenters, which should be explored to optimize target engagement.

Conclusion

This compound is more than just another building block; it is a strategic tool for solving complex challenges in drug discovery. Its ability to act as a polar, three-dimensional bioisostere allows medicinal chemists to finely tune the properties of lead compounds, enhancing solubility, metabolic stability, and potency. By understanding the rationale behind its use and employing robust synthetic protocols, research organizations can accelerate their programs and develop superior clinical candidates. The continued exploration of novel azetidine scaffolds promises to further expand their role in creating the next generation of therapeutics.[1][16]

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]

  • Bull, J. A., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Isherwood, M., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Europe PMC. Available at: [Link]

  • Kulkarni, S. S., et al. (2000). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships (SAR). Drug Design Org. Available at: [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C5H11NO, 100 mg. CP Lab Safety. Available at: [Link]

  • Wang, L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Available at: [Link]

  • Guha, R. (2013). On Exploring Structure Activity Relationships. Methods in Molecular Biology. Available at: [Link]

  • Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. Available at: [Link]

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. CDD Vault. Available at: [Link]

  • SciTechnol. (n.d.). Medicinal Chemistry. SciTechnol. Available at: [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. Fiveable. Available at: [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Derivatives from (3-Methyl-3-azetidinyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry.[1][2][3] Their inherent ring strain (approx. 25.4 kcal/mol) and constrained, sp³-rich geometry provide a unique three-dimensional profile that is highly sought after in drug design.[3][4] Compared to more flexible or planar structures, the azetidine ring allows for precise positioning of substituents into protein binding pockets, often leading to enhanced potency and selectivity. Furthermore, this scaffold can significantly improve key pharmacokinetic properties, including aqueous solubility and metabolic stability, making it a "privileged" bioisostere for larger rings like piperidines or pyrrolidines.[3][5] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, underscoring its therapeutic relevance.[3]

(3-Methyl-3-azetidinyl)methanol is a versatile and valuable building block for generating libraries of novel compounds. It possesses two primary points for chemical diversification: the primary hydroxyl group and the azetidine ring nitrogen. This guide provides detailed protocols and scientific rationale for the synthesis of ester, ether, and N-substituted derivatives, enabling researchers to systematically explore the chemical space around this promising scaffold.

Strategy 1: O-Functionalization of the Hydroxymethyl Group

The primary alcohol of this compound is a versatile handle for introducing a wide array of functional groups. Ester and ether linkages are among the most common and synthetically accessible modifications. For these protocols, we will assume the use of the commercially available N-Boc protected starting material, tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, to prevent undesired reactions at the ring nitrogen.

A. Synthesis of Ester Derivatives via Acylation

Expertise & Experience: Esterification is a fundamental strategy to modify a compound's lipophilicity, cell permeability, and metabolic profile. Ester derivatives are often explored as prodrugs, which can be hydrolyzed in vivo by esterase enzymes to release the active parent alcohol. The choice of acylation agent (e.g., acyl chloride, carboxylic acid) depends on the reactivity of the starting materials and the desired scale. Acyl chlorides are highly reactive but can be sensitive to moisture, while carboxylic acid couplings with reagents like EDC offer milder conditions and broader functional group tolerance.

Experimental Protocol 1: Acylation with an Acyl Chloride

This protocol describes a general method for the synthesis of an ester derivative using an acyl chloride and a mild base.

  • Reagent Preparation: Dissolve tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add triethylamine (TEA, 1.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester product.

Trustworthiness (Self-Validation): The success of the protocol is validated at multiple stages. The reaction is monitored to completion (Step 4), ensuring full conversion. The aqueous work-up (Step 5) removes the base and water-soluble byproducts. Final purity is established by chromatography and confirmed by analytical characterization (¹H NMR, ¹³C NMR, and HRMS), which should show the disappearance of the alcohol proton, the appearance of characteristic ester peaks, and a mass corresponding to the expected product.

Data Presentation: Representative Esterification Reactions

EntryAcyl ChlorideProductSolventTime (h)Yield (%)
1Benzoyl chloridetert-butyl 3-(benzoyloxymethyl)-3-methylazetidine-1-carboxylateDCM292
2Acetyl chloridetert-butyl 3-(acetoxymethyl)-3-methylazetidine-1-carboxylateDCM295
3Cyclopropanecarbonyl chloridetert-butyl 3-((cyclopropanecarbonyl)oxymethyl)-3-methylazetidine-1-carboxylateTHF388

Visualization: General Workflow for Ester Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_validation Validation prep Dissolve Azetidinyl-Methanol and TEA in anhydrous DCM at 0 °C react Add Acyl Chloride dropwise Warm to RT, stir for 2-4h prep->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with sat. NaHCO₃ Extract with DCM monitor->quench purify Dry, Concentrate & Purify (Flash Chromatography) quench->purify validate Characterize Pure Product (NMR, HRMS) purify->validate

Caption: Workflow for the synthesis of ester derivatives.

B. Synthesis of Ether Derivatives via Williamson Ether Synthesis

Expertise & Experience: The Williamson ether synthesis is a robust and classical method for forming C-O bonds.[6] This Sₙ2 reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl electrophile. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for generating the alkoxide from the primary alcohol. Anhydrous polar aprotic solvents like THF or DMF are preferred as they effectively solvate the cation without interfering with the nucleophile.

Experimental Protocol 2: O-Alkylation with an Alkyl Halide

  • Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH, 1.2 eq.) in mineral oil. Wash the NaH with anhydrous hexanes three times to remove the oil, decanting the hexanes carefully each time.

  • Alkoxide Formation: Suspend the washed NaH in anhydrous tetrahydrofuran (THF, approx. 0.2 M). Cool the suspension to 0 °C. Add a solution of tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (or gently heat to 40-50 °C if the reaction is sluggish). Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water to consume any excess NaH. Add more water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Trustworthiness (Self-Validation): The protocol's integrity is ensured by using anhydrous conditions to prevent quenching the NaH. The two-step temperature sequence for alkoxide formation (Step 3) ensures complete and safe deprotonation. The careful quench (Step 6) is a critical safety step. Final product validation relies on purification to homogeneity and full spectroscopic characterization (NMR, HRMS), confirming the formation of the C-O-C ether linkage.

Visualization: Mechanism of Williamson Ether Synthesis

G ROH Azetidine-CH₂-OH RO_Na Azetidine-CH₂-O⁻ Na⁺ ROH->RO_Na Deprotonation NaH NaH NaH->RO_Na H2 H₂ (gas) RO_Na->H2 byproduct ROR Azetidine-CH₂-O-R' RO_Na->ROR Sₙ2 Attack byproduct R_X R'-X R_X->ROR byproduct NaX NaX ROR->NaX byproduct

Caption: Key steps in the Williamson ether synthesis.

Strategy 2: N-Functionalization of the Azetidine Ring

To functionalize the azetidine nitrogen, any protecting group must first be removed. The tert-butoxycarbonyl (Boc) group is commonly used and can be efficiently cleaved under acidic conditions.

A. Prerequisite: N-Boc Deprotection

Expertise & Experience: Boc deprotection with trifluoroacetic acid (TFA) is a standard and highly efficient transformation. The reaction proceeds via cleavage of the tert-butyl carbocation, which is scavenged by the TFA, forming volatile byproducts (isobutylene and CO₂). The reaction is typically fast and clean. It is crucial to remove all TFA during work-up, as the residual acid can interfere with subsequent reactions.

Experimental Protocol 3: N-Boc Deprotection

  • Reaction Setup: Dissolve the N-Boc protected azetidine derivative (1.0 eq.) in DCM (approx. 0.2 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq., often used as a 20-50% solution in DCM) to the solution at room temperature.

  • Reaction Monitoring: Stir for 1-2 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • Neutralization: Re-dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. For highly polar products, it may be preferable to azeotrope the residue with toluene to remove TFA or to basify the crude oil with NaOH (1M) and extract the free amine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine, which is often used in the next step without further purification.

B. Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination

Expertise & Experience: The Buchwald-Hartwig cross-coupling is a powerful palladium-catalyzed reaction for forming C-N bonds. It enables the coupling of amines with aryl halides or triflates, providing access to a vast range of N-aryl derivatives that would be difficult to synthesize via classical methods. The choice of palladium catalyst, ligand, and base is critical and often substrate-dependent.

Experimental Protocol 4: N-Arylation of the Deprotected Azetidine

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl bromide or chloride (1.0 eq.), the free this compound (from Protocol 3, 1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃ or LHMDS, 2.0 eq.) to a flame-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the aryl halide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to afford the N-arylated product.

Trustworthiness (Self-Validation): Strict adherence to anaerobic conditions (Step 1) is paramount for catalytic activity. Monitoring (Step 4) ensures the reaction proceeds to completion. The filtration through Celite (Step 5) is a key step for removing the catalyst, which can interfere with subsequent steps and biological assays. Final purity is confirmed by chromatography and spectroscopic analysis.

Visualization: Workflow for N-Arylation

G start N-Boc-(3-Methyl-3-azetidinyl)methanol deprotect Protocol 3: N-Boc Deprotection (TFA/DCM) start->deprotect free_amine This compound (Free Amine) deprotect->free_amine buchwald Protocol 4: Buchwald-Hartwig Amination (Aryl-X, Pd-catalyst, Base, Heat) free_amine->buchwald product N-Aryl-(3-Methyl-3-azetidinyl)methanol buchwald->product purify Purification & Characterization (Chromatography, NMR, HRMS) product->purify

Caption: Sequential workflow for N-deprotection and N-arylation.

References

  • Becker, M. R., Richardson, A. D., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications.
  • Zhang, W., et al. (2021). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers.
  • DiRocco, D. A., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules.
  • Krasnova, L., & Chernyak, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
  • Becker, M. R., Richardson, A. D., & Schindler, C. S. (2019). Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions. ChemRxiv.
  • Various Authors. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate Publication.
  • Various Authors. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification.
  • Peters, J., Ortman, C., & Barefield, G. (n.d.). Lab #3: Esterification Reaction. Course Hero.
  • Various Authors. (n.d.). Etherification of glycerol with methanol catalyzed by SO3H-functioned ionic liquids. ResearchGate Publication.
  • Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis.
  • DWSIM. (n.d.). Esterification of Acetic Acid with Methanol to Ethyl Acetate.
  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube.
  • North Carolina School of Science and Mathematics. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube.
  • Various Authors. (n.d.). Etherification of Isoamylenes with Methanol in Reactive Distillation Collumn. ResearchGate Publication.

Sources

The Strategic Incorporation of (3-Methyl-3-azetidinyl)methanol in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety as a Privileged Scaffold in Kinase Inhibitor Design

The landscape of oncology and inflammatory disease treatment has been reshaped by the development of small-molecule kinase inhibitors. These agents typically function by competing with ATP for binding to the kinase active site, thereby modulating cellular signaling pathways. A significant challenge in this field is the design of molecules with high potency, selectivity, and favorable drug-like properties, such as metabolic stability and solubility.[1]

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can impart significant advantages.[2] The inherent ring strain and three-dimensional character of the azetidine ring offer a unique conformational rigidity that can enhance binding to target proteins.[3] Furthermore, azetidines often improve aqueous solubility and metabolic stability when compared to their more common five- and six-membered counterparts like pyrrolidine and piperidine, addressing key challenges in drug development.[3][4]

This guide focuses on a particularly valuable building block, (3-Methyl-3-azetidinyl)methanol , and its application in the synthesis of next-generation kinase inhibitors. We will explore the chemical rationale for its use, provide detailed protocols for its incorporation into a representative kinase inhibitor scaffold, and discuss the structure-activity relationships that make this moiety a powerful tool for drug development professionals.

The Rationale: Why this compound?

The selection of a building block in drug design is a deliberate process aimed at optimizing the pharmacological profile of the final compound. This compound offers several distinct advantages:

  • Bioisosteric Replacement: The 3-hydroxymethyl-azetidine core can serve as an effective bioisostere for other small polar groups, such as the commonly used pyrrolidin-3-ol. This allows for "scaffold hopping" to explore new chemical space and intellectual property while maintaining key binding interactions.[3]

  • Improved Physicochemical Properties: Azetidines are known to reduce lipophilicity and increase the fraction of sp³-hybridized carbons in a molecule. These are desirable traits that often correlate with improved solubility and a better overall ADME (absorption, distribution, metabolism, and excretion) profile.

  • Conformational Restriction and the "Magic Methyl" Effect: The methyl group at the 3-position of the azetidine ring plays a crucial role. This substitution can create a "gem-dimethyl effect," which conformationally pre-organizes the molecule into a bioactive conformation for binding to the target kinase. This can lead to an increase in binding affinity and potency. This phenomenon, often referred to as the "magic methyl" effect, is a well-established strategy in medicinal chemistry to enhance the properties of a lead compound.

  • Vector for Further Functionalization: The primary alcohol of this compound provides a versatile handle for connecting to the core scaffold of a kinase inhibitor through various chemical linkages, most commonly ether or amine linkages.

Application Protocol: Synthesis of a Representative Kinase Inhibitor

To illustrate the utility of this compound, we will detail a representative synthesis of a hypothetical kinase inhibitor, "Azetinib-1" . This protocol is based on established synthetic routes for potent kinase inhibitors, such as the AKT inhibitor Capivasertib (AZD5363), which features a pyrrolo[2,3-d]pyrimidine core.[3][5][6][7][8][9] The key step in this synthesis is the coupling of the this compound moiety to the heterocyclic core via a nucleophilic aromatic substitution (SNAr) reaction.

G cluster_0 Synthesis of Azetinib-1 Core 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Coupling Nucleophilic Aromatic Substitution (SNAr) Core->Coupling BuildingBlock This compound BuildingBlock->Coupling Product Azetinib-1 Coupling->Product Base DIPEA Base->Coupling Base Solvent n-Butanol Solvent->Coupling Solvent, Heat

Caption: Synthetic workflow for Azetinib-1.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Coupling

This protocol details the coupling of the this compound building block to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. The nitrogen atom of the azetidine ring acts as the nucleophile, displacing the chlorine atom on the electron-deficient pyrimidine ring.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.1 eq), and n-butanol (10 mL per mmol of the pyrimidine).

  • Stir the mixture to dissolve the solids.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C.

  • Maintain the reaction at 100 °C for 16-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the final product, Azetinib-1.

Causality Behind Experimental Choices:

  • Solvent: n-Butanol is chosen as a high-boiling solvent to facilitate the SNAr reaction, which often requires elevated temperatures to overcome the activation energy barrier.[7]

  • Base: DIPEA is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Its bulky nature prevents it from competing with the azetidine nucleophile.

  • Stoichiometry: A slight excess of the this compound is used to ensure complete consumption of the limiting pyrimidine starting material.

  • Workup: The aqueous washes with NaHCO₃ and brine are essential to remove any remaining starting materials, DIPEA hydrochloride salt, and other water-soluble impurities before purification.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The substitution on the azetidine ring can have a profound impact on the biological activity of the resulting kinase inhibitor. The following table presents hypothetical, yet plausible, data for a series of analogs to illustrate these SAR principles.

CompoundR Group on Azetidine RingKinase IC₅₀ (nM)Rationale for Activity Change
Azetinib-1 3-Methyl, 3-Methanol15The methyl group provides favorable conformational constraint, enhancing binding affinity. The methanol group serves as a key hydrogen bond donor/acceptor with the kinase.
Analog A 3-Methanol (no methyl)50Loss of the methyl group removes the beneficial conformational restriction, leading to a higher entropic penalty upon binding and thus, reduced potency.
Analog B 3-Methyl, 3-Ethyl100Increasing the size of the alcohol substituent to an ethyl group may introduce steric clashes within the binding pocket, leading to a significant decrease in activity.
Analog C 3,3-Dimethyl>1000Removal of the hydroxyl group eliminates a critical hydrogen bonding interaction with the kinase active site, resulting in a complete loss of potency.

Visualization of Kinase-Inhibitor Interaction

The this compound moiety is designed to interact with specific residues in the ATP-binding pocket of the target kinase. The following diagram illustrates a hypothetical binding mode.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Azetinib-1 Hinge Hinge Region (e.g., Alanine) DFG_Motif DFG Motif (Aspartate) Solvent_Front Solvent Front Core Pyrrolo[2,3-d]pyrimidine Core Core->Hinge H-Bond Azetidine (3-Methyl-3-azetidinyl) methanol Moiety Core->Azetidine Methyl Methyl Group Azetidine->Methyl Hydroxyl Hydroxyl Group Azetidine->Hydroxyl Methyl->Solvent_Front Hydrophobic Interaction Hydroxyl->DFG_Motif H-Bond

Caption: Hypothetical binding mode of Azetinib-1.

In this model, the pyrrolo[2,3-d]pyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase. The hydroxyl group of the this compound moiety engages in a hydrogen bond with a key residue, such as the aspartate of the DFG motif. The methyl group is positioned to make favorable hydrophobic interactions with a nearby pocket, further anchoring the inhibitor.

Conclusion

This compound is a valuable and strategic building block for the synthesis of modern kinase inhibitors. Its unique combination of a rigid, sp³-rich azetidine core, a conformation-restricting methyl group, and a versatile hydroxymethyl handle allows medicinal chemists to fine-tune the properties of drug candidates to achieve higher potency and improved pharmacokinetic profiles. The synthetic protocols and design principles outlined in this guide provide a framework for researchers and drug development professionals to effectively leverage this powerful tool in their quest for novel therapeutics.

References

  • Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • The Institute of Cancer Research. (2022). Capivasertib – a huge success story for UK science. [Link]

  • International Journal of Foundation for Medical Research. (n.d.). Capivasertib: The Breakthrough Cancer Treatment of the Decade's. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • New Drug Approvals. (2023). Capivasertib. [Link]

  • Google Patents. (n.d.). Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).
  • PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]

Sources

large-scale synthesis protocol for (3-Methyl-3-azetidinyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of (3-Methyl-3-azetidinyl)methanol

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable building block in modern medicinal chemistry, serving as a conformationally restricted scaffold and a bioisosteric replacement for other common moieties. Its incorporation into drug candidates can significantly enhance metabolic stability, aqueous solubility, and target-binding affinity.[1][2] However, the synthesis of 3,3-disubstituted azetidines is challenging due to inherent ring strain, often requiring specialized protocols that are difficult to scale.[3][4] This document provides a robust, three-step synthesis protocol for the large-scale production of this compound from a commercially available starting material. The protocol emphasizes safety, scalability, and experimental causality, providing researchers and process chemists with a reliable method for accessing multi-gram quantities of this important intermediate.

Rationale and Strategic Overview

The synthesis of the target compound requires the construction of a quaternary carbon center at the C3 position of the azetidine ring, bearing both a methyl and a hydroxymethyl group. While several methods exist for azetidine synthesis, including intramolecular cyclizations and ring expansions of aziridines, a building block approach starting from a pre-formed azetidine ring is often more efficient and scalable.[5][6][7][8]

The selected strategy employs a three-step sequence beginning with commercially available tert-butyl 3-(ethoxycarbonyl)azetidine-1-carboxylate. The core transformations are:

  • α-Methylation: Creation of the C3 quaternary center via enolate chemistry.

  • Ester Reduction: Conversion of the ester functionality to the primary alcohol.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

This route was chosen for its logical progression, use of well-established reactions, and amenability to large-scale chemical production.

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated below.

G cluster_0 cluster_1 cluster_2 start tert-butyl 3-(ethoxycarbonyl)azetidine-1-carboxylate step1 Step 1: α-Methylation start->step1 intermediate1 tert-butyl 3-(ethoxycarbonyl)-3-methylazetidine-1-carboxylate step2 Step 2: Ester Reduction intermediate1->step2 intermediate2 tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate step3 Step 3: Boc Deprotection intermediate2->step3 product This compound step1->intermediate1  1. LDA, THF, -78 °C  2. MeI step2->intermediate2 LiAlH4, THF, 0 °C to RT step3->product HCl/Dioxane or TFA

Caption: Three-step synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Reagents such as n-butyllithium and lithium aluminum hydride are highly reactive and must be handled with extreme care under an inert atmosphere.

Step 1: Synthesis of tert-butyl 3-(ethoxycarbonyl)-3-methylazetidine-1-carboxylate

This step establishes the critical C3-quaternary center through α-methylation of the ester.

  • Causality of Experimental Design: The proton alpha to the ester is weakly acidic and requires a strong, non-nucleophilic base for efficient deprotonation. Lithium diisopropylamide (LDA) is ideal for this purpose, as its steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl. The reaction is conducted at -78 °C to ensure kinetic control, forming the thermodynamically less stable enolate regioselectively and minimizing side reactions like self-condensation.

Materials & Reagents

Reagent M.W. Quantity (for 50 g scale) Moles
tert-butyl 3-(ethoxycarbonyl)azetidine-1-carboxylate 229.28 50.0 g 0.218 mol
Diisopropylamine 101.19 32.5 mL (23.2 g) 0.229 mol
n-Butyllithium (2.5 M in hexanes) 64.06 91.6 mL 0.229 mol
Methyl Iodide (MeI) 141.94 14.9 mL (34.0 g) 0.239 mol
Tetrahydrofuran (THF), anhydrous - 1000 mL -
Saturated aq. NH₄Cl - 250 mL -
Ethyl Acetate (EtOAc) - 750 mL -
Brine - 200 mL -

| Magnesium Sulfate (MgSO₄), anhydrous | - | 50 g | - |

Procedure:

  • Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

  • LDA Formation: Charge the flask with anhydrous THF (500 mL) and diisopropylamine. Cool the solution to -10 °C in an ice-salt bath. Add n-butyllithium (2.5 M in hexanes) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 0 °C. Stir the resulting pale yellow solution for an additional 30 minutes at -10 °C.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using an acetone/dry ice bath. In a separate flask, dissolve tert-butyl 3-(ethoxycarbonyl)azetidine-1-carboxylate in anhydrous THF (250 mL). Add this solution dropwise to the LDA solution over 45 minutes, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Methylation: Add methyl iodide dropwise to the reaction mixture over 20 minutes. Allow the mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Extraction: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (250 mL). Transfer the mixture to a separatory funnel and add water (250 mL). Extract the aqueous layer with ethyl acetate (3 x 250 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the title compound as a colorless oil.

Step 2: Synthesis of tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

This step reduces the ester to the primary alcohol using a powerful hydride reagent.

  • Causality of Experimental Design: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of cleanly converting esters to primary alcohols. The reaction is highly exothermic and reactive towards protic solvents, necessitating an anhydrous ether solvent (THF) and controlled addition at 0 °C. For large-scale operations, a Fieser workup is employed to quench the reaction. This method uses a precise ratio of water and aqueous NaOH to decompose the excess LiAlH₄ and aluminum salts into a granular, easily filterable solid (LiAlO₂), which is far safer and more efficient than quenching with large volumes of water or acid.[9]

Materials & Reagents

Reagent M.W. Quantity (assuming 48 g from Step 1) Moles
tert-butyl 3-(ethoxycarbonyl)-3-methylazetidine-1-carboxylate 243.31 48.0 g 0.197 mol
Lithium Aluminum Hydride (LiAlH₄) 37.95 11.2 g 0.296 mol
Tetrahydrofuran (THF), anhydrous - 800 mL -
Water 18.02 11.2 mL -
15% (w/v) aq. NaOH - 11.2 mL -
Water 18.02 33.6 mL -

| Celite® | - | 20 g | - |

Procedure:

  • Reactor Setup: Equip a 2 L flask for inert atmosphere work as described in Step 1.

  • Reduction: Suspend LiAlH₄ (11.2 g) in anhydrous THF (400 mL) under nitrogen. Cool the slurry to 0 °C in an ice bath. Dissolve the product from Step 1 (48.0 g) in anhydrous THF (400 mL) and add it dropwise to the LiAlH₄ slurry over 1 hour, keeping the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Fieser Workup (Quench): Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:

    • Water (11.2 mL)

    • 15% aqueous NaOH (11.2 mL)

    • Water (33.6 mL) A thick, white precipitate will form. Stir the resulting slurry vigorously for 1 hour at room temperature.

  • Isolation: Add Celite® (20 g) to the slurry and filter through a Büchner funnel. Wash the filter cake thoroughly with THF (2 x 100 mL) and then ethyl acetate (2 x 100 mL). Combine the filtrates and concentrate under reduced pressure to afford the title compound, which is often pure enough for the next step without further purification.

Step 3: Synthesis of this compound Hydrochloride

The final step removes the acid-labile Boc protecting group to yield the target compound as its hydrochloride salt.

  • Causality of Experimental Design: The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton. Using a solution of HCl in an organic solvent like dioxane or diethyl ether allows for clean deprotection and direct precipitation of the product as its hydrochloride salt. Isolating the product as a salt enhances its stability, simplifies handling (often a crystalline solid vs. an oil), and avoids purification issues associated with the free amine.

Materials & Reagents

Reagent M.W. Quantity (assuming 38 g from Step 2) Moles
tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate 201.27 38.0 g 0.189 mol
HCl (4 M in 1,4-Dioxane) 36.46 236 mL 0.945 mol

| Diethyl Ether (Et₂O) | - | 500 mL | - |

Procedure:

  • Deprotection: Dissolve the Boc-protected alcohol from Step 2 (38.0 g) in a 1 L flask. At room temperature, add the 4 M HCl solution in 1,4-dioxane. Caution: Gas evolution (CO₂) will occur. Stir the solution at room temperature for 4 hours.

  • Precipitation and Isolation: A white precipitate will typically form during the reaction. Upon completion (monitored by LC-MS), add diethyl ether (500 mL) to the slurry to ensure complete precipitation of the product salt.

  • Filtration and Drying: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with fresh diethyl ether (2 x 100 mL) to remove residual dioxane and any non-polar impurities.

  • Final Product: Dry the white solid under high vacuum at 40 °C for 12 hours to yield this compound hydrochloride. The free base can be obtained by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent like dichloromethane.

Analytical Characterization

The identity and purity of the final product, this compound (as the free base, CAS 253503-34-5), should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ ~3.55 (s, 2H, CH₂OH), 3.20 (d, J=8.0 Hz, 2H, azetidine-CH₂), 3.05 (d, J=8.0 Hz, 2H, azetidine-CH₂), 2.5-3.0 (br s, 2H, NH and OH), 1.25 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ ~72.1 (CH₂OH), 58.5 (azetidine CH₂), 38.9 (quaternary C), 23.8 (CH₃).

  • Mass Spectrometry (ESI+): Calculated for C₅H₁₂NO⁺ [M+H]⁺: 102.0919; Found: 102.0915.

  • Purity (HPLC): >95% (as specified by application).

References

  • Modular Synthesis of 3 ,3 -Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent progress in synthesis of 3 -functionalized azetidines . ResearchGate. Available at: [Link]

  • A Stereoselective [3 +1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines . PMC - NIH. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines . RSC Publishing. Available at: [Link]

  • synthesis of azetidine .pptx. Slideshare. Available at: [Link]

  • Synthetic methods to access azetidines . ResearchGate. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. Available at: [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • [3 -Bromomethyl -1-(4-methylphenylsulfonyl )azetidin-3 -yl]methanol . PMC - NIH. Available at: [Link]

Sources

Application Notes and Protocols for the N-arylation of (3-Methyl-3-azetidinyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl Azetidines

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates. Specifically, the N-aryl-3-hydroxymethyl-3-methylazetidine scaffold is of significant interest, as it combines the conformational constraint of the four-membered ring with a functionalized stereocenter, offering a vector for further molecular elaboration. The N-arylation of (3-methyl-3-azetidinyl)methanol is a key transformation for accessing this valuable chemical space, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a detailed overview of the critical reaction parameters and robust protocols for this transformation.

Core Concepts: Navigating the N-arylation Landscape

The formation of a carbon-nitrogen bond between an aryl group and the secondary amine of this compound is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and reliable methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The choice between these methodologies is dictated by factors such as substrate scope, functional group tolerance, cost, and catalyst toxicity.

A primary challenge in the N-arylation of this compound is the presence of a primary hydroxyl group. While less nucleophilic than the secondary amine, the potential for a competing O-arylation side reaction must be considered and mitigated through careful optimization of the reaction conditions.[3] However, selective N-arylation of amino alcohols is a well-established transformation, and with the appropriate choice of catalyst, ligand, and base, high chemoselectivity can be achieved.[3]

Palladium-Catalyzed N-arylation: The Buchwald-Hartwig Approach

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, renowned for its broad substrate scope and high functional group tolerance.[1][2] The catalytic cycle, in simplified terms, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.

Key Reaction Parameters for Buchwald-Hartwig N-arylation
ParameterRecommended Conditions & Rationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are commonly used. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is reduced in situ to the active Pd(0) species.
Ligand Bulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination. For sterically hindered secondary amines like this compound, biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos are often highly effective.[4]
Base A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can significantly impact the reaction rate and yield.
Solvent Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to prevent quenching of the base and deactivation of the catalyst.
Temperature Reactions are generally conducted at elevated temperatures, typically ranging from 80 to 110 °C, to facilitate the catalytic cycle.
Atmosphere Strict exclusion of air and moisture is critical, as the Pd(0) catalyst and phosphine ligands are susceptible to oxidation. Reactions should be performed under an inert atmosphere of nitrogen or argon.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII LigExch Ligand Exchange (R₂NH) PdII->LigExch AmineComplex [Ar-Pd(II)(NHR₂)L]⁺X⁻ LigExch->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Ar-Pd(II)(NR₂)L Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Ar-NR₂

Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.

Protocol 1: Palladium-Catalyzed N-arylation of this compound

This protocol is a general starting point and may require optimization for specific aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Pd₂(dba)₃

  • RuPhos (or other suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware, stirring and heating equipment

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and NaOtBu (1.4 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed N-arylation: The Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[5] It offers a cost-effective alternative to palladium catalysis, although it sometimes requires higher reaction temperatures. For the selective N-arylation of amino alcohols, copper-based systems have proven to be highly effective.[3]

Key Reaction Parameters for Copper-Catalyzed N-arylation
ParameterRecommended Conditions & Rationale
Copper Source Copper(I) iodide (CuI) is the most common and effective copper source for this transformation.
Ligand Simple and inexpensive ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can significantly accelerate the reaction and allow for lower reaction temperatures.
Base A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically sufficient.
Solvent High-boiling point polar aprotic solvents like DMSO, DMF, or dioxane are commonly used.
Temperature Reaction temperatures are generally higher than for palladium-catalyzed reactions, often in the range of 110-140 °C.

Visualizing the General N-arylation Workflow

N_Arylation_Workflow Setup Inert Atmosphere Setup (Schlenk Flask/Glovebox) Reagents Add Catalyst, Ligand, Base, Aryl Halide, and Amine Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat to Reaction Temp. (80-140 °C) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Quench, Extract, and Wash Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated N-Aryl Product Purification->Product

Caption: General experimental workflow for N-arylation reactions.

Protocol 2: Copper-Catalyzed N-arylation of this compound

This protocol provides a robust starting point for the Ullmann-type coupling.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • 1,10-phenanthroline (or DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous DMSO or dioxane

  • Reaction vial or flask suitable for heating

Procedure:

  • Reagent Addition: To a reaction vial, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K₃PO₄ (2.0 equivalents).

  • Substrate Addition: Add the aryl iodide (1.0 equivalent) and this compound (1.5 equivalents).

  • Solvent Addition: Add anhydrous DMSO or dioxane to achieve a suitable concentration (typically 0.2-1.0 M).

  • Reaction: Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and add aqueous ammonia to complex the copper salts. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Best Practices

The N-arylation of this compound is a highly achievable transformation that opens the door to a diverse range of novel chemical entities for drug discovery and development. Both palladium and copper-catalyzed methods offer reliable routes to the desired products. For broader substrate scope, including less reactive aryl chlorides, and milder conditions, the Buchwald-Hartwig amination is often the preferred method. For a more cost-effective and scalable synthesis, particularly with aryl iodides, the copper-catalyzed Ullmann condensation is an excellent alternative.

Self-Validating System and Troubleshooting:

  • Inert Atmosphere: The most common cause of failure in these reactions is the presence of oxygen or moisture. Ensure all glassware is thoroughly dried and the reaction is performed under a robust inert atmosphere.

  • Reagent Quality: The purity of reagents, especially the base and solvent, is critical. Use freshly opened or properly stored anhydrous solvents and high-purity bases.

  • Side Reactions: If O-arylation is observed, consider using a bulkier ligand in the Buchwald-Hartwig reaction or a milder base in the Ullmann condensation to favor N-selectivity.

  • Optimization: The provided protocols are general starting points. Optimization of catalyst/ligand loading, base, solvent, and temperature may be necessary to achieve optimal results for a specific substrate combination.

References

  • Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides. (2024). ResearchGate. [Link]

  • Tsukamoto, Y., Itoh, S., Kobayashi, M., & Obora, Y. (2019). Iridium-Catalyzed α-Methylation of α-Aryl Esters Using Methanol as the C1 Source. Organic Letters, 21(9), 3299–3303. [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. (2025). ResearchGate. [Link]

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).
  • A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. (n.d.). PubMed Central. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. DSpace@MIT. [Link]

  • Enantioselective and rapid Rh-catalyzed arylation of N-tosyl- and N-nosylaldimines in methanol. (n.d.). PubMed. [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024). PubMed. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Method for obtaining azetidine derivatives. (2012).
  • Facile Synthesis of 3-Arylindenes by HMPA-Promoted Direct Arylation of Indenes with Aryl Fluorides. (n.d.). PubMed Central. [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (2004). Organic Chemistry Portal. [Link]

  • Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. (2025). ResearchGate. [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). PubMed Central. [Link]

  • Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (n.d.). MIT Open Access Articles. [Link]

  • Copper Catalyzed Oxidative Arylation of Tertiary Carbon Centers. (2020). PubMed. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. (2018). ACS Publications. [Link]

  • Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (2025). ResearchGate. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. (n.d.). Royal Society of Chemistry. [Link]

  • Copper-Catalyzed Meta-Selective Arylation of Phenol Derivatives: An Easy Access to m. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). SpringerLink. [Link]

  • Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. (2024). National Institutes of Health. [Link]

  • Visible Light‐Induced Copper‐Catalyzed C—H Arylation of Benzoxazoles. (n.d.). ResearchGate. [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. (2023). ACS Publications. [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (n.d.). Royal Society of Chemistry. [Link]

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. (n.d.). National Institutes of Health. [Link]

  • Methanone, [(3S)-3-(hydroxymethyl)-1-piperidinyl][4-[2-(4-methoxyphenyl)ethynyl]phenyl]-. (n.d.). PubChem. [Link]

  • A series of novel aryl-methanone derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) in FLT3-ITD-positive acute myeloid leukemia. (2020). PubMed. [Link]

  • Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. (2025). ResearchGate. [Link]

Sources

Application Note: Strategic pKa Modulation in Drug Discovery Using (3-Methyl-3-azetidinyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The ionization constant (pKa) of a drug candidate is a paramount physicochemical property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Fine-tuning the basicity of amine-containing compounds is a cornerstone of modern medicinal chemistry, employed to optimize solubility, enhance permeability, and mitigate off-target toxicities. This application note presents (3-Methyl-3-azetidinyl)methanol as a strategic building block for pKa modulation. We delve into the rationale for its use, highlighting the unique structural and electronic contributions of the 3-substituted azetidine scaffold.[3][4] Detailed, field-tested protocols for the experimental determination of pKa via potentiometric titration and high-throughput UV-Vis spectrophotometry are provided. Furthermore, we outline a general synthetic procedure for incorporating this moiety into a lead scaffold, enabling researchers to systematically explore its impact on drug-like properties.

The Imperative of pKa in Modern Drug Design

The majority of small-molecule drugs contain ionizable functional groups.[2] The extent to which these groups are protonated or deprotonated at a given physiological pH is governed by their pKa values, as described by the Henderson-Hasselbalch equation. This ionization state profoundly influences a molecule's behavior in the body:

  • Solubility & Formulation: Ionized species are generally more water-soluble, which is critical for formulation and administration.[5][6] Effective pKa values can be leveraged to create soluble salt forms for intravenous delivery or to ensure dissolution in the gastrointestinal tract.[5]

  • Permeability & Absorption: The "pH partition hypothesis" posits that uncharged, more lipophilic species more readily diffuse across biological membranes.[1] Modulating pKa can therefore balance the need for aqueous solubility with the requirement for membrane permeability to achieve optimal oral bioavailability.[7]

  • Target Engagement: The charge state of a molecule can be critical for binding to its biological target through electrostatic interactions, such as salt bridges.

  • Off-Target Effects: Highly basic compounds (high pKa) are often associated with liabilities such as hERG channel inhibition, which can lead to cardiotoxicity, and inhibition of CYP450 enzymes.[8] Reducing basicity is a common strategy to mitigate these risks.[8][9]

Given these factors, the ability to rationally tune a compound's pKa is not merely an optimization exercise but a critical step in the design of a safe and efficacious drug.[10]

The this compound Scaffold: A Tool for Basicity Tuning

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[3] They offer a desirable combination of properties:

  • sp³-Rich Character: Increases three-dimensionality, often improving solubility and metabolic stability while avoiding the flat, aromatic structures that can lead to toxicity.[3]

  • Structural Rigidity: The strained ring provides conformational constraint, which can improve binding affinity and selectivity.[3][4]

  • Metabolic Stability: The azetidine ring itself can be more resistant to metabolic degradation compared to other cyclic amines.[11]

This compound (CAS 1458776-01-6) is a particularly interesting building block. The basicity of the azetidine nitrogen is modulated by two key substituents:

  • C3-Methyl Group: Acts as an electron-donating group through induction, which tends to increase the electron density on the nitrogen, thereby increasing its basicity (raising the pKa of the conjugate acid).[12]

  • C3-Methanol Group: The hydroxyl group exerts a weak, electron-withdrawing inductive effect, which can slightly decrease basicity.

The net result is a finely-tuned basicity that is typically lower than that of more common scaffolds like piperidine, offering a valuable tool for medicinal chemists seeking to reduce the pKa of a lead compound without drastic structural changes.

Amine ScaffoldTypical pKa Range (Conjugate Acid)Structural Features & Commentary
Piperidine10.5 - 11.5Highly basic, flexible six-membered ring. Often a starting point for optimization.
Pyrrolidine11.0 - 11.5Highly basic five-membered ring.
Morpholine~8.5Reduced basicity due to the electron-withdrawing effect of the oxygen atom.
This compound ~9.0 - 9.8 (Estimated) Moderately basic. The strained 4-membered ring combined with balanced electronic effects offers a unique pKa profile. A strategic choice to reduce basicity from a piperidine/pyrrolidine while retaining a key hydrogen bond donor (OH).

Table 1: Comparison of pKa values for common basic amine scaffolds used in drug discovery.[8]

Experimental Protocols

Protocol 1: General Synthesis via Reductive Amination

This protocol describes a general method for incorporating the this compound moiety onto a lead compound (R-CHO or R-C(O)-R') containing an aldehyde or ketone.

Workflow Diagram: Synthesis

reagents Lead Scaffold (R-CHO) + this compound step1 Step 1: Imine/Enamine Formation (Solvent: MeOH or DCE, rt, 1-2h) reagents->step1 Mix step2 Step 2: Reduction (Reducing Agent: NaBH(OAc)3 or NaBH4) step1->step2 Add Reagent product Final Product (Purification via Chromatography) step2->product Workup & Purify

Caption: Reductive amination workflow.

Materials:

  • Aldehyde/Ketone starting material (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aldehyde/ketone starting material (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

  • If the reaction is slow, add a catalytic amount of glacial acetic acid to facilitate imine/enamine formation.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the intermediate.

  • Once the intermediate is formed, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature overnight or until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired compound.

Protocol 2: pKa Determination by Potentiometric Titration

This method directly measures pH changes upon titration and is considered a gold standard for accuracy.[13][14]

Materials:

  • Calibrated pH meter and electrode (accurate to 0.01 pH units)

  • Automated titrator or manual burette (Class A)

  • Jacketed titration vessel with temperature control (25 °C)

  • Nitrogen or Argon gas inlet

  • Compound solution (e.g., 1 mM in 0.15 M KCl, ~20 mL)

  • Standardized 0.1 M HCl and 0.1 M NaOH (carbonate-free)

  • 0.15 M KCl solution (to maintain constant ionic strength)

Procedure:

  • Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at 25 °C.[15]

  • Sample Preparation: Prepare a ~1 mM solution of the test compound in 0.15 M KCl. If solubility is low, a co-solvent like methanol can be used, but the resulting pKa will be an apparent pKa (pKa') for that specific solvent system.

  • Titration Setup: Place the sample solution in the jacketed vessel. Begin stirring and purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂.[15]

  • Acidification: Lower the pH of the solution to ~2 by adding 0.1 M HCl to ensure the amine is fully protonated.

  • Titration: Begin titrating with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.01-0.05 mL). Record the pH after each addition, ensuring the reading is stable.

  • Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point. For higher precision, the equivalence point (inflection point) can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV). The pKa is the pH at exactly half the volume of titrant required to reach this point.[16][17]

Protocol 3: High-Throughput pKa Determination by UV-Vis Spectrophotometry

This method is ideal for screening multiple compounds, provided they have a UV-active chromophore near the ionizing center.[18][19]

Materials:

  • UV-Vis spectrophotometer with a 96-well plate reader

  • 96-well UV-transparent microplates

  • pH meter

  • A series of buffers with constant ionic strength (0.1 M) covering a wide pH range (e.g., pH 2-12 in 0.5 unit increments).[19]

  • Compound stock solutions (e.g., 10 mM in DMSO)

Procedure:

  • Buffer Preparation: Prepare a set of universal buffers covering the desired pH range. Precisely measure the pH of each buffer after preparation.

  • Plate Preparation: Add a fixed volume (e.g., 198 µL) of each buffer to different wells of the 96-well plate.

  • Compound Addition: Add a small volume (e.g., 2 µL) of the 10 mM compound stock solution to each well containing buffer. The final DMSO concentration should be low (≤2%) to minimize its effect on the pKa.[18] Include buffer-only wells as blanks.

  • Measurement: Shake the plate briefly to mix. Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffers.

    • The resulting data should form a sigmoidal curve. Fit this curve to the Henderson-Hasselbalch equation or a similar sigmoidal dose-response model using software like GraphPad Prism. The inflection point of the curve corresponds to the pKa.[18][20]

Data Interpretation: A Hypothetical Case Study

Consider a lead compound with a piperidine moiety that shows potent target activity but suffers from hERG liability and poor oral absorption.

Logical Workflow: pKa Modulation Strategy

cluster_0 Problem Identification cluster_1 Strategy & Synthesis cluster_2 Analysis & Outcome Lead Lead Compound (Piperidine Moiety) pKa = 10.8 High hERG Risk Strategy Hypothesis: Lowering pKa will reduce hERG and improve LogD. Lead->Strategy Synth Synthesize Analog: Replace Piperidine with This compound Strategy->Synth Analysis Measure Physicochemical and Biological Properties Synth->Analysis Result Improved Candidate pKa = 9.5 Reduced hERG Risk Improved LogD & Solubility Analysis->Result

Caption: Workflow for addressing drug liabilities via pKa modulation.

The team synthesizes an analog using the this compound scaffold.

PropertyLead Compound (Piperidine)Modulated Analog (Azetidine)Rationale for Improvement
pKa (experimental) 10.89.5The azetidine scaffold successfully reduced basicity into a more desirable range.
LogD at pH 7.4 1.52.2At physiological pH, the analog is less ionized, increasing its lipophilicity and potential for membrane permeability.
Aqueous Solubility (pH 7.4) 15 µg/mL50 µg/mLThe presence of the hydroxyl group and the less basic nitrogen improves solubility of the free base form.
hERG Inhibition (IC₅₀) 0.8 µM> 30 µMA significant reduction in basicity often correlates with decreased hERG channel affinity.[8]

Table 2: Hypothetical data comparing a lead compound with its pKa-modulated analog.

This case study illustrates how the rational incorporation of this compound can directly address multiple liabilities, transforming a problematic lead into a viable drug candidate.

Conclusion

The strategic modulation of pKa is a critical, high-impact activity in drug discovery. This compound represents a valuable and sophisticated building block for this purpose. Its unique, constrained structure and finely-tuned basicity provide medicinal chemists with a powerful option to mitigate risks associated with high basicity, such as hERG liability, while simultaneously improving key ADME parameters like solubility and permeability. The robust protocols for synthesis and pKa determination provided herein equip research and development teams with the necessary tools to effectively deploy this strategy, accelerating the journey from a promising hit to a successful clinical candidate.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI.[Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.[Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications.[Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.[Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Institutes of Health (NIH).[Link]

  • How to Predict pKa. Rowan Scientific.[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH).[Link]

  • How to measure pKa by UV-vis spectrophotometry. Chemagination.[Link]

  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs.[Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.[Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education.[Link]

  • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons.[Link]

  • The Significance of Acid/Base Properties in Drug Discovery. National Institutes of Health (NIH).[Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. National Institutes of Health (NIH).[Link]

  • Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH).[Link]

  • What is pKa and how is it used in drug development? Pion.[Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.[Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF. ResearchGate.[Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.[Link]

  • Tuning basicity. Cambridge MedChem Consulting.[Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research.[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health (NIH).[Link]

  • Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology.[Link]

  • Structures of some azetidine-based drugs. ResearchGate.[Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc.[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health (NIH).[Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. National Institutes of Health (NIH).[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.[Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI.[Link]

Sources

Application Notes and Protocols for the O-Alkylation of (3-Methyl-3-azetidinyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed experimental guide for the O-alkylation of (3-methyl-3-azetidinyl)methanol, a key synthetic transformation for accessing a versatile class of building blocks in medicinal chemistry. The protocol is grounded in the principles of the Williamson ether synthesis, adapted for a sterically hindered amino alcohol substrate. This guide emphasizes the causality behind experimental choices, potential challenges, and robust purification strategies to ensure high purity of the final products.

Introduction: The Significance of O-Alkylated Azetidines in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1] Their unique structural and physicochemical properties, such as improved metabolic stability, solubility, and receptor binding affinity, make them attractive scaffolds for the development of novel therapeutics.[1] Specifically, O-alkylated derivatives of this compound are valuable intermediates, allowing for the introduction of diverse side chains that can modulate the pharmacological profile of a lead compound. The ether linkage provides a stable connection point for further functionalization, making this class of molecules highly sought after in the synthesis of complex drug candidates.

Reaction Mechanism: The Williamson Ether Synthesis

The O-alkylation of this compound is most commonly achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

Step 1: Deprotonation

A strong base is used to deprotonate the primary alcohol of this compound, forming a more nucleophilic alkoxide ion.

Step 2: Nucleophilic Attack

The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable electrophile with a good leaving group), leading to the formation of the desired ether and a salt byproduct.[2]

A critical consideration in this synthesis is the presence of the tertiary amine within the azetidine ring. While the primary alcohol is the intended site of reaction, the nitrogen atom is also nucleophilic and can potentially compete in the reaction, leading to the formation of a quaternary ammonium salt as a side product.[3] The choice of a sterically hindered strong base and careful control of reaction conditions can help to minimize this side reaction.

Experimental Protocol: O-Alkylation of this compound

This protocol outlines a general procedure for the O-alkylation of this compound using sodium hydride as the base and an alkyl halide as the electrophile.

Materials and Reagents
  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol, ammonium hydroxide)

Reaction Setup and Procedure

Safety Precaution: Sodium hydride is a highly flammable solid and reacts violently with water. All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.

  • Preparation of the Reaction Vessel: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (concentration typically 0.1-0.5 M).

  • Addition of Base: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). The addition should be done slowly to control the evolution of hydrogen gas.

  • Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation. The formation of a cloudy suspension is typically observed.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup Procedure
  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C to decompose any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product, being a polar and basic compound, often requires specific conditions for effective purification by silica gel chromatography.[4][5][6]

  • Stationary Phase: Silica gel is a common choice. However, for strongly basic compounds, basic alumina or amine-functionalized silica can be used to minimize tailing and improve separation.[7]

  • Mobile Phase: A gradient elution is typically employed. A common solvent system is a mixture of dichloromethane and methanol. To prevent streaking and improve the resolution of basic compounds, a small amount of a basic modifier, such as ammonium hydroxide (e.g., a 90:9:1 mixture of DCM/MeOH/NH₄OH) or triethylamine, is often added to the eluent.[4]

Key Experimental Parameters and Considerations

The success of the O-alkylation reaction depends on the careful selection of several key parameters. The following table summarizes these parameters and provides guidance for optimization.

ParameterRecommended Choice(s)Rationale and Causality
Base Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu)Strong, non-nucleophilic bases are required to efficiently deprotonate the alcohol without competing in the SN2 reaction. NaH is a common and effective choice.[8] KOtBu is another strong, sterically hindered base that can be used.[9]
Solvent Anhydrous THF, DMFAprotic polar solvents are ideal as they can solvate the alkoxide without interfering with its nucleophilicity. THF is a good starting point, while DMF can be used for less reactive alkyl halides.
Temperature 0 °C to room temperatureThe initial deprotonation is often performed at 0 °C to control the exothermic reaction. The subsequent alkylation can typically be run at room temperature. For less reactive electrophiles, gentle heating may be necessary.
Alkylating Agent Primary alkyl halides (I > Br > Cl)The reaction follows an SN2 mechanism, so primary alkyl halides are the most effective. Iodides are more reactive than bromides, which are more reactive than chlorides.[10]
Stoichiometry Base (1.1-1.5 eq), Alkyl Halide (1.0-1.2 eq)A slight excess of the base ensures complete deprotonation of the alcohol. A small excess of the alkyl halide drives the reaction to completion.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental procedure for the O-alkylation of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup cluster_purification Purification prep_flask 1. Prepare flame-dried flask under N2 add_sm 2. Add this compound and anhydrous THF prep_flask->add_sm add_base 3. Add NaH portion-wise at 0°C add_sm->add_base form_alkoxide 4. Stir to form alkoxide add_base->form_alkoxide add_alkyl_halide 5. Add alkyl halide at 0°C form_alkoxide->add_alkyl_halide react 6. Stir at room temperature (Monitor by TLC/LC-MS) add_alkyl_halide->react quench 7. Quench with sat. NaHCO3 (aq) react->quench extract 8. Extract with DCM quench->extract wash 9. Wash with brine extract->wash dry 10. Dry (Na2SO4) and concentrate wash->dry chromatography 11. Silica gel column chromatography (DCM/MeOH/NH4OH) dry->chromatography characterize 12. Characterize pure product chromatography->characterize

Caption: Experimental workflow for O-alkylation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Incomplete deprotonation- Low reactivity of alkyl halide- Impure reagents or wet solvent- Use a stronger base or increase reaction time for deprotonation.- Use a more reactive alkyl halide (e.g., iodide instead of bromide).- Ensure all reagents and solvents are anhydrous.
Formation of Quaternary Salt N-alkylation of the azetidine nitrogen- Use a more sterically hindered base (e.g., KOtBu).- Perform the reaction at a lower temperature.
Difficulty in Purification - Product is very polar and basic- Close Rf values of product and starting material- Use a modified silica gel (basic alumina or amine-functionalized).- Add a basic modifier (e.g., NH₄OH, Et₃N) to the eluent.- Consider reverse-phase chromatography if normal phase is ineffective.

Conclusion

The O-alkylation of this compound via the Williamson ether synthesis is a robust and versatile method for the synthesis of valuable building blocks for drug discovery. By carefully selecting the base, solvent, and alkylating agent, and by employing appropriate purification techniques, high yields of the desired O-alkylated products can be obtained. This guide provides a comprehensive framework for researchers to successfully perform this important transformation.

References

  • Vertex AI Search. (n.d.).
  • Wikipedia. (2024). Sodium hydride.
  • ResearchGate. (2018).
  • Organic Syntheses. (2025).
  • Thieme. (n.d.). P. Venturello and M.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound.
  • Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros.
  • Wikipedia. (2024). Potassium tert-butoxide.
  • University of Rochester. (n.d.). Chromatography: The Solid Phase - Department of Chemistry.
  • PubMed. (2026).
  • ResearchGate. (2016).
  • Royal Society of Chemistry. (2021). Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions - Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (2016).
  • Reddit. (2024). Williamson ether synthesis with an amine as a base : r/chemhelp.
  • Wikipedia. (2024). Williamson ether synthesis.
  • ResearchGate. (2025). Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF.
  • ACS Publications. (1959). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES | The Journal of Organic Chemistry.
  • ScienceDirect. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors.
  • ResearchGate. (2026).
  • Organic Chemistry Portal. (n.d.).
  • University of Oxford. (2022). Collaborative review of α-tertiary ether synthesis published - chem.ox.ac.uk.
  • ACS Publications. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • MDPI. (2021). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics.
  • MDPI. (2022). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.
  • Tikrit Journal of Pure Science. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Oriental Journal of Chemistry. (2022). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)

Sources

Troubleshooting & Optimization

troubleshooting failed reactions with (3-Methyl-3-azetidinyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Methyl-3-azetidinyl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. This compound is a valuable scaffold in drug discovery, prized for its ability to introduce a strained, polar, three-dimensional motif.[1] However, its unique structure, featuring a primary alcohol and a secondary amine within a strained azetidine ring, presents specific challenges.

This guide provides in-depth, experience-driven troubleshooting advice to help you overcome common hurdles in your synthetic endeavors. We will explore the causality behind experimental outcomes and offer validated protocols to ensure the integrity and success of your reactions.

Part 1: Frequently Asked Questions (FAQs)

Here we address initial high-level questions that researchers often have before incorporating this compound into a synthetic route.

Q1: What are the primary reactive sites on this compound?

The molecule has two primary nucleophilic sites: the nitrogen of the azetidine ring and the oxygen of the primary hydroxyl group. The reactivity of each site can be modulated by reaction conditions (e.g., pH, solvent, base) and the choice of electrophile. The nitrogen is generally more nucleophilic than the oxygen, but steric hindrance from the adjacent methyl group can influence its reactivity.

Q2: The azetidine ring is strained. How does this affect its stability and reactivity?

The ring strain in azetidines makes them susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.[2][3] Lewis acids, or even protic acids generated in situ (e.g., HCl from an acyl chloride), can catalyze the cleavage of the C-N bonds.[3][4] This is a critical consideration when planning transformations and purifications.

Q3: Which functional group should I react first, the amine or the alcohol?

This depends entirely on your synthetic target.

  • To functionalize the amine: It is highly recommended to first protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group. This prevents competitive acylation or alkylation of the alcohol.

  • To functionalize the alcohol: The amine should be protected, typically as a carbamate (e.g., Boc or Cbz). This deactivates the nitrogen nucleophile and prevents it from interfering with reactions at the hydroxyl group. The N-carboxybenzyl (Cbz) group has been noted as a requirement for good reactivity in certain transformations.[5]

Q4: What are the recommended storage conditions for this compound?

Like many amines, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric CO2 and moisture. For long-term storage, refrigeration at 2-8°C is advisable. For sensitive applications, storage at -20°C can be considered.[6]

Part 2: Troubleshooting Failed Reactions

This section is organized by common problems observed during reactions involving this compound.

Issue 1: Low or No Product Yield (Starting Material Unchanged)

A lack of reactivity is a common frustration. The flowchart below provides a logical path to diagnose the root cause.

G start Low / No Yield (Starting Material Recovered) q1 Is the reaction an N-functionalization (e.g., acylation, alkylation)? start->q1 q2 Is the reaction an O-functionalization (e.g., acylation, etherification)? start->q2 q1->q2 No sub_n1 Problem: Insufficiently activated electrophile or wrong base. q1->sub_n1 Yes sub_o1 Problem: Amine is unprotected and more nucleophilic. q2->sub_o1 Yes sub_o2 Problem: Insufficient base for alcohol deprotonation. q2->sub_o2 Yes sol_n1 Solution: 1. Use a more reactive electrophile (e.g., acyl chloride > anhydride). 2. Use a non-nucleophilic hindered base like DIPEA or 2,6-lutidine. 3. Ensure base is strong enough to deprotonate the amine. sub_n1->sol_n1 sol_o1 Solution: 1. Protect the azetidine nitrogen with Boc or Cbz group before proceeding with O-functionalization. sub_o1->sol_o1 sol_o2 Solution: 1. For alkylations, use a strong base like NaH or KOtBu to form the alkoxide. 2. For acylations, use a catalyst like DMAP with a stoichiometric base (e.g., TEA). sub_o2->sol_o2

Caption: Troubleshooting workflow for low reaction yield.

Causality Explained:
  • N-Functionalization: The secondary amine on the azetidine ring requires a suitable base to act as a proton scavenger. Standard bases like triethylamine (TEA) are often sufficient for acylations with reactive acyl chlorides. However, for less reactive electrophiles like alkyl bromides, a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) is preferred to prevent side reactions.

  • O-Functionalization: Without a protecting group, the azetidine nitrogen is a more potent nucleophile than the hydroxyl group and will preferentially react with most electrophiles. Protecting the nitrogen, for example with a Boc group, is a crucial first step.[7][8] Once the amine is protected, the primary alcohol can be functionalized. For reactions like ether formation (Williamson synthesis), a strong base (e.g., NaH) is required to deprotonate the alcohol and form the more nucleophilic alkoxide. For acylations, the use of a catalyst like 4-dimethylaminopyridine (DMAP) is standard practice.

Issue 2: Formation of Multiple Side Products

The appearance of unexpected spots on a TLC plate often points to decomposition of the starting material or product. The primary culprit is often the instability of the azetidine ring.

Most Common Side Reaction: Azetidine Ring Opening

The strained four-membered ring is susceptible to nucleophilic attack, especially when the nitrogen is protonated or coordinated to a Lewis acid.[2][9] This can lead to the formation of acyclic amino alcohol derivatives.

G start Reaction Mixture Shows Multiple Side Products q1 Are acidic conditions present or generated? (e.g., using Acyl Chloride, Lewis Acid) start->q1 sub1 Cause: Acid-catalyzed ring-opening. q1->sub1 Yes q2 Is a strong nucleophile used as a reagent or base? (e.g., MeO-, HO-) q1->q2 No sol1 Solution: 1. Add a non-nucleophilic base (DIPEA, Proton-Sponge®) to scavenge acid. [2] 2. Run reaction at low temperature (0 °C to -78 °C) to minimize side reaction rate. [2] 3. Use an alternative, non-acid generating reagent (e.g., use amide coupling reagents like HATU instead of acyl chlorides). sub1->sol1 sub2 Cause: Nucleophilic ring-opening. q2->sub2 Yes sol2 Solution: 1. Switch to a sterically hindered, non-nucleophilic base (e.g., DBU, LiHMDS). 2. Protect the azetidine nitrogen with an electron-withdrawing group (Boc, Ts) to reduce ring strain and nucleophilicity. sub2->sol2

Caption: Diagnosing the cause of side product formation.

Strategies to Prevent Ring Opening:
  • Temperature Control: Perform reactions at low temperatures (e.g., 0 °C) to reduce the rate of the ring-opening side reaction.[4]

  • Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine to neutralize any generated acid without acting as a ring-opening nucleophile.

  • Reagent Choice: When acylating the nitrogen, consider using coupling reagents (e.g., HATU, TBTU) with a carboxylic acid instead of an acyl chloride to avoid generating HCl.[10]

  • Protecting Groups: Protecting the nitrogen with an electron-withdrawing group like tosyl (Ts) or Boc can reduce the ring's susceptibility to cleavage.

Issue 3: Difficulty with Product Purification

The high polarity of this compound and its derivatives can make purification challenging.

Common Purification Problems & Solutions
ProblemProbable CauseRecommended Solution
Product streaks on silica gel TLC/column The basic amine strongly interacts with acidic silica gel.1. Neutralize the Silica: Pre-treat the silica gel slurry with 1-2% triethylamine or ammonia in the eluent. 2. Switch Stationary Phase: Use neutral or basic alumina for chromatography. 3. Reverse-Phase HPLC: For highly polar compounds, C18 reverse-phase chromatography with a water/acetonitrile/TFA or water/methanol/ammonia mobile phase is often effective.
Product is water-soluble, difficult to extract The presence of the hydroxyl and amine groups imparts high water solubility.1. Salting Out: Saturate the aqueous layer with NaCl or K2CO3 to decrease the polarity of the aqueous phase and drive the product into the organic layer. 2. Continuous Extraction: Use a continuous liquid-liquid extractor for efficient extraction of highly water-soluble compounds. 3. Solvent Choice: Use more polar organic solvents for extraction, such as a 9:1 mixture of Dichloromethane:Isopropanol or Ethyl Acetate.
Product co-elutes with starting material The polarity difference between the product and starting material is minimal.1. Derivatization: If possible, protect a polar functional group (e.g., convert the alcohol to a TBDMS ether) to significantly change the polarity, allowing for easier separation. The protecting group can be removed after purification.[11] 2. Optimize Eluent System: Use a gradient elution and screen different solvent systems (e.g., DCM/MeOH, EtOAc/Hexanes/TEA) to maximize separation.

Part 3: Key Experimental Protocols

These protocols are provided as a starting point and should be optimized for specific substrates and scales.

Protocol 1: N-Boc Protection of this compound

This procedure protects the azetidine nitrogen, allowing for subsequent reactions at the hydroxyl group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.2 eq) or DIPEA (1.2 eq) to the solution.

  • Add a solution of (Boc)2O (1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Upon completion, quench the reaction by adding water.

  • Separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO3, then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-Boc protected product.

Protocol 2: O-Acylation of N-Boc-(3-Methyl-3-azetidinyl)methanol

This protocol describes the acylation of the hydroxyl group after the nitrogen has been protected.

Materials:

  • N-Boc-(3-Methyl-3-azetidinyl)methanol

  • Acyl chloride or Carboxylic Acid

  • For Acyl Chloride: TEA or DIPEA, and DMAP (catalytic)

  • For Carboxylic Acid: HATU or HOBt/EDC, and DIPEA

  • Anhydrous DCM or THF

Procedure (using an Acyl Chloride):

  • Dissolve N-Boc-(3-Methyl-3-azetidinyl)methanol (1.0 eq), TEA (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify by flash column chromatography.

References

  • Chen, X., & Xu, J. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. Retrieved from [Link]

  • Wang, X., Han, T., Gong, J., Alam, P., & Tang, B. Z. (2021). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. Retrieved from [Link]

  • Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved from [Link]

  • Anonymous. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Retrieved from [Link]

  • Anonymous. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. Retrieved from [Link]

  • Anonymous. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Retrieved from [Link]

  • K. C. Nicolaou and co-workers. (1998). Protecting Groups. Angew. Chem. Int. Ed., 37, 2708. Retrieved from [Link]

  • Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Journal of Organic Chemistry, 84(9), 5943–5956. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Anonymous. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Retrieved from [Link]

  • Anonymous. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Anonymous. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Yield for (3-Methyl-3-azetidinyl)methanol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coupling reactions involving (3-Methyl-3-azetidinyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this valuable building block into target molecules. Here, we provide in-depth, field-proven insights into optimizing reaction yields, troubleshooting common issues, and understanding the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the most common and synthetically useful coupling reactions for this compound?

This compound is a versatile building block primarily used in two key palladium-catalyzed cross-coupling reactions to form C–N or C–O bonds.

  • Buchwald-Hartwig N-Arylation: This is the most prevalent application, where the secondary amine of the azetidine ring is coupled with an aryl or heteroaryl halide (or pseudohalide) to form a tertiary arylamine. This reaction is a cornerstone for introducing the 3D-rich azetidine motif into pharmacologically relevant scaffolds.[1][2]

  • C–O Coupling (Etherification): The primary alcohol can be coupled with aryl halides in a similar palladium-catalyzed process to form aryl ethers. While less common than N-arylation for this specific substrate, it remains a viable strategy. Traditional Williamson ether synthesis is also an option but often requires harsher conditions.

Q2: Why is ligand selection so critical when working with a strained ring system like azetidine?

Ligand choice is arguably the most critical parameter for a successful coupling reaction with this substrate. The reasons are multifaceted:

  • Promoting Reductive Elimination: The rate-limiting step in many Buchwald-Hartwig aminations is the final reductive elimination that forms the C–N bond and regenerates the active Pd(0) catalyst.[3] Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos, or BrettPhos) are designed to be sterically demanding.[3][4][5] This bulk forces the palladium center into a coordination geometry that accelerates this crucial product-forming step.[3][4]

  • Stabilizing the Active Catalyst: These ligands form stable, monoligated Pd(0) species, which are highly active in the catalytic cycle and less prone to decomposition pathways like forming inactive palladium black.[6]

  • Minimizing Side Reactions: The strained azetidine ring can be susceptible to side reactions like ring-opening under certain conditions. A highly efficient ligand that promotes a rapid catalytic cycle can outcompete these slower, undesired pathways.

Q3: What role does the base play, and how do I choose the right one?

The base is not just a simple proton scavenger; its role is central to the catalytic cycle and its choice can dramatically affect the outcome.[7]

  • Mechanism of Action: In Buchwald-Hartwig amination, the base deprotonates the amine (or a palladium-amine complex) to generate a more nucleophilic amide species, which is necessary for the reaction to proceed.[7][8]

  • Choosing a Base:

    • Strong, Non-nucleophilic Bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are most common. NaOtBu is a cost-effective and highly effective choice for many systems.

    • Substrate Compatibility: For substrates with base-sensitive functional groups (e.g., esters, ketones, nitro groups), a weaker inorganic base like K₃PO₄ or cesium carbonate (Cs₂CO₃) is often a better choice to avoid side reactions.[9]

    • Soluble Organic Bases: In some cases, soluble organic bases like DBU can be used, which may offer advantages in homogenous reaction profiles and for coupling weakly binding amines, though their role can be complex and concentration-dependent.[8][10][11]

Q4: How does the azetidine ring's strain influence the reaction?

The inherent ring strain of the azetidine core is a double-edged sword. While it makes the molecule a desirable, conformationally restricted scaffold, it also presents a potential pathway for side reactions.[12] Under harsh conditions (e.g., overly strong base, high temperatures, or with an inefficient catalyst system), β-carbon elimination or other ring-opening pathways can occur. The key to success is to use a highly efficient catalytic system with optimized conditions that favors the desired C–N bond formation at a rate significantly faster than any potential decomposition.

Troubleshooting Guide

Problem: My N-arylation of this compound has stalled or shows low conversion.

Answer: Low conversion is a common issue that can almost always be resolved by systematically evaluating the core components of the reaction. The goal is to ensure the efficient generation and maintenance of the active Pd(0) catalyst.

  • Check Catalyst & Ligand System:

    • Inactive Precatalyst: Are you using a reliable palladium source? Pd(OAc)₂ can be unreliable, while modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) are air-stable and designed for rapid, clean activation to the active Pd(0) species under the reaction conditions.[9][13] Using a precatalyst is highly recommended.[6]

    • Suboptimal Ligand: If you are coupling a challenging substrate (e.g., an electron-rich aryl chloride), a more sterically hindered and electron-rich ligand may be required. Switch from a general-purpose ligand like Xantphos to a bulkier biarylphosphine ligand like BrettPhos or RuPhos.[4][13]

  • Evaluate the Base:

    • Insufficient Strength/Solubility: Is the base strong enough and sufficiently soluble in the reaction medium? For many reactions, NaOtBu is the standard. If using a carbonate or phosphate, ensure it is finely powdered to maximize surface area.[9]

    • Base Degradation: Strong bases like NaOtBu can degrade upon prolonged exposure to air and moisture. Use a fresh bottle or a properly stored batch from a glovebox.

  • Verify Reaction Conditions:

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to phosphine ligand oxidation and catalyst deactivation. Ensure your reaction setup is rigorously deoxygenated by performing several vacuum/inert gas backfill cycles. Solvents must also be properly degassed.[9]

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. For sensitive substrates, it is often better to use a more active catalyst system at a lower temperature (e.g., 80-100 °C) rather than forcing a less active system at very high temperatures (>110 °C).

  • Purity of Reagents:

    • Water Content: Ensure all reagents, especially the solvent and amine, are anhydrous. Water can interfere with the base and hydrolyze the active catalyst.

    • Inhibitors: Your aryl halide or amine starting material could contain impurities that poison the catalyst. Consider purifying your starting materials if they are from an old or unreliable source.

Problem: I'm observing significant side products, possibly from ring-opening or hydrodehalogenation.

Answer: The formation of byproducts indicates that an undesired reaction pathway is competing with your desired C–N coupling. The strategy is to adjust conditions to favor the catalytic cycle over these off-cycle reactions.

  • Hydrodehalogenation (Ar-X → Ar-H):

    • Cause: This often occurs when the transmetalation or reductive elimination step is slow, allowing for side reactions like β-hydride elimination from the base (e.g., t-butoxide) or reaction with trace water.

    • Solution:

      • Switch to a More Active Ligand: A bulkier ligand will accelerate the reductive elimination step, which is the final step of the catalytic cycle, helping to outcompete side reactions.[3]

      • Use a Weaker Base: Switching from NaOtBu to K₃PO₄ or Cs₂CO₃ can sometimes mitigate this issue, although it may require a higher reaction temperature.[7]

      • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents.

  • Azetidine Ring-Opening:

    • Cause: This is a concern with strained rings, especially under harsh conditions. High temperatures and overly strong bases can promote decomposition pathways.

    • Solution:

      • Lower the Reaction Temperature: Employ a more active catalyst/ligand combination that allows the reaction to proceed efficiently at a milder temperature (e.g., 80 °C instead of 110 °C).

      • Screen Weaker Bases: Test if a weaker base like K₃PO₄ provides sufficient reactivity while minimizing ring degradation.

  • Homocoupling of Aryl Halide:

    • Cause: This is typically promoted by the presence of oxygen.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere and that all solvents have been thoroughly degassed.[9]

Problem: My product is highly polar and difficult to purify away from the ligand and other reaction components.

Answer: Purifying polar, basic products like N-aryl azetidines can be challenging, but a systematic approach combining extraction and chromatography is usually successful.

  • Acid/Base Workup:

    • Principle: Your product is basic and can be protonated to form a water-soluble salt. Most phosphine ligands and their oxides are not basic.

    • Procedure: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or MTBE). Extract the organic layer with dilute aqueous acid (e.g., 1 M HCl). Your product will move into the aqueous layer. Wash the organic layer again to ensure complete extraction. Then, make the aqueous layer basic (e.g., with 2 M NaOH) until pH > 12 and extract your now-neutral product back into an organic solvent. This will remove the majority of the ligand and other neutral impurities.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is often acidic and can cause streaking or irreversible binding of basic compounds. To mitigate this, you can either:

      • Neutralize the Silica: Pre-treat the silica by slurrying it in the starting eluent containing a small amount of a volatile base like triethylamine (~1%).

      • Use an Amine-Functionalized Column: These specialized columns are designed for purifying basic compounds and often provide superior peak shape.[14]

    • Mobile Phase: Due to the product's polarity, you will likely need a polar solvent system. Common choices include:

      • Dichloromethane/Methanol

      • Ethyl Acetate/Methanol

      • Consider adding 0.5-1% triethylamine or ammonium hydroxide to the mobile phase to improve peak shape and prevent streaking.

  • Alternative Purification:

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be an excellent and scalable purification method.[15]

    • Strong Cation Exchange (SCX) Chromatography: This is a highly effective technique for purifying basic compounds. The crude mixture is loaded onto the SCX cartridge, non-basic impurities are washed away with a neutral solvent (e.g., methanol), and the desired basic product is then eluted by washing with a basic solution (e.g., 2 M ammonia in methanol).[16]

Data & Protocols

Data Tables

Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation of this compound

ParameterAryl Bromide / TriflateAryl Chloride
Pd Precatalyst BrettPhos Pd G3 (1-2 mol%)BrettPhos Pd G3 or RuPhos Pd G3 (2-4 mol%)
Base NaOtBu (1.4 equiv)LHMDS (1.5 equiv) or NaOtBu (1.5 equiv)
Solvent Toluene or DioxaneToluene or CPME
Temperature 80 - 100 °C100 - 110 °C
Concentration 0.5 - 1.0 M0.5 - 1.0 M

Note: These are starting points and may require optimization for specific substrates. For base-sensitive substrates, consider replacing NaOtBu/LHMDS with K₃PO₄ (2.0 equiv).

Table 2: Guide to Solvent Selection in Palladium-Catalyzed Couplings

SolventBoiling Point (°C)General Characteristics & Use CasesGreen Chemistry Perspective
Toluene 111Excellent, general-purpose solvent for many cross-couplings. Good solubility for a wide range of substrates.Acceptable, but has some health and safety concerns.
1,4-Dioxane 101High-performing ether-type solvent. Good at solubilizing polar reagents and intermediates.Problematic. A suspected carcinogen and peroxide-former. Avoid if possible.[17]
THF 66Lower boiling point, useful for reactions that proceed at milder temperatures.Acceptable, but a peroxide-former.
2-MeTHF 80Greener alternative to THF with a higher boiling point and greater resistance to peroxide formation.[17]Recommended alternative.[18]
CPME 106Greener alternative to dioxane and THF. High boiling point and favorable environmental profile.[19]Recommended alternative.[19]
Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is a general guideline and requires optimization for specific substrates.[13][20]

  • Reagent Preparation: In an inert atmosphere glovebox, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: To the vial, add the appropriate palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%).

  • Reaction Setup: Add anhydrous, degassed toluene (2 mL, 0.5 M). Seal the vial with a screw cap containing a PTFE septum.

  • Heating & Monitoring: Remove the vial from the glovebox and place it in a preheated aluminum heating block at 100 °C. Stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 4-24 hours), cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography as described in the troubleshooting section.

Protocol 2: Preparation of Azetidinyl Boronic Ester for Suzuki-Miyaura Coupling

To perform a Suzuki coupling, the alcohol of this compound must first be converted to a reactive partner, or the azetidine nitrogen must be protected and the molecule functionalized with a boronic ester. A more common approach is to use a pre-functionalized azetidine boronic ester. The subsequent Suzuki coupling would follow a standard protocol.[21][22][23]

Visualized Workflows & Mechanisms

Diagram 1: Troubleshooting Low Reaction Yield

This decision tree provides a logical workflow for diagnosing and solving low-yield issues in your coupling reaction.

Troubleshooting_Yield start Low or No Conversion Observed check_inert Is the reaction atmosphere strictly inert and are solvents degassed? start->check_inert fix_inert Action: Improve degassing procedure. Use Schlenk line or glovebox. check_inert->fix_inert No check_catalyst Is the Pd precatalyst modern and reliable (e.g., G3 Palladacycle)? check_inert->check_catalyst Yes fix_inert->check_catalyst fix_catalyst Action: Switch from Pd(OAc)₂ to a well-defined precatalyst. check_catalyst->fix_catalyst No check_ligand Is the ligand appropriate for the substrate (e.g., bulky biarylphosphine)? check_catalyst->check_ligand Yes fix_catalyst->check_ligand fix_ligand Action: Screen more sterically demanding ligands (e.g., RuPhos, BrettPhos). check_ligand->fix_ligand No check_base Is the base fresh, powdered, and sufficiently strong (e.g., NaOtBu)? check_ligand->check_base Yes fix_ligand->check_base fix_base Action: Use fresh base from glovebox. Consider screening other bases (LHMDS, K₃PO₄). check_base->fix_base No success Yield Improved check_base->success Yes fix_base->success

Caption: A decision tree for troubleshooting low-yielding coupling reactions.

Diagram 2: Catalytic Cycle for Buchwald-Hartwig Amination

This diagram illustrates the key steps in the palladium-catalyzed formation of a C–N bond.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Ar-X Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex R₂NH Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Base, -HB⁺X⁻ Amido_Complex->Pd0 Ar-NR₂ OA_label Oxidative Addition Amine_Coord_label Amine Coordination Deprotonation_label Deprotonation RE_label Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC - NIH.[Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics - ACS Publications.[Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC - NIH.[Link]

  • Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. ResearchGate.[Link]

  • The three main pathways of precatalyst activation proposed for... ResearchGate.[Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.[Link]

  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC - NIH.[Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. NIH.[Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.[Link]

  • (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications.[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit.[Link]

  • Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT.[Link]

  • Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. DSpace@MIT.[Link]

  • Solvent Selection Guide. University of York, Department of Chemistry.[Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage.[Link]

  • What is the best technique for amide purification? ResearchGate.[Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications.[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]

  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. MDPI.[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. ResearchGate.[Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs.[Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate.[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.[Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate.[Link]

  • Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. PMC - NIH.[Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate.[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub.[Link]

  • Suzuki cross-coupling reaction. YouTube.[Link]

  • Solvent-Free Buchwald-Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium Complexes. ResearchGate.[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. PubMed.[Link]

  • Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate.[Link]

Sources

Technical Support Center: Purification of (3-Methyl-3-azetidinyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (3-Methyl-3-azetidinyl)methanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this unique and valuable scaffold. The inherent structural features of these compounds—a strained four-membered ring, a basic tertiary amine, and a primary alcohol—present specific challenges that require carefully considered purification strategies.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot complex separations and optimize your purification workflows with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

The main difficulties arise from the molecule's dual functionality: a basic amino group and a hydrophilic alcohol group.[1] This combination leads to:

  • High Polarity: These compounds are often highly soluble in polar solvents like methanol and water, but poorly soluble in non-polar organic solvents. This can complicate extractions and make finding a suitable single-solvent system for recrystallization challenging.[1]

  • Strong Interactions with Silica Gel: The basic azetidine nitrogen interacts strongly with the acidic silanol groups on the surface of standard silica gel. This leads to significant peak tailing (streaking) during column chromatography, resulting in poor separation and lower purity of collected fractions.[1][2]

  • Water Solubility: The high polarity often means these compounds can be difficult to extract from aqueous layers during a reaction workup, leading to yield loss.

Q2: I have a new crude this compound derivative. What purification technique should I try first?

Your initial approach should be dictated by the physical state of your crude material. The following decision workflow provides a good starting point.

G start Crude Product is_solid Is the material a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes chromatography Use Column Chromatography is_solid->chromatography  No (Oil/Gum) salt Consider Salt Formation & Recrystallization recrystallize->salt Fails protect Consider Protecting Group Strategy then Chromatography chromatography->protect Fails (Streaking)

Caption: Initial purification strategy decision workflow.

  • If your compound is a solid: Recrystallization is the most direct, cost-effective, and scalable method. Experiment with various solvents to find one where your compound is soluble when hot but insoluble when cold.[3] If a single solvent fails, a two-solvent system (one in which the compound is soluble, and one in which it is not) is a powerful alternative.[4][5]

  • If your compound is an oil or recrystallization fails: Column chromatography is the next logical step.[1][6] Be prepared to address the challenges of high polarity as detailed in the troubleshooting section below.

  • If high polarity is intractable: A protecting group strategy may be necessary. Protecting the highly polar amine or alcohol can dramatically change the molecule's properties, making it more amenable to standard purification techniques.[2]

Q3: When is it appropriate to use a protecting group strategy?

A protecting group strategy is advisable when the inherent polarity of the amine and/or alcohol groups directly prevents effective purification.[1] Consider this approach if:

  • Your compound shows severe, unresolvable streaking on a silica gel column even after adding base modifiers to the eluent.

  • The compound is an intractable oil that will not crystallize.

  • The compound has very high water solubility, leading to significant material loss during aqueous workups.

By masking the polar functional group with a non-polar protecting group (like Boc for the amine), you significantly reduce the compound's polarity, making it behave more like a simple organic molecule.[7] This often simplifies chromatography and improves extraction efficiency.

Protecting GroupTargetProtection ConditionsDeprotection ConditionsKey Considerations
Boc (tert-butoxycarbonyl)AmineBoc₂O, base (e.g., Et₃N, NaOH), solvent (e.g., DCM, Dioxane)Strong acid (e.g., TFA in DCM, HCl in Dioxane)Robust, easy to introduce, deprotection is clean. Ideal for chromatography.
Cbz (benzyloxycarbonyl)AmineCbzCl, base, solventCatalytic Hydrogenation (e.g., H₂, Pd/C)Orthogonal to acid-labile groups. Deprotection yields toluene.
Bn (Benzyl)Amine/AlcoholBnBr, base (e.g., NaH, K₂CO₃)Catalytic Hydrogenation (e.g., H₂, Pd/C)Very stable. Can be difficult to remove if catalyst poisoning occurs.

Troubleshooting Guide

Issue 1: My compound is streaking badly on the silica gel column.

Cause: This is the most common issue and is caused by the basic azetidine nitrogen interacting ionically with acidic silanol groups (Si-OH) on the silica surface. This strong, non-eluting interaction causes a portion of the compound to "stick" and then slowly bleed down the column, resulting in a long tail.

Solutions:

  • Add a Competitive Base to the Eluent: The most effective solution is to add a small amount of a volatile base to your mobile phase. This base will neutralize the acidic sites on the silica, allowing your compound to elute based on polarity alone.

    • Recommended: Add 0.5-2% triethylamine (Et₃N) to your solvent system (e.g., Ethyl Acetate / Hexane / 1% Et₃N ).

    • Alternative: Use a mobile phase pre-saturated with ammonia, such as 90:9:1 DCM/Methanol/conc. NH₄OH. This is highly effective but requires a well-ventilated fume hood.

  • Switch to a Different Stationary Phase:

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): In this technique, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[8][9] Separation is based on hydrophobicity, and the strong polar interactions seen with silica are eliminated. This is often the best, albeit more expensive, solution for highly polar derivatives.

Issue 2: I can't get my solid derivative to recrystallize.

Cause: The high polarity of the molecule makes it highly soluble in many common polar recrystallization solvents (like methanol or ethanol) even when cold, while being completely insoluble in non-polar solvents (like hexanes).[10]

Solutions:

  • Use a Two-Solvent System: This is often the key to success.

    • Protocol: Dissolve your crude solid in the minimum amount of a hot solvent in which it is very soluble (e.g., methanol, ethanol, or isopropanol).[4] While hot, slowly add a non-polar "anti-solvent" (e.g., hexanes, heptane, or diethyl ether) dropwise until the solution just begins to turn cloudy (this is the point of saturation).[5] Allow the mixture to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.[3]

  • Form a Salt: Convert the basic azetidine to a salt (e.g., a hydrochloride or tartrate salt). Salts have vastly different crystal lattices and solubility profiles than their free-base counterparts and are often highly crystalline.

    • Protocol: Dissolve the crude free base in a solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of a solution of HCl (e.g., 2M in diethyl ether) or a solution of a chiral acid like tartaric acid for resolutions.[11] The salt will often precipitate immediately or upon cooling. The resulting salt can then be recrystallized. The pure free base can be regenerated by dissolving the salt in water, basifying with a base like NaOH or Na₂CO₃, and extracting with an organic solvent.

G cluster_0 Purification by Salt Formation cluster_1 Regeneration FreeBase Crude Free Base (in Ether) Salt Crystalline Salt (Precipitate) FreeBase->Salt + HCl solution PureSalt Purified Salt (in Water) Salt->PureSalt Recrystallize PureBase Pure Free Base (in Organic Layer) PureSalt->PureBase 1. + NaOH (aq) 2. Extract (e.g., DCM)

Caption: Workflow for purification via salt formation and regeneration.

Issue 3: My recovery is very low after an aqueous workup.

Cause: The hydroxyl and amino groups make the compound partially soluble in water. During an extraction, a significant amount of your product may remain in the aqueous layer.

Solutions:

  • "Salt Out" the Product: Before extracting, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and "pushing" your product into the organic layer.[12] Potassium carbonate can be even more effective if your compound is not base-sensitive.[12]

  • Use a More Polar Extraction Solvent: If you are using a less polar solvent like ethyl acetate, switch to a more polar one like dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol for the extraction.

  • Perform Multiple Extractions: Instead of one large extraction, perform 3-5 extractions with smaller volumes of organic solvent. This is significantly more efficient at recovering material from the aqueous phase.

Detailed Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol assumes a moderately polar derivative that is amenable to silica gel chromatography with a basic modifier.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or DCM). Crucially, add 1% triethylamine (Et₃N) to the TLC mobile phase to simulate the column conditions. The ideal system will give your target compound an Rf value of ~0.2-0.4.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen eluent (containing 1% Et₃N). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel using a rotary evaporator. Carefully add the sample to the top of the column.[6]

  • Elution: Begin eluting the column with the solvent system determined by TLC. If separation from impurities is difficult, a gradient elution can be used, starting with a less polar mixture and gradually increasing the proportion of the polar solvent.[6]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: General Procedure for Recrystallization from a Two-Solvent System

This protocol is ideal for solid derivatives that are difficult to crystallize from a single solvent. A common and effective pair is Ethanol and Hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid.[3] Keep the solution at or near its boiling point.

  • Induce Saturation: While the solution is hot and stirring, add hexanes dropwise. You will observe the solution becoming faintly cloudy. Continue adding hexanes until the cloudiness persists for a few seconds before dissipating. This is the saturation point. Add one or two more drops of hot ethanol to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without being disturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[3] Wash the crystals with a small amount of cold ethanol or an ethanol/hexane mixture to remove any residual soluble impurities.[3]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • Technical Support Center: Purification of Polar Amino Alcohols. (n.d.). BenchChem.
  • A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine. (n.d.). BenchChem.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). (2023). PubMed Central.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.).
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)
  • High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. (1987).
  • Chromatography Breakthroughs in Amino Acid Analysis. (2023). AZoLifeSciences.
  • Separation and Detection of Amino Acids. (n.d.). BIOC*2580: Introduction to Biochemistry.
  • Paper Chromatography of Amino Acids. (n.d.). Course Source.
  • Substances yield after recrystallization from different solvents. (n.d.).
  • How to recrystallize a product
  • Application Notes and Protocols for the Purification of 3-Isoxazolidinemethanol Deriv
  • MedChem Tips and Tricks. (2016). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). Royal Society of Chemistry.
  • How to recrystallize an oily compound? (n.d.).
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.

Sources

Technical Support Guide: Troubleshooting Side Product Formation in (3-Methyl-3-azetidinyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Methyl-3-azetidinyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. Our goal is to provide in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common side products during its synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of this compound typically follows a two-stage pathway: the reduction of a suitable precursor, such as an N-protected 3-methylazetidine-3-carboxylic acid or its ester, followed by the removal of the nitrogen protecting group. While seemingly straightforward, the inherent strain of the azetidine ring and the reactivity of the reagents used can lead to specific and often recurring impurities.

Section 1: Overview of the General Synthetic Pathway

The most common and scalable route involves the reduction of an N-protected ester precursor, frequently using a powerful hydride agent like lithium aluminum hydride (LiAlH₄), followed by catalytic hydrogenolysis to remove the protecting group (e.g., benzhydryl or benzyl).

Synthetic_Workflow Start N-Protected 3-Methylazetidine- 3-carboxylic Acid/Ester Reduction Stage 1: Reduction (e.g., LiAlH₄ in THF) Start->Reduction Intermediate N-Protected (3-Methyl- 3-azetidinyl)methanol Reduction->Intermediate Deprotection Stage 2: Deprotection (e.g., Pd/C, H₂) Intermediate->Deprotection Product Final Product: This compound Deprotection->Product

Caption: General two-stage synthetic workflow.

Section 2: Troubleshooting the Reduction Stage (FAQ)

The reduction of the carboxylic acid or ester is a critical step where the most significant side products can form. The choice of reducing agent and reaction conditions are paramount. LiAlH₄ is often used for its high reactivity with esters, a functional group that is resistant to milder agents like NaBH₄[1].

Q1: My reaction is incomplete, showing significant starting material by LC-MS. What are the likely causes?

A1: This is a common issue often related to the quality and stoichiometry of the lithium aluminum hydride (LiAlH₄).

  • Reagent Deactivation: LiAlH₄ reacts violently with water and protic solvents, and it can also be deactivated by atmospheric moisture over time[2][3]. A partially hydrolyzed reagent will have significantly lower reducing power. Causality: The hydride (H⁻) ions are quenched by protons from water, forming hydrogen gas and inactive aluminum hydroxides, thus reducing the number of available hydrides for the carbonyl reduction.

  • Insufficient Equivalents: The reduction of an ester to a primary alcohol consumes two hydride equivalents per molecule[3][4]. The first forms a tetrahedral intermediate that collapses to an aldehyde, and the second reduces the highly reactive aldehyde intermediate to the alcohol. It is crucial to use a sufficient excess of LiAlH₄ to drive the reaction to completion, typically 1.5 to 2.0 equivalents relative to the ester.

  • Low Temperature/Short Reaction Time: While low temperatures are used to control reactivity, the reaction may be sluggish if the temperature is too low or the reaction time is insufficient. The reaction often requires warming to room temperature or gentle reflux to ensure completion.

Troubleshooting Protocol: Validating Your LiAlH₄ Before use, especially with older containers, it is advisable to titrate the LiAlH₄ solution to determine its active hydride concentration. This ensures accurate stoichiometry in your reaction.

Q2: I've isolated an unexpected, more polar side product with a mass two units higher than my desired product. What is it and how did it form?

A2: This is the hallmark of a ring-opening side reaction . The azetidine ring, while more stable than an aziridine, possesses significant ring strain (approx. 25.4 kcal/mol)[5]. This strain makes it susceptible to nucleophilic attack, especially under harsh conditions.

Mechanism of Formation: During the reduction, the hydride (H⁻) can act as a nucleophile and attack one of the azetidine ring carbons instead of the carbonyl group. This is particularly favored at higher temperatures or with prolonged reaction times. This cleavage results in the formation of a linear amino alcohol. For an N-benzhydryl protected precursor, this would result in 4-(benzhydrylamino)-2-methylbutan-1-ol.

Reduction_Pathways cluster_main Desired Pathway (Low Temperature) cluster_side Side Reaction (Favored by Heat) Ester N-Protected Ester Desired_Product N-Protected (3-Methyl- 3-azetidinyl)methanol Ester->Desired_Product 1) LiAlH₄ (Excess) 2) H₂O Quench Ester2 N-Protected Ester Side_Product Ring-Opened Amino Alcohol (e.g., 4-(benzhydrylamino)- 2-methylbutan-1-ol) Ester2->Side_Product LiAlH₄ (H⁻ Attack on Ring) High Temperature

Caption: Competing reduction vs. ring-opening pathways.

Troubleshooting and Mitigation

Parameter Condition Favoring Side Product (Ring Opening) Condition Favoring Desired Product Rationale
Temperature Addition of LiAlH₄ at 0°C, then warming to reflux.Slow addition of ester solution to LiAlH₄ slurry at -10°C to 0°C, followed by slow warming.Lower temperature reduces the kinetic energy, favoring the thermodynamically preferred attack on the electrophilic carbonyl carbon over the strained ring carbons.
Reagent Addition Rapid addition of LiAlH₄ to the ester solution."Inverse addition": Slow, dropwise addition of the ester to a suspension of LiAlH₄.Maintaining a constant excess of the hydride ensures that the highly reactive aldehyde intermediate is immediately quenched, preventing potential side reactions.
Reaction Time Prolonged heating or stirring (e.g., >12 hours).Monitoring by TLC/LC-MS and quenching as soon as the starting material is consumed (typically 1-4 hours).Extended exposure to the powerful nucleophilic reagent increases the probability of the slower, undesired ring-opening reaction[6][7].

Section 3: Troubleshooting the N-Deprotection Stage (FAQ)

The removal of the nitrogen protecting group (e.g., Benzhydryl - Bh, or Benzyl - Bn) is the final step. Catalytic hydrogenolysis is the most common method due to its clean nature, but it is not without its challenges.

Q3: My final product is contaminated with the N-protected alcohol intermediate after hydrogenolysis. How can I drive the reaction to completion?

A3: Incomplete deprotection is typically an issue of catalyst activity or reaction conditions.

  • Catalyst Activity: Palladium on carbon (Pd/C) is a heterogeneous catalyst susceptible to poisoning. Trace impurities from previous steps, particularly sulfur compounds or strongly coordinating amines, can irreversibly bind to the palladium surface and inhibit its activity. Using fresh, high-quality catalyst is essential.

  • Hydrogen Pressure & Agitation: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface. Insufficient agitation can lead to poor mixing, and low hydrogen pressure may result in slow reaction rates. For stubborn deprotections, increasing pressure to 50-100 psi can be effective.

  • Acidic Additives: Sometimes, the addition of a catalytic amount of acid (e.g., acetic acid or HCl) can accelerate the debenzylation process[8]. Causality: The acid protonates the azetidine nitrogen, making the N-C bond of the protecting group more susceptible to cleavage. However, this must be done with caution, as excess acid can promote ring-opening, especially at elevated temperatures[7].

Q4: I'm observing a complex mixture of products after deprotection. What could be happening?

A4: This suggests that either the deprotection conditions are too harsh or an inappropriate method was chosen.

  • Acid-Mediated Ring Opening: If a strong acid was used to facilitate hydrogenolysis, it can catalyze the opening of the strained azetidine ring, leading to a mixture of rearranged products[7].

  • Over-reduction of Other Groups: While generally chemoselective, catalytic hydrogenolysis can reduce other sensitive functional groups if present in the molecule (e.g., alkenes, alkynes, nitro groups).

  • Alternative Deprotection Side Products: If methods other than hydrogenolysis are used, they come with their own side product profiles. For instance, oxidative debenzylation can lead to partially oxidized impurities[9].

Comparative Overview of Deprotection Methods

Method Typical Conditions Pros Cons / Common Side Products
Catalytic Hydrogenolysis H₂ (1-4 atm), Pd/C, MeOH/EtOHHigh yielding, clean byproducts (toluene/diphenylmethane).Catalyst poisoning, slow reaction, potential for ring-opening with acid additives[7][8].
Transfer Hydrogenation Ammonium formate, Pd/C, MeOHAvoids use of pressurized H₂ gas, often faster.Can have similar poisoning issues; incomplete reaction is common.
Strong Acid Cleavage HBr, TFAEffective for certain acid-labile groups.Not selective, harsh conditions can easily cause ring-opening and other decomposition pathways[7].

Section 4: Key Experimental Protocols

Protocol 1: Optimized Low-Temperature LiAlH₄ Reduction

This protocol is designed to minimize ring-opening by controlling the reaction temperature and addition rate.

  • Setup: Under an inert atmosphere (N₂ or Ar), add LiAlH₄ (1.5 eq.) to a flame-dried, three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel. Add anhydrous THF to create a 1M slurry.

  • Cooling: Cool the LiAlH₄ suspension to -10 °C using an acetone/ice bath.

  • Substrate Addition: Dissolve the N-protected 3-methylazetidine-3-carboxylate (1.0 eq.) in anhydrous THF and add it to the addition funnel.

  • Reaction: Add the ester solution dropwise to the cold LiAlH₄ slurry over 1-2 hours, ensuring the internal temperature does not exceed 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching (Fieser workup): Once the starting material is consumed, cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Workup: Stir the resulting granular white precipitate for 1 hour, then filter through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate in vacuo to yield the crude product.

Protocol 2: Standard Catalytic Hydrogenolysis for N-Debenzhydrylation
  • Setup: To a hydrogenation vessel, add the N-benzhydryl-(3-methyl-3-azetidinyl)methanol (1.0 eq.) and a suitable solvent such as methanol or ethanol.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w relative to the substrate).

  • Hydrogenation: Seal the vessel, purge with N₂ or Ar, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude this compound. Further purification can be achieved by distillation or crystallization if necessary.

References

  • Strained four-membered ring systems such as azetidines and oxetanes have been increasingly exploited as valuable synthons to generate synthetic complexity via intramolecular ring opening reactions. ()
  • Lithium aluminum hydride (LiAlH₄, LAH) is a powerful hydride donor that transforms esters into primary alcohols. The sequence involves two hydride additions per ester carbonyl. ()
  • Regioselective ring-opening reactions of unsymmetric azetidines are systematically reviewed, with nucleophilic ring-opening being a major reaction type. ()
  • Highly enantioselective ring-opening of 3-substituted azetidines by alkyl and acyl halides promoted by a chiral squaramide hydrogen-bond donor c
  • The ring strain in azetidines can lead to undesired stability issues, including acid-mediated intramolecular ring-opening decomposition. ()
  • The reactivity of azetidines is driven by a considerable ring strain of approxim
  • Lithium Aluminum Hydride (LiAlH₄) is a very powerful reducing agent often used for converting esters to alcohols, but it lacks selectivity. ()
  • The reduction of carboxylic esters with LiAlH₄ produces two alcohols and proceeds via an aldehyde intermediate that cannot be isolated because it is more reactive than the ester. ()
  • A method for N-debenzylation of amides and heterocycles using potassium tert-butoxide/DMSO and O₂ is described. ()
  • LiAlH₄ is a strong reducing agent that reduces esters to primary alcohols, but unlike NaBH₄, it also reduces carboxylic acids and amides. ()
  • The reduction of an ester to an alcohol with LiAlH₄ requires two hydride additions, proceeding through a tetrahedral intermedi
  • Acetic acid was found to facilitate the N-Bn deprotection during palladium-catalyzed hydrogen

Sources

Technical Support Center: Enhancing the Stability of (3-Methyl-3-azetidinyl)methanol Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with molecules incorporating the (3-Methyl-3-azetidinyl)methanol moiety. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with this unique structural motif and to offer practical, evidence-based solutions for overcoming them. Our goal is to move beyond simple protocols and explain the fundamental chemical principles driving degradation, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This center is structured in a question-and-answer format to directly address the common issues encountered during the handling, formulation, and analysis of these compounds.

Section 1: Understanding Core Instability Mechanisms

Question 1: My compound is rapidly degrading in acidic aqueous solutions (pH < 5). What is the primary degradation pathway?

Answer: The primary cause of instability for compounds containing a this compound moiety under acidic conditions is the acid-mediated intramolecular ring-opening of the azetidine ring.[1][2] The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it kinetically and thermodynamically prone to reactions that relieve this strain.[3]

Causality & Mechanism:

  • Protonation: The tertiary amine nitrogen within the azetidine ring is basic and readily protonated at low pH, forming a positively charged azetidinium ion.

  • Activation: This protonation makes the ring highly susceptible to nucleophilic attack. The positive charge on the nitrogen atom withdraws electron density from the adjacent carbon atoms, activating them.

  • Nucleophilic Attack & Ring Opening: A nucleophile present in the medium (such as water, or anions from the buffer like chloride or acetate) attacks one of the ring carbons. This leads to the cleavage of a C-N bond and the opening of the strained four-membered ring. A forced degradation study on a similar azetidine-containing compound demonstrated that this mechanism, initiated by the formation of an azetidinium ion, is a key degradation pathway under hydrolytic conditions.[4]

The diagram below illustrates this acid-catalyzed degradation pathway.

cluster_0 Acid-Catalyzed Ring Opening Compound This compound Moiety Protonated Azetidinium Ion (Protonated) Compound->Protonated + H+ Degradant Ring-Opened Degradant Protonated->Degradant + Nucleophile Nucleophile Nucleophile (e.g., H2O, Cl-)

Caption: Acid-catalyzed degradation of the azetidine ring.

Solution: Maintain the pH of your solution above the pKa of the azetidine nitrogen, typically in the neutral to slightly basic range (pH 7.0 - 9.0), to keep the nitrogen in its unprotonated, more stable state.

Question 2: Besides ring-opening, what other potential degradation pathways should I be aware of?

Answer: While azetidine ring instability is often the primary concern, the primary alcohol of the methanol group presents another potential site for degradation, primarily through oxidation.

Causality & Mechanism:

  • Oxidation: The primary alcohol (-CH₂OH) can be oxidized to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). This can be initiated by oxidizing agents, reactive oxygen species (generated by light or metal ion catalysis), or certain excipients that contain peroxide impurities (e.g., povidone).

  • Reaction with Aldehydes: The tertiary amine of the azetidine ring can react with aldehyde impurities present in solvents or excipients. For instance, formaldehyde contamination can lead to the formation of adducts, a known issue for amine-containing drugs.[5][6]

Section 2: Practical Guidance for Formulation & Handling

Question 3: How do I select an appropriate buffer system to maximize the stability of my compound in solution?

Answer: The goal is to maintain a stable pH environment outside the range where acid-catalyzed degradation occurs. A systematic approach is crucial.

Experimental Protocol: Buffer Selection and Optimization

  • Determine pH-Stability Profile (Forced Degradation):

    • Prepare solutions of your compound (e.g., at 0.1-1.0 mg/mL) in a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 10). Use buffers such as citrate, acetate, phosphate, and borate.

    • Store these solutions at an elevated temperature (e.g., 50°C or 60°C) for a defined period (e.g., 1-2 weeks).

    • Analyze the samples at regular intervals using a stability-indicating HPLC method (see Section 3) to quantify the remaining parent compound and measure the formation of degradants.

    • Plot the percentage of remaining compound against pH to identify the pH range of maximum stability. For azetidine-containing compounds, this is typically pH > 6.[7]

  • Select the Optimal Buffer:

    • Based on the pH-stability profile, choose a buffer system whose pKa is within ±1 pH unit of your target pH. This ensures maximum buffering capacity.

    • Recommended Buffers: For a target pH of 7.0-8.5, phosphate or borate buffers are excellent choices.

    • Buffers to Use with Caution: Avoid buffers whose anions are highly nucleophilic (e.g., citrate at certain pHs) if ring-opening is a major concern, as they could potentially participate in the degradation reaction.

Buffer SystemUseful pH RangeComments
Citrate3.0 - 6.2Use with caution; may promote acid-catalyzed degradation.
Acetate3.8 - 5.8Use with caution; may promote acid-catalyzed degradation.
Phosphate (PBS)6.0 - 8.0Generally Recommended. Physiologically relevant.
Borate8.1 - 10.0Generally Recommended. Good for slightly basic conditions.

Question 4: I am developing a solid formulation and observing instability. Which excipients should I be cautious about?

Answer: Excipients are not inert and can significantly impact the stability of an active pharmaceutical ingredient (API).[8][9] For a molecule with a basic amine and a primary alcohol, several classes of excipients require careful screening.

Potentially Incompatible Excipients:

Excipient ClassExamplesPotential Interaction Mechanism
Acidic Excipients Citric acid, Tartaric acidCreates an acidic microenvironment, promoting acid-catalyzed ring-opening.[7]
Reducing Sugars Lactose, DextroseCan undergo Maillard reaction with the amine group, leading to discoloration and complex adducts.[8]
Aldehyde Impurities Povidone (PVP), Polyethylene Glycols (PEGs)Trace formaldehyde or other aldehydes can react with the amine.[5]
High Water Content Starch, Pregelatinized StarchWater can facilitate hydrolytic degradation and other incompatibility reactions.
Reactive Lubricants Magnesium StearateCan interact with amine salts; its basicity can also catalyze certain reactions. Incompatibility has been reported with various APIs.[10]

Experimental Protocol: Excipient Compatibility Screening

The following workflow provides a robust method for identifying problematic excipients early in the development process.

Start Start: Select Potential Excipients Prepare Prepare Binary Mixtures (1:1 API:Excipient, w/w) + Control (API only) Start->Prepare Moisten Add 5% Water (w/w) to Stress System Prepare->Moisten Store Store at Accelerated Conditions (e.g., 40°C/75% RH) Moisten->Store Analyze Analyze by HPLC at T=0, 1, 2, 4 weeks Store->Analyze Evaluate Evaluate Data: - Appearance of new peaks - Loss of API peak - Physical changes Analyze->Evaluate Compatible Compatible Evaluate->Compatible No significant change Incompatible Incompatible Evaluate->Incompatible Significant change

Caption: Workflow for an accelerated excipient compatibility study.

Section 3: Analytical Methods for Stability Monitoring

Question 5: What is the best analytical technique to quantify my compound and its degradation products?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for monitoring the stability of pharmaceutical compounds. The key is to develop a method that can separate the parent compound from all potential degradation products and formulation excipients.

Key Method Development Parameters:

  • Column: A C18 reversed-phase column is a versatile starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve polar degradants from the less polar parent compound.

  • Detector: A UV detector is standard. If degradants lack a strong chromophore, a mass spectrometer (LC-MS) can be invaluable for detection and identification.[4]

  • Forced Degradation for Method Validation: To ensure your method is "stability-indicating," you must perform a forced degradation study. Expose your API to harsh conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. Your HPLC method must be able to resolve the parent peak from all degradant peaks formed under these stress conditions.

Alternative & Complementary Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the compound and its degradants are volatile or can be made volatile through derivatization.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for definitively identifying the structure of unknown degradation products isolated from preparative HPLC or forced degradation studies.[1][2][4]

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. National Institutes of Health (NIH). [Link]

  • Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. PubMed. [Link]

  • Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets | Request PDF. ResearchGate. [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Prodrugs for Amines. National Institutes of Health (NIH). [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. National Institutes of Health (NIH). [Link]

  • A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine | Request PDF. ResearchGate. [Link]

  • Chemists Make Strides to Simplify Drug Design, Synthesis. Rice University News. [Link]

  • III Analytical Methods. Japan Coast Guard. [Link]

  • This compound, 95% Purity, C5H11NO, 100 mg. CP Lab Safety. [Link]

  • Alcohols to Amines. Chemistry Steps. [Link]

  • Methanol degradation pathways as outlined in this review. ResearchGate. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • General Methods of Preparation of Alcohols. BYJU'S. [Link]

  • Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

  • EVALUATION OF THE FATE AND TRANSPORT OF METHANOL IN THE ENVIRONMENT. Malcolm Pirnie, Inc.. [Link]

  • 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. ResearchGate. [Link]

  • Synthesis Strategies using Alcohols. YouTube. [Link]

  • Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium. National Institutes of Health (NIH). [Link]

  • Analysis of Methanol and Its Derivatives in Illegally Produced Alcoholic Beverages. PubMed. [Link]

  • (PDF) Compatibility study of ranitidine with pharmaceutical excipients. ResearchGate. [Link]

  • (1-Benzhydrylazetidin-3-yl)methanol. PubChem. [Link]

  • Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. National Institutes of Health (NIH). [Link]

  • A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. ResearchGate. [Link]

  • Method DI/MEOH-94.03 Methanol in Process Liquids and Wastewaters by GC/FID. National Council for Air and Stream Improvement (NCASI). [Link]

Sources

Technical Support Center: Functionalization of 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 3,3-disubstituted azetidines. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of working with this valuable, yet challenging, class of saturated heterocycles. The inherent ring strain and steric hindrance of these molecules can lead to unexpected outcomes.[1][2][3] This guide provides in-depth, troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses general inquiries about the properties and handling of 3,3-disubstituted azetidines.

Question 1: Why is the functionalization of 3,3-disubstituted azetidines so challenging?

Answer: The primary challenges stem from a combination of factors inherent to the azetidine ring system:

  • Ring Strain: Azetidines possess significant ring strain (approximately 25.4 kcal/mol), which makes them more reactive than their larger pyrrolidine counterparts.[2][3] This reactivity can be beneficial but also leads to a propensity for undesired ring-opening reactions under various conditions.[4][5]

  • Steric Hindrance: The presence of two substituents at the C3 position creates a sterically congested environment. This bulkiness can impede the approach of reagents, particularly for reactions intended to occur at the C3 position or adjacent carbons, leading to low yields or no reaction.

  • Transannular Strain: The interaction between substituents across the four-membered ring can influence its conformation and reactivity in ways not seen in larger ring systems.

Question 2: My 3,3-disubstituted azetidine seems to be unstable during purification. What are the best practices for handling and purification?

Answer: The stability of azetidines can be highly dependent on the substituents present. Here are some best practices:

  • Avoid Strong Acids: The azetidine nitrogen is basic and can be protonated by strong acids. This can activate the ring towards nucleophilic attack and ring-opening. If acidic conditions are necessary, use them with caution and at low temperatures.

  • Chromatography Considerations:

    • Silica Gel: Standard silica gel can be slightly acidic. For sensitive azetidines, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in ethyl acetate/hexanes).

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic azetidines.

  • Salt Formation: For long-term storage or to obtain a stable, crystalline solid, consider converting your azetidine to a salt (e.g., hydrochloride or oxalate). This often improves stability and ease of handling.[1]

  • Low Temperature: Whenever possible, keep your azetidine-containing solutions cold to minimize potential degradation.

Question 3: What are the key differences in reactivity between the N1, C2, and C3 positions of a 3,3-disubstituted azetidine?

Answer: The reactivity of each position is distinct:

  • N1 (Nitrogen): The nitrogen atom is the most common site for initial functionalization. It behaves as a typical secondary amine and can be readily acylated, alkylated, or used in reductive amination. The choice of the nitrogen substituent is critical as it can electronically influence the rest of the ring. For instance, electron-withdrawing groups like carbamates (Boc, Cbz) can stabilize the ring and are often crucial for subsequent C-H functionalization or for promoting reactions that proceed through a carbocation at C3.[1]

  • C2: The C2 position is adjacent to the nitrogen and can be deprotonated (α-lithiation) if a suitable directing group is present, allowing for the introduction of electrophiles.[6] However, this can be challenging and may require specific substrates and conditions.

  • C3: Direct functionalization at the quaternary C3 position is difficult due to steric hindrance and the lack of an activatable C-H bond. Most successful C3-functionalizations involve starting with a precursor that has a leaving group at C3 (e.g., a hydroxyl group) or by employing radical-based methods.[1][7]

Part 2: Troubleshooting Guide for Functionalization Reactions

This section provides specific troubleshooting advice for common synthetic challenges in a question-and-answer format.

Section 2.1: N-Functionalization Issues

Question 4: I am having trouble with the N-Boc protection of my 3,3-disubstituted azetidine. The reaction is sluggish and gives low yields. What can I do?

Answer: Low reactivity in N-Boc protection is often due to the steric hindrance around the nitrogen atom caused by the C3 substituents.

Causality: The bulky tert-butyl groups of di-tert-butyl dicarbonate (Boc)₂O can struggle to access the nitrogen atom.

Troubleshooting Protocol:

  • Alternative Reagents: Switch to a less sterically demanding Boc-donating reagent. 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) is often more effective in these cases.

  • Reaction Conditions:

    • Base: Ensure you are using a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the reaction.

    • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard.

    • Temperature: While room temperature is typical, gentle heating (e.g., to 40 °C) might be necessary to overcome the activation barrier.

  • Catalysis: Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with (Boc)₂O.

Table 1: Comparison of N-Boc Protection Conditions

ReagentBaseCatalystTypical TemperatureExpected Outcome
(Boc)₂OEt₃NNoneRoom TempSluggish for hindered azetidines
(Boc)₂OEt₃NDMAP (cat.)Room TempImproved rate and yield
Boc-ONEt₃NNoneRoom TempOften effective for hindered amines
Section 2.2: C3-Functionalization Challenges

Question 5: My Friedel-Crafts reaction using an N-Cbz-3-hydroxy-3-arylazetidine with an electron-rich aromatic nucleophile is failing. What is the likely cause and how can I fix it?

Answer: The success of this reaction is highly dependent on the generation and stability of an azetidinyl carbocation intermediate.[1] Failure often points to issues with carbocation formation or competing side reactions.

Causality:

  • Leaving Group Activation: The hydroxyl group is a poor leaving group and must be activated by a Lewis or Brønsted acid. Insufficient activation will prevent the reaction from starting.

  • N-Protecting Group: The N-Cbz group is often crucial for these reactions as it helps to stabilize the resulting carbocation.[1] An N-Boc group can sometimes be used, but may require different conditions.

  • Lewis Acid Strength: The choice and amount of Lewis acid are critical. Too weak an acid won't promote the reaction, while too strong an acid can lead to decomposition or ring-opening.

Experimental Workflow for Optimization:

G cluster_start Initial Failed Reaction cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome Start Low Yield/No Reaction (e.g., Fe(III) catalyst) Step1 Verify Starting Materials: - Dry solvents/reagents? - Purity of azetidinol? Start->Step1 Analyze Step2 Screen Lewis Acids: - Try stronger acids (e.g., AlCl₃, Sc(OTf)₃). - Vary stoichiometry (10 mol% to 1.1 eq.). Step1->Step2 If materials are pure Step3 Adjust Temperature: - Start at 0°C and slowly warm to RT. - Gentle heating (e.g., 35-50°C) may be needed. Step2->Step3 Optimize End Successful C-C Bond Formation: High yield of 3,3-diarylazetidine Step2->End Successful Reaction Step4 Check Nucleophile: - Is the arene sufficiently electron-rich? - Consider more reactive nucleophiles. Step3->Step4 If still no improvement Step3->End Successful Reaction Step4->End Successful Reaction

Caption: Troubleshooting workflow for a failing Friedel-Crafts alkylation.

Detailed Protocol:

  • Drying: Ensure all glassware, solvents (like CH₂Cl₂), and reagents are scrupulously dry. Lewis acids like AlCl₃ and Sc(OTf)₃ are extremely moisture-sensitive.[7] Using molecular sieves is recommended.[7]

  • Lewis Acid Screening:

    • Start with a milder catalyst like Sc(OTf)₃ (10-20 mol%).[7]

    • If unsuccessful, move to a stronger Lewis acid like AlCl₃ (may require stoichiometric amounts).

  • Temperature Control: Perform the addition of the Lewis acid at a low temperature (0 °C or -78 °C) to control the initial exotherm and minimize side reactions, then allow the reaction to slowly warm to room temperature or be gently heated.

Question 6: I am attempting a radical functionalization at the C3 position starting from an N-Boc-3-azetidinecarboxylic acid, but the decarboxylation is inefficient. How can I improve this?

Answer: Inefficient decarboxylation in radical reactions often points to issues with the generation of the initial radical species. Photoredox catalysis is a common method for this transformation.[1]

Causality: The formation of the tertiary radical at C3 via decarboxylation needs to be efficient and timed with the presence of a radical acceptor. The choice of photocatalyst, light source, and additives is crucial.

Troubleshooting Steps:

  • Activate the Carboxylic Acid: The carboxylic acid itself is often not directly used. It is typically converted to a more reactive derivative, such as a Barton ester or an N-hydroxyphthalimide (NHP) ester, which are more susceptible to radical decarboxylation.

  • Optimize Photoredox Conditions:

    • Photocatalyst: Ensure you are using an appropriate photocatalyst with a suitable redox potential for your substrate. Common choices include iridium or ruthenium complexes.

    • Light Source: The wavelength and intensity of the light source must match the absorption spectrum of your photocatalyst. Blue LEDs are commonly used.

    • Solvent: Use a degassed solvent to prevent quenching of the excited state of the photocatalyst by oxygen.

  • Radical Trap: Ensure your radical trapping agent (e.g., an activated alkene) is present in a sufficient concentration to capture the C3-azetidinyl radical as it is formed.

Section 2.3: Ring-Opening Reactions

Question 7: I want to perform a nucleophilic ring-opening of my 3,3-disubstituted azetidine, but the reaction is not regioselective, or it doesn't happen at all. What factors control this process?

Answer: The regioselectivity of azetidine ring-opening is a complex issue governed by electronics, sterics, and the nature of the activating group and nucleophile.

Causality: For the ring to open, the N-C bond must be cleaved. This typically requires activation of the nitrogen atom, for example, by protonation or by forming an azetidinium ion with an alkylating or acylating agent.[8][9] The nucleophile will then attack one of the ring carbons (C2 or C4).

  • Steric Control: In 3,3-disubstituted azetidines, the nucleophile will preferentially attack the less sterically hindered carbon (C2/C4).

  • Electronic Control: If the substituents at C3 have strong electronic effects, this can influence the stability of a partial positive charge on the ring carbons during the transition state, directing the nucleophile.

  • Activation: Without proper activation of the nitrogen, the N-C bonds are generally too strong to be broken by most nucleophiles.

Logical Relationship Diagram:

G cluster_input Inputs cluster_intermediate Intermediate cluster_output Potential Products Azetidine 3,3-Disubstituted Azetidine Azetidinium Azetidinium Ion (Activated Ring) Azetidine->Azetidinium NoReaction No Reaction Azetidine->NoReaction Insufficient Activation Activator Activating Agent (e.g., Acyl Halide) Activator->Azetidinium Nucleophile Nucleophile (e.g., Halide ion) RingOpened Regioselective Ring-Opened Product Nucleophile->RingOpened Azetidinium->RingOpened Nucleophilic Attack (Sₙ2)

Caption: Key steps in the activation and ring-opening of an azetidine.

Troubleshooting Protocol:

  • Ensure Activation: If using a neutral nucleophile, you must add an activating agent. For example, reacting the azetidine with an acyl chloride will form a reactive N-acyl azetidinium ion, which can then be opened by the chloride counter-ion.[8][9]

  • Solvent Choice: Highly polar solvents can sometimes decrease selectivity in catalyst-controlled enantioselective ring-openings, suggesting a mechanism involving noncovalent interactions is at play.[9] Consider less polar solvents like 2-MeTHF or Et₂O.[9]

  • Catalysis: For enantioselective ring-openings, a chiral catalyst (e.g., a squaramide hydrogen-bond donor) may be required to control both reactivity and stereoselectivity.[8][9]

References

  • Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. [Link]

  • Zhang, X., et al. (2025). Functionalization of chiral azetidine-2-carboxylic acids. ResearchGate. [Link]

  • Smith, J. D., et al. (2010). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. NIH Public Access. [Link]

  • Gair, J. J., et al. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Lévesque, É., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications. [Link]

  • Li, J., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. [Link]

  • Various Authors. (2021). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Gevorgyan, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • Withe, J. M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Vitale, R., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Gair, J. J., et al. (2021). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Unknown Author. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]

  • Singh, G. S., & Ombito, J. O. (2022). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

  • Becker, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • March-Cortijos, A., et al. (2012). Synthesis of 1,3-disubstituted azetidines via a tandem ring-opening ring-closing procedure. University of Manchester Research Explorer. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Zhang, X., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Nielsen, B., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience. [Link]

  • Reddit Community. (2024). What are some common causes of low reaction yields?. Reddit. [Link]

  • Ashraf, M. Z. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]

  • Unknown Author. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Unknown Author. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. RSC Publishing. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Berhault, A., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. [Link]

  • Unknown Author. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Zhang, X., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. NIH Public Access. [Link]

  • DeKorver, K. A., et al. (2010). A one-pot preparation of 1,3-disubstituted azetidines. PubMed. [Link]

Sources

Technical Support Center: Protecting Group Strategies for (3-Methyl-3-azetidinyl)methanol Nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the nuances of protecting group strategies for the nitrogen atom of (3-Methyl-3-azetidinyl)methanol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to overcome common experimental hurdles. Azetidines are valuable structural motifs in medicinal chemistry, known for conferring improved metabolic stability and pharmacokinetic properties. However, the inherent ring strain of the four-membered heterocycle necessitates a careful and strategic approach to the protection and deprotection of the azetidine nitrogen.

Decision-Making Workflow for Protecting Group Selection

Choosing the appropriate protecting group is a critical first step that can significantly impact the success of your synthetic route. The following flowchart provides a logical framework for making this decision based on the downstream reaction conditions and desired orthogonality.

G cluster_0 Protecting Group Selection start Define Downstream Synthetic Steps acid_labile Are subsequent steps sensitive to acid? start->acid_labile base_labile Are subsequent steps sensitive to base? acid_labile->base_labile Yes pg_boc Consider Boc group acid_labile->pg_boc No hydrogenolysis Are subsequent steps sensitive to hydrogenolysis? base_labile->hydrogenolysis No pg_cbz Consider Cbz group base_labile->pg_cbz Yes fluoride Are fluoride-labile groups compatible? hydrogenolysis->fluoride Yes hydrogenolysis->pg_cbz No pg_teoc Consider Teoc group fluoride->pg_teoc Yes pg_nosyl Consider Nosyl group fluoride->pg_nosyl No

Caption: Decision tree for selecting a suitable protecting group for the this compound nitrogen.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the this compound nitrogen and their general characteristics?

The most frequently employed protecting groups for the azetidine nitrogen are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These are popular due to their general stability and well-established deprotection protocols. Other useful protecting groups include the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group for orthogonality and the 2-nitrobenzenesulfonyl (Nosyl) group for mild cleavage conditions.

Protecting GroupAbbreviationKey StabilityCommon Deprotection ConditionsOrthogonality
tert-ButoxycarbonylBocStable to base, hydrogenolysisAcidic conditions (e.g., TFA, HCl)Orthogonal to Cbz, Fmoc, Teoc, Nosyl
BenzyloxycarbonylCbzStable to acid and baseCatalytic hydrogenolysis (e.g., H₂, Pd/C)Orthogonal to Boc, Teoc, Nosyl
2-(Trimethylsilyl)ethoxycarbonylTeocStable to acid, base, hydrogenolysisFluoride sources (e.g., TBAF)Orthogonal to Boc, Cbz, Fmoc
2-NitrobenzenesulfonylNosylStable to acidMild nucleophilic cleavage (e.g., thiols)Orthogonal to Boc, Cbz
Q2: I am working with a molecule containing other acid-sensitive groups. Which protecting group for the azetidine nitrogen would be most suitable?

In the presence of other acid-labile protecting groups, such as tert-butyl esters or silyl ethers, the Cbz group is an excellent choice. Its deprotection via catalytic hydrogenolysis is performed under neutral conditions, thus preserving the integrity of acid-sensitive functionalities. This strategy provides a high degree of orthogonality, which is crucial in complex, multi-step syntheses.

Q3: My synthesis involves downstream reactions that are incompatible with catalytic hydrogenation. What are my options?

If catalytic hydrogenation is not a viable option, for instance, due to the presence of reducible functional groups like alkenes, alkynes, or nitro groups, the Boc group is the preferred choice. Deprotection is typically achieved under acidic conditions, which are compatible with a wide range of functional groups that are sensitive to reduction. Alternatively, the Teoc group , which is removed with fluoride ions, offers another non-reductive deprotection strategy.

Q4: How does the steric hindrance of the 3-methyl group on the azetidine ring affect the N-protection reaction?

The 3-methyl group on the azetidine ring can introduce steric hindrance, potentially slowing down the rate of N-protection. To overcome this, it may be necessary to use more forcing reaction conditions, such as elevated temperatures or a higher concentration of the protecting group reagent. For Boc protection, using (Boc)₂O with a catalyst like DMAP at room temperature or slightly elevated temperatures is generally effective. For Cbz protection, benzyl chloroformate (Cbz-Cl) with a suitable base will typically proceed smoothly.

Troubleshooting Guides

Problem 1: Incomplete N-Boc Protection of this compound
  • Possible Cause 1: Insufficiently reactive Boc-anhydride.

    • Solution: Ensure the di-tert-butyl dicarbonate ((Boc)₂O) is of high quality and has not degraded. Consider using a freshly opened bottle.

  • Possible Cause 2: Steric hindrance from the 3-methyl group.

    • Solution: Increase the reaction temperature to 40-50 °C and/or increase the equivalents of (Boc)₂O and base (e.g., triethylamine or DIPEA). The use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can also accelerate the reaction.

  • Possible Cause 3: Inappropriate solvent.

    • Solution: Ensure the reaction is performed in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Experimental Protocol: N-Boc Protection

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Difficulty in N-Cbz Deprotection via Hydrogenolysis
  • Possible Cause 1: Catalyst poisoning.

    • Solution: Ensure the substrate and solvent are free of catalyst poisons such as sulfur-containing compounds or residual bases. If necessary, purify the starting material before the hydrogenolysis step.

  • Possible Cause 2: Inactive catalyst.

    • Solution: Use a fresh batch of palladium on carbon (Pd/C). The catalyst should be handled under an inert atmosphere to prevent deactivation.

  • Possible Cause 3: Insufficient hydrogen pressure.

    • Solution: While a hydrogen balloon is often sufficient, for more stubborn deprotections, using a Parr hydrogenator at elevated pressures (e.g., 50 psi) can be beneficial.

Experimental Protocol: N-Cbz Deprotection

  • Dissolve the N-Cbz protected this compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

G cluster_1 N-Cbz Deprotection Workflow start Dissolve N-Cbz protected azetidine in solvent add_catalyst Add Pd/C catalyst start->add_catalyst hydrogenate Introduce H₂ atmosphere add_catalyst->hydrogenate monitor Monitor reaction by TLC/LC-MS hydrogenate->monitor filter Filter to remove catalyst monitor->filter Reaction complete concentrate Concentrate to obtain product filter->concentrate

Caption: General workflow for the hydrogenolytic deprotection of an N-Cbz protected azetidine.

Problem 3: Ring-opening of the Azetidine Ring During N-Boc Deprotection
  • Possible Cause: Harsh acidic conditions.

    • Solution: The strained azetidine ring can be susceptible to ring-opening under strongly acidic conditions. To mitigate this, use milder acidic conditions. For example, instead of neat TFA, use a solution of 20-50% TFA in DCM at 0 °C. Alternatively, 4M HCl in dioxane is often effective and can be less harsh. Careful monitoring of the reaction time is also crucial to avoid over-exposure to the acid. In some cases, deprotection in boiling water can be a neutral and selective alternative.

Experimental Protocol: Mild N-Boc Deprotection

  • Dissolve the N-Boc protected this compound in DCM and cool to 0 °C.

  • Add a pre-cooled solution of 20-50% TFA in DCM dropwise.

  • Stir the reaction at 0 °C and monitor closely by TLC or LC-MS.

  • Once the deprotection is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate to yield the deprotected amine.

Orthogonal Protection Strategies

In the synthesis of complex molecules, it is often necessary to employ multiple protecting groups that can be removed selectively in the presence of each other. This is known as an orthogonal protection strategy.

G cluster_2 Orthogonal Deprotection start Molecule with N-Boc and N-Cbz groups acid Treat with Acid (e.g., TFA) start->acid hydrogenolysis Perform Hydrogenolysis (H₂, Pd/C) start->hydrogenolysis boc_removed N-Boc group removed acid->boc_removed cbz_removed N-Cbz group removed hydrogenolysis->cbz_removed

Caption: An example of an orthogonal deprotection strategy for a molecule containing both N-Boc and N-Cbz protecting groups.

For this compound, a common orthogonal strategy involves protecting the azetidine nitrogen with a Cbz group and other amine functionalities in the molecule with Boc groups. The Boc groups can be selectively removed under acidic conditions, leaving the Cbz group intact. Subsequently, the Cbz group can be removed by hydrogenolysis. This approach allows for the sequential functionalization of different amino groups within the same molecule.

References

  • Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024). Synthesis and

Technical Support Center: Purification of (3-Methyl-3-azetidinyl)methanol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Methyl-3-azetidinyl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of purifying products derived from this versatile building block. Due to the unique combination of a sterically hindered primary alcohol and a basic azetidine ring, reactions with this compound can present specific impurity profiles. This document is structured to provide both high-level guidance and detailed experimental protocols to help you achieve your desired product purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when working with this compound and its derivatives.

Q1: I'm having trouble removing unreacted this compound from my reaction mixture. What is the best approach?

A1: this compound is a polar compound due to the presence of both a hydroxyl group and a basic nitrogen atom. This polarity can make it challenging to separate from polar products. Here are a couple of strategies:

  • Aqueous Workup with pH Adjustment: After your reaction, perform a liquid-liquid extraction. By carefully adjusting the pH of the aqueous layer, you can control the protonation state of the azetidine nitrogen. For instance, washing with a dilute acid solution (e.g., 0.1 M HCl) will protonate the azetidine nitrogen of the unreacted starting material, making it highly water-soluble and facilitating its removal into the aqueous phase. Be cautious, as the azetidine ring can be susceptible to ring-opening under strongly acidic conditions.[1]

  • Column Chromatography: If your product is significantly less polar than the starting material, normal-phase column chromatography on silica gel is an effective method. A common issue is the streaking of the basic azetidine compound on the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.[2]

Q2: My reaction is conducted under acidic conditions, and I'm seeing an unexpected byproduct with a higher molecular weight. What could it be?

A2: The azetidine ring, being a strained four-membered heterocycle, is prone to ring-opening under acidic conditions.[1] The protonated azetidine can be attacked by a nucleophile, which could be a solvent molecule, the counter-ion of the acid, or even another molecule of this compound, leading to oligomeric or polymeric byproducts. It is crucial to use mild acidic conditions and moderate temperatures whenever possible.

Q3: Can I use a protecting group for the azetidine nitrogen?

A3: Yes, protecting the azetidine nitrogen can be a valuable strategy, especially in reactions that are sensitive to basic conditions or where the nitrogen could interfere with the desired transformation. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced before the reaction and removed afterward under specific conditions (acidic for Boc, hydrogenolysis for Cbz). This will render the nitrogen non-basic and non-nucleophilic during your reaction.

Q4: What are the best general techniques for purifying polar, basic compounds derived from this compound?

A4: For polar, basic compounds, a multi-step purification strategy is often necessary:

  • Initial Extraction: A carefully planned aqueous workup is your first line of defense. Use pH adjustments to separate acidic, basic, and neutral components.

  • Column Chromatography: As mentioned, silica gel chromatography with a basic modifier is a powerful tool. For highly polar compounds, consider using a more polar stationary phase like alumina or employing reverse-phase chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is also an excellent technique for separating polar compounds.[3]

  • Crystallization/Recrystallization: If your product is a solid, recrystallization is an excellent final purification step.[4] Finding a suitable solvent system is key. Often, a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is effective.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common reactions involving this compound.

Guide 1: Williamson Ether Synthesis

The Williamson ether synthesis is a common method for preparing ethers from an alcohol and an alkyl halide. With this compound, specific challenges can arise.

Problem: Low yield of the desired ether and a significant amount of an alkene byproduct.

  • Causality: This is a classic issue in Williamson ether synthesis and points to a competing E2 elimination reaction. The alkoxide of this compound is a strong base, which can promote the elimination of the alkyl halide to form an alkene, especially with secondary or tertiary alkyl halides. The steric hindrance around the hydroxyl group of this compound can also slow down the desired SN2 reaction, giving the E2 pathway more time to occur.

  • Troubleshooting Steps:

    • Re-evaluate your choice of alkyl halide: If possible, use a primary alkyl halide, as they are less prone to elimination.

    • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature can favor the desired SN2 pathway.

    • Choice of Base: Use a strong, non-nucleophilic base to deprotonate the alcohol (e.g., NaH) at a low temperature before adding the alkyl halide.

  • Purification Protocol for Ether Product:

    Objective: To separate the desired ether from unreacted starting material, the elimination byproduct (alkene), and any salt byproducts.

    • Quenching and Extraction:

      • Carefully quench the reaction with water.

      • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Wash the organic layer with brine to remove any remaining salts.

    • Column Chromatography:

      • Stationary Phase: Silica gel.

      • Eluent System: Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate. A typical gradient might be from 100% hexanes to 50:50 hexanes:ethyl acetate. If the product is very polar, a methanol/dichloromethane gradient may be necessary.[5]

      • TLC Monitoring: Use thin-layer chromatography (TLC) to monitor the separation. The alkene byproduct will be the least polar, followed by your ether product, and finally the highly polar unreacted this compound.

Data Summary Table for Williamson Ether Synthesis Purification:

CompoundTypical Rf Value (20% EtOAc in Hexanes)Elution OrderNotes
Alkene Byproduct~0.81stNon-polar.
Desired Ether Product ~0.4 2nd Polarity will depend on the nature of the introduced alkyl group.
This compound~0.1 (streaks without base)3rdHighly polar, may require a more polar eluent to move off the baseline.

Workflow for Williamson Ether Synthesis Purification:

Williamson_Purification cluster_reaction Reaction Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench Quench with H2O Reaction_Mixture->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Column Silica Gel Chromatography (Hexanes/EtOAc gradient) Dry->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Ether Product Evaporate->Pure_Product

Caption: Workflow for the purification of ethers derived from this compound.

Guide 2: Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.

Problem: The reaction does not go to completion, and I have a mixture of starting materials and product.

  • Causality: Fischer esterification is an equilibrium-controlled process.[6] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials. Additionally, the steric hindrance of this compound can slow down the reaction rate.

  • Troubleshooting Steps:

    • Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.

    • Use Excess Reagent: Use a large excess of either the carboxylic acid or this compound to shift the equilibrium towards the product.

    • Protect the Azetidine Nitrogen: Under the acidic conditions of the Fischer esterification, the azetidine nitrogen will be protonated. This may not interfere with the reaction but can complicate purification. Protecting the nitrogen as a Boc group can be beneficial.

  • Purification Protocol for Ester Product:

    Objective: To separate the desired ester from unreacted starting materials and the acid catalyst.

    • Neutralization and Extraction:

      • Cool the reaction mixture and dilute with an organic solvent.

      • Carefully neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO3) until effervescence ceases.

      • Wash with water and then brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Column Chromatography:

      • Stationary Phase: Silica gel.

      • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. For more polar esters, a methanol/dichloromethane system may be required.

    • Recrystallization:

      • If the ester is a solid, recrystallization can be a highly effective final purification step. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the ester is soluble when hot and sparingly soluble when cold.

Workflow for Fischer Esterification Purification:

Fischer_Purification cluster_workup Reaction Workup cluster_purification Purification Crude_Mixture Crude Reaction Mixture Neutralize Neutralize with NaHCO3 (aq) Crude_Mixture->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash with H2O & Brine Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Chromatography Silica Gel Chromatography Dry_Concentrate->Chromatography Recrystallization Recrystallization (if solid) Chromatography->Recrystallization Pure_Ester Pure Ester Product Chromatography->Pure_Ester if liquid Recrystallization->Pure_Ester

Caption: Purification strategy for esters of this compound.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895, 28 (3), 3252–3258.
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Singh, G. S.; Ombito, J. O. Ring-opening of azetidines. Request PDF. [Link]

Sources

Navigating the Purification of Azetidine-Containing Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the column chromatography of azetidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with the purification of these small, strained nitrogen heterocycles. The inherent basicity and potential for ring strain-driven reactions of azetidines necessitate a nuanced approach to chromatographic purification. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to develop robust and efficient purification methods.

Understanding the Azetidine Moiety in Chromatography

The chromatographic behavior of azetidine-containing compounds is primarily governed by two key features:

  • Basicity of the Nitrogen Atom: The lone pair of electrons on the nitrogen atom imparts basic properties to the azetidine ring. The pKa of the conjugate acid of azetidine is approximately 11.29, making it a relatively strong base. This basicity leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common cause of peak tailing, streaking, and irreversible adsorption.

  • Ring Strain: The four-membered ring of azetidine possesses considerable ring strain (approx. 25.4 kcal/mol), making it more reactive than larger nitrogen heterocycles like pyrrolidine.[1] While significantly more stable than the highly strained aziridines, this inherent strain can render azetidines susceptible to ring-opening reactions under certain conditions, particularly with highly functionalized or activated derivatives.[1]

A thorough understanding of these properties is the foundation for developing successful purification strategies and troubleshooting unexpected results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of azetidine-containing compounds in a question-and-answer format.

Issue 1: My azetidine compound is streaking or tailing badly on the silica gel column.

Question: I'm trying to purify my N-unprotected azetidine derivative using a standard silica gel column with a hexane/ethyl acetate solvent system. The compound is coming off the column as a long streak rather than a sharp band. What's causing this and how can I fix it?

Answer: This is a classic problem encountered with basic compounds on silica gel. The acidic silanol groups (Si-OH) on the silica surface are strongly interacting with the basic nitrogen of your azetidine. This interaction is a type of acid-base reaction that leads to a non-uniform distribution of your compound as it moves through the column, resulting in poor peak shape.[2][3][4]

Here’s a systematic approach to solving this issue:

Immediate Solution: Mobile Phase Modification

The quickest way to address this is to add a basic modifier to your mobile phase. This additive will compete with your azetidine for binding to the acidic silanol sites, effectively "masking" them and allowing your compound to elute more symmetrically.

  • Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your eluent. TEA is a volatile base that is highly effective at improving the peak shape of basic compounds.

  • Ammonia Solution: A solution of 7N ammonia in methanol can also be used as a polar modifier, typically in a dichloromethane/methanol mobile phase.

dot

Caption: Decision tree for troubleshooting peak tailing of azetidines.

More Robust Solution: Stationary Phase Modification

If mobile phase additives are not sufficient or if your compound is particularly sensitive, modifying the stationary phase is the next logical step.

  • Deactivating the Silica Gel: You can neutralize the acidity of the silica gel before running your column. A common method is to pre-treat the silica with a basic solution.

    Protocol: Deactivation of Silica Gel with Triethylamine
    • Prepare the Slurry: In a fume hood, prepare a slurry of your silica gel in a non-polar solvent (e.g., hexane).

    • Add Triethylamine: Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

    • Equilibrate: Stir the slurry gently for 30-60 minutes to ensure the triethylamine has coated the silica surface.

    • Pack the Column: Pack your column with the treated silica slurry as you normally would.

    • Flush: Before loading your sample, flush the packed column with your initial mobile phase (which may or may not contain triethylamine) to remove any excess, unbound base.[5][6]

  • Alternative Stationary Phases: For highly basic or acid-sensitive azetidines, switching to a different stationary phase can be highly effective.[7]

    • Alumina: Activated alumina is a basic stationary phase and is an excellent choice for the purification of basic compounds. It is available in different activity grades and pH ranges (basic, neutral, and acidic). For most N-unprotected azetidines, basic or neutral alumina is recommended.

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be a good alternative for the purification of some nitrogen-containing heterocycles.[7]

Stationary PhaseAcidityBest Suited ForPotential Downsides
Silica Gel AcidicN-protected azetidines, less basic derivativesPeak tailing with basic azetidines, potential for degradation of sensitive compounds
Deactivated Silica NeutralizedBasic and acid-sensitive azetidinesRequires an extra preparation step
Alumina (Basic/Neutral) Basic/NeutralN-unprotected and other basic azetidinesCan have different selectivity compared to silica
Florisil® Mildly AcidicModerately basic azetidines, sensitive compoundsMay have lower loading capacity than silica
Issue 2: My N-Boc protected azetidine is difficult to separate from non-polar impurities.

Question: I've protected the nitrogen of my azetidine with a Boc group to avoid the issues with basicity. Now, the compound is much less polar, and I'm having trouble separating it from some non-polar byproducts. What are my options?

Answer: Protecting the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group is an excellent strategy to eliminate the problems associated with the basic nitrogen. However, this significantly decreases the polarity of the molecule, which can present new separation challenges.

Here’s how to approach this:

  • Optimize Your Mobile Phase: You are likely using a very non-polar mobile phase (e.g., high percentage of hexane in ethyl acetate). To improve separation of closely eluting non-polar compounds, you need to decrease the solvent strength.

    • Shallow Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), a shallow gradient can significantly improve resolution. Start with a very non-polar mobile phase (e.g., 1-2% ethyl acetate in hexane) and slowly increase the polarity. This allows for better differentiation between compounds with small differences in polarity.

    • Alternative Solvents: Sometimes, simply switching one of the solvents in your mobile phase can alter the selectivity of the separation. Consider replacing ethyl acetate with diethyl ether or dichloromethane while maintaining a low overall polarity.

  • Sample Loading Technique: How you load your sample onto the column can have a big impact on resolution.

    • Dry Loading: If your compound is not very soluble in the initial, non-polar mobile phase, a "dry loading" technique is highly recommended. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column. This ensures that your compound starts as a very narrow band, which is crucial for good separation.[8][9]

    Protocol: Dry Loading a Sample for Flash Chromatography
    • Dissolve the Sample: Dissolve your crude product in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane or acetone).

    • Adsorb onto Silica: In a round-bottom flask, add silica gel (typically 2-3 times the weight of your crude material) to the solution.

    • Evaporate the Solvent: Swirl the flask to ensure the silica is evenly coated with the sample solution. Remove the solvent using a rotary evaporator until you have a free-flowing powder.

    • Load the Column: Carefully add the dry, sample-impregnated silica to the top of your packed column.

Issue 3: My azetidine-containing compound seems to be decomposing on the column.

Question: I'm trying to purify a substituted azetidine, but my yield is very low, and I see new spots on my TLC analysis of the collected fractions. I suspect the compound is not stable on the column. What could be happening?

Answer: Compound decomposition on the column is a serious issue that can be caused by the acidic nature of silica gel or the reactivity of the azetidine ring itself, especially if it is activated by certain functional groups.

  • Assess Stability: Before attempting a large-scale purification, it's crucial to assess the stability of your compound on silica.

    • TLC Stability Test: Spot your crude material on a TLC plate and let it sit for an hour or two. Then, develop the plate and see if any new spots have appeared or if the original spot has diminished. This will give you a good indication of whether your compound is stable to silica.

  • Mitigation Strategies:

    • Deactivated Silica or Alternative Phases: As discussed in Issue 1, using deactivated silica gel or switching to a less acidic stationary phase like neutral alumina is the first line of defense against acid-catalyzed decomposition.[7]

    • Minimize Residence Time: If your compound has limited stability, you want to get it off the column as quickly as possible. Use a slightly more polar solvent system to decrease the retention time. Flash chromatography with applied pressure is preferred over gravity chromatography to speed up the elution.

    • Temperature Control: For particularly sensitive compounds, running the column at a lower temperature (e.g., in a cold room) can sometimes help to minimize degradation.

    • Protecting Groups: If the decomposition is related to the reactivity of the azetidine nitrogen, consider if a protecting group strategy is feasible for your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a mobile phase for an unknown azetidine derivative?

A1: A good starting point is to use a combination of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For an N-unprotected azetidine, it is highly recommended to include 0.1-1% triethylamine in the mobile phase from the outset. For an N-Boc protected azetidine, you can start with a standard hexane/ethyl acetate system. Use TLC to find a solvent ratio that gives your desired compound an Rf value of approximately 0.2-0.3.

Q2: Can I use reversed-phase chromatography to purify my polar azetidine compound?

A2: Yes, reversed-phase chromatography can be an excellent option for purifying polar or water-soluble azetidine derivatives, such as those with carboxylic acid or multiple hydroxyl groups. A C18 column with a mobile phase of water and acetonitrile or methanol is a common choice. For zwitterionic compounds like azetidine-2-carboxylic acid, ion-exchange chromatography might also be a suitable technique.[10][11][12]

Q3: How does the pH of the mobile phase in reversed-phase chromatography affect my azetidine compound?

A3: The pH of the mobile phase is a critical parameter in reversed-phase chromatography, as it can affect the ionization state of your compound and thus its retention. For basic azetidines, a lower pH will protonate the nitrogen, making the compound more polar and likely to elute earlier. Conversely, a higher pH will keep the nitrogen neutral, increasing its retention. It is important to operate within the stable pH range of your column. Some studies have shown that certain N-substituted aryl azetidines can undergo acid-mediated ring-opening, so the stability of your specific compound at different pH values should be considered.[13]

Q4: I have two diastereomers of an azetidine derivative that are very close on TLC. How can I improve their separation?

A4: Separating closely eluting isomers requires optimizing for selectivity and efficiency.

  • Optimize Solvent System: Test a variety of solvent systems. Sometimes a switch from ethyl acetate to another solvent like methyl tert-butyl ether (MTBE) or a mixture of solvents can significantly change the relative retention of the isomers.

  • Shallow Gradient: A very slow, shallow gradient can often resolve compounds that co-elute under isocratic conditions.[14][15]

  • High-Performance Flash Chromatography: Using smaller particle size silica (e.g., 25-40 µm) in a high-performance flash chromatography system can provide higher resolution.

  • Temperature: In some cases, changing the temperature of the column can affect the selectivity of the separation.

dot

Method_Development_Workflow cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Optimization cluster_3 Purification A Characterize Azetidine Compound (N-protected? Other functional groups?) B TLC Analysis (Hex/EtOAc +/- TEA) A->B C Assess Stability on TLC B->C D N-Protected or Non-Basic C->D Stable E Basic (N-Unprotected) C->E Unstable/ Streaking F Standard Silica Gel D->F G Deactivated Silica or Alumina E->G H Optimize Mobile Phase (Isocratic vs. Gradient) F->H G->H I Select Loading Technique (Liquid vs. Dry) H->I J Run Column Chromatography I->J K Analyze Fractions (TLC, etc.) J->K

Caption: General workflow for developing a column chromatography method for azetidine compounds.

By carefully considering the unique chemical properties of azetidine-containing compounds and applying the systematic troubleshooting strategies outlined in this guide, you can overcome the challenges of their purification and achieve your desired separation outcomes.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Benchchem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Chemtips. (2013, January 29). Dry Loading in Flash Chromatography.
  • Waters. (n.d.). Best Practices for Maintaining Column Performance in Size-Exclusion Chromatography during Long-Term Storage.
  • Jalon Zeolite. (n.d.). Activated Alumina vs. Silica Gel: All you need to know.
  • ResearchGate. (n.d.). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments.
  • Wiley-VCH. (n.d.). Chapter 1 Aspects of Gradient Optimization.
  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.
  • ResearchGate. (2019, March 28). Deactivation of silica gel?
  • Stream Peak. (2023, August 29). Activated Alumina vs. Silica Gel l Comparing Desiccant Types.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • PubMed Central. (n.d.). Optimizing separations in online comprehensive two-dimensional liquid chromatography.
  • Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.
  • Chromatography Online. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
  • Molnar Institute. (n.d.). Negative gradient slope methods to improve the separation of closely eluting proteins.
  • ResearchGate. (n.d.). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum.
  • Benchchem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles.
  • Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl.
  • OozeChem. (n.d.). Alumina vs Silica Gel: Performance Comparison.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Reddit. (2015, May 13). Deactivating Silica Gel with Triethylamine.
  • ACS Publications. (2023, September 12). A Novel and Simple Experimental Procedure for Synthesizing, Purifying, and Identifying Coumarin in Undergraduate Heterocyclic Chemistry Laboratories.
  • Stack Exchange. (2012, June 5). What is the behavior of a Zwitterion during ion exchange chromatography?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Thermo Fisher Scientific. (n.d.). UHPLC Separation of Triazine Herbicides at Elevated Temperature.
  • Teledyne Labs. (2023, April 26). Overview of Silica Column Sample Loading Techniques.
  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?
  • Inter-Action. (n.d.). Alumina Desiccant vs. Silica Beads: Which Is Better for Moisture Control?
  • LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Benchchem. (2025). Stability and proper storage conditions for aziridine compounds.
  • Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns.
  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks – Mobile Phase Preparation.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • ScienceDirect. (2020, November 25). Negative gradient slope methods to improve the separation of closely eluting proteins.
  • Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques.
  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography.
  • PubMed. (n.d.). Separation of peptide isomers and conformers by ultra performance liquid chromatography.
  • PubMed Central. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from University of Rochester Department of Chemistry.
  • ResearchGate. (n.d.). Resolution of D -azetidine-2-carboxylic acid.
  • Reddit. (2023, March 21). Dry loading.

Sources

preventing ring-opening of (3-Methyl-3-azetidinyl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Ring-Opening Under Acidic Conditions

Welcome to the Technical Support Center for (3-Methyl-3-azetidinyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the use and handling of this valuable building block, with a specific focus on preventing its degradation under acidic conditions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to ring-opening in acidic environments?

The susceptibility of this compound to ring-opening stems from the inherent ring strain of the four-membered azetidine ring, which is approximately 25.4 kcal/mol.[1] Under acidic conditions, the lone pair of electrons on the nitrogen atom is protonated, forming an azetidinium ion. This protonation turns the nitrogen into a good leaving group, making the ring susceptible to nucleophilic attack, which can be either an intermolecular reaction with a nucleophile in the reaction mixture or an intramolecular rearrangement.

Q2: What is the primary degradation pathway for this compound under acidic conditions?

The primary degradation pathway for 3-hydroxyazetidines, such as this compound, in the presence of acid is a rearrangement to form more stable five-membered ring structures, like 2-oxazolines.[2] This process is initiated by the protonation of the azetidine nitrogen, followed by a ring-opening and subsequent intramolecular cyclization involving the hydroxyl group.

Q3: Can I use this compound directly in reactions involving strong acids?

Direct use of unprotected this compound in strongly acidic conditions is generally not recommended due to the high risk of ring-opening. The stability is highly pH-dependent, with more rapid decomposition occurring at lower pH.[2] It is crucial to either protect the azetidine nitrogen or carefully control the reaction conditions to minimize degradation.

Q4: What is the most effective way to protect the azetidine nitrogen?

The most common and effective strategy is to protect the azetidine nitrogen with an acid-labile protecting group, such as the tert-butoxycarbonyl (Boc) group.[3][4] The Boc group reduces the nucleophilicity and basicity of the nitrogen atom, thereby decreasing its propensity for protonation and subsequent ring-opening.

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in acidic media.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of desired product and presence of unexpected byproducts. Ring-opening of the azetidine ring due to acidic reaction conditions.1. Protect the azetidine nitrogen: Introduce a Boc protecting group prior to the acidic step. See Protocol 1 for a detailed procedure. 2. Optimize reaction conditions: If protection is not feasible, carefully screen milder acids, lower reaction temperatures, and shorter reaction times. Use of a Lewis acid might be a viable alternative to a Brønsted acid in some cases.
Complex NMR spectrum of the crude product, making purification difficult. Presence of ring-opened isomers or rearranged products (e.g., 2-oxazolines).1. Protect the azetidine: An N-Boc protected intermediate will simplify the reaction outcome. 2. Analytical Characterization: Use 2D NMR techniques (COSY, HSQC) and LC-MS to identify the structures of the byproducts. The presence of a five-membered ring structure is a strong indicator of rearrangement.
Inconsistent reaction outcomes. Variable levels of acid present in starting materials or solvents. Residual acid from a previous step.1. Purify all reagents and solvents: Ensure all starting materials and solvents are free of acidic impurities. 2. Incorporate a basic wash: After any acidic step, perform a mild basic wash (e.g., with saturated NaHCO₃ solution) during the workup to neutralize any residual acid before proceeding.
Failure to remove the Boc protecting group without affecting the azetidine ring. Use of overly harsh acidic conditions for deprotection.Use milder deprotection conditions: While the Boc group is acid-labile, conditions can be optimized to selectively remove it without causing ring-opening. A common method is using a solution of HCl in a non-protic solvent like dioxane or diethyl ether at controlled temperatures.

Key Experimental Protocols

Protocol 1: N-Protection of this compound with a Boc Group

This protocol describes a standard procedure for the protection of the azetidine nitrogen, which is a crucial step before subjecting the molecule to acidic conditions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in DCM.

  • Add triethylamine (1.2 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(3-Methyl-3-azetidinyl)methanol.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for a Reaction Under Mildly Acidic Conditions with N-Boc-(3-Methyl-3-azetidinyl)methanol

This protocol provides a general workflow for using the N-protected compound in a subsequent reaction that requires a mildly acidic environment.

Materials:

  • N-Boc-(3-Methyl-3-azetidinyl)methanol

  • Substrate for the reaction

  • Mild acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid)

  • Anhydrous aprotic solvent (e.g., DCM, THF, acetonitrile)

Procedure:

  • Dissolve N-Boc-(3-Methyl-3-azetidinyl)methanol and the reaction substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the mild acid catalyst in a catalytic amount.

  • Stir the reaction at the desired temperature (starting at room temperature is recommended) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Perform an aqueous workup as described in Protocol 1.

  • Isolate and purify the desired product.

Visualizing the Problem and Solution

Mechanism of Acid-Catalyzed Ring-Opening

G cluster_0 Ring-Opening Cascade A Azetidinol B Protonated Azetidinium Ion A->B + H⁺ C Ring-Opened Carbocation Intermediate B->C Ring Opening D Rearranged Product (e.g., 2-Oxazoline) C->D Intramolecular Cyclization

Caption: Acid-catalyzed ring-opening of a 3-hydroxyazetidine.

Protective Group Strategy Workflow

G cluster_1 Synthetic Strategy Start This compound Protect N-Boc Protection Start->Protect Protected N-Boc-(3-Methyl-3-azetidinyl)methanol Protect->Protected Reaction Acidic Reaction Step Protected->Reaction Deprotect Deprotection (if needed) Reaction->Deprotect Final Final Product Deprotect->Final

Caption: Workflow for using a protective group strategy.

References

  • Request PDF. (n.d.). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. ResearchGate. [Link]

  • O'Neil, I. A., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 130–133. [Link]

  • Fiveable. (n.d.). Acid-Labile Protecting Groups. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Acid-labile protecting groups. [Link]

  • Beilstein-Institut. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1678. [Link]

  • Royal Society of Chemistry. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (n.d.). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. [Link]

  • Liverpool John Moores University. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • ResearchGate. (2023). Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. [Link]

  • Google Patents. (n.d.). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4995. [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements. [Link]

  • Google Patents. (n.d.).
  • White Rose eTheses Online. (n.d.). Expanding the Scope of Successive Ring Expansion. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • National Institutes of Health. (n.d.). Recent advances in NMR-based metabolomics of alcoholic beverages. [Link]

  • Chemistry Stack Exchange. (2018). Acid Catalysed Ring Expansion – Mechanism?. [Link]

  • Semantic Scholar. (n.d.). Facile synthesis of azaarene-substituted 3-hydroxy-2-oxindoles via Brønsted acid catalyzed sp3 C-H functionalization. [Link]

  • National Institutes of Health. (n.d.). Analysis of Methanol and Its Derivatives in Illegally Produced Alcoholic Beverages. [Link]

  • ResearchGate. (2021). GC-MS, FTIR AND NMR ANALYSIS OF METHANOL EXTRACT OF EUCALYPTUS GLOBULUS. [Link]

  • National Institutes of Health. (n.d.). Regiodivergent Ring-Expansion of Oxindoles to Quinolinones. [Link]

  • ResearchGate. (n.d.). Nontargeted nuclear magnetic resonance (NMR) analysis to detect hazardous substances including methanol in unrecorded alcohol from Novosibirsk, Russia. [Link]

Sources

Validation & Comparative

A Comparative Guide to (3-Methyl-3-azetidinyl)methanol and Other Azetidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate scaffolds is a critical decision that profoundly influences the trajectory of a research program. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry.[1][2] Its inherent ring strain and non-planar geometry confer unique conformational rigidity, leading to improved physicochemical and pharmacokinetic properties compared to more traditional ring systems.[1] This guide provides an in-depth comparison of (3-Methyl-3-azetidinyl)methanol with other key azetidine derivatives, offering insights into their respective advantages and applications, supported by established experimental protocols.

The Azetidine Scaffold: A Primer on Its Privileged Status

The utility of the azetidine moiety in drug design stems from its ability to act as a versatile bioisostere, replacing larger, more flexible, or more lipophilic groups to enhance a molecule's drug-like properties.[1] Key advantages frequently observed with the incorporation of an azetidine ring include:

  • Improved Metabolic Stability: The strained four-membered ring is often less susceptible to metabolic degradation compared to more common five- or six-membered rings.[1]

  • Enhanced Aqueous Solubility: The presence of the nitrogen atom and the overall compact structure can lead to improved solubility, a crucial parameter for oral bioavailability.[1]

  • Structural Rigidity and Novel Exit Vectors: The defined geometry of the azetidine ring restricts the conformational freedom of appended substituents, which can lead to higher binding affinity and selectivity for a biological target. It also provides unique three-dimensional exit vectors for further chemical elaboration.

  • Access to Unexplored Chemical Space: The relative underexploration of azetidine-containing compounds presents an opportunity to discover novel intellectual property.

This compound: A Focus on its Unique Structural Features

This compound introduces a unique combination of a tertiary alcohol and a quaternary center on the azetidine ring. This specific substitution pattern is anticipated to have significant implications for its biological activity and pharmacokinetic profile. The methyl group can influence the local conformation and lipophilicity, while the methanol moiety provides a handle for hydrogen bonding or further functionalization.

While specific, direct comparative data for this compound is not extensively available in the public domain, we can extrapolate its potential performance based on the well-documented structure-activity relationships (SAR) of other azetidine derivatives.

Comparative Analysis with Other Azetidine Derivatives

To provide a clear and objective comparison, we will evaluate this compound against a selection of other commonly employed azetidine building blocks.

Structural Comparison of Key Azetidine Derivatives

G cluster_0 Azetidine Derivatives A This compound B Azetidin-3-ol A->B Structural Similarity C Azetidine-3-carboxylic acid A->C Functional Group Difference D 3-Aminoazetidine A->D Functional Group Difference B->C Oxidation State Difference B->D Functional Group Exchange

Caption: Key azetidine derivatives for comparison.

Physicochemical Properties

The introduction of substituents on the azetidine ring significantly impacts key physicochemical properties such as lipophilicity (LogP), aqueous solubility, and polar surface area (PSA). These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

DerivativePredicted LogPPredicted Aqueous Solubility (mg/mL)Polar Surface Area (Ų)Key Features
This compound ~0.5 - 1.0High~41.5Quaternary center, primary alcohol
Azetidin-3-ol~ -0.5 - 0.0Very High~32.6Secondary alcohol
Azetidine-3-carboxylic acid~ -1.0 - -0.5Very High~49.4Carboxylic acid
3-Aminoazetidine~ -0.8 - -0.3Very High~38.1Primary amine

Note: Predicted values are estimations based on computational models and can vary. Experimental validation is crucial.

The methyl group in this compound is expected to slightly increase its lipophilicity compared to the parent azetidin-3-ol. However, the presence of the hydroxyl group should maintain good aqueous solubility.

Performance in Biological Assays: A Comparative Overview

Azetidine derivatives have demonstrated a broad range of biological activities, including antibacterial, anticancer, and central nervous system (CNS) effects.[3] The nature of the substituent at the 3-position is a key determinant of the observed activity.

Anticipated Biological Profile of this compound:

Based on structurally similar compounds, this compound could be a valuable building block for developing agents targeting:

  • CNS Disorders: The azetidine scaffold is present in molecules designed to modulate neurotransmitter transporters and receptors.[4][5] The tertiary alcohol of this compound could serve as a key interaction point within a receptor binding pocket.

  • Antibacterial Agents: The compact and polar nature of the azetidine ring can be advantageous in designing novel antibiotics that can overcome resistance mechanisms.[6][7]

  • Anticancer Therapeutics: Azetidine-containing compounds have shown promise as inhibitors of various kinases and other cancer-related targets.

Experimental Protocols for Comparative Evaluation

To enable a rigorous and objective comparison of this compound with other azetidine derivatives, a standardized set of experimental protocols is essential.

Synthesis of this compound and Analogs

A general synthetic route to 3-substituted azetidines often involves the use of a protected azetidin-3-one as a key intermediate.

G A N-Boc-azetidin-3-one B Grignard Reaction (e.g., MeMgBr) A->B Step 1 C N-Boc-3-methyl-azetidin-3-ol B->C D Deprotection (e.g., TFA) C->D Step 2 E This compound D->E

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol:

  • Grignard Reaction: To a solution of N-Boc-azetidin-3-one in anhydrous THF at -78 °C, add a solution of methylmagnesium bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, and dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by silica gel chromatography to yield N-Boc-3-methyl-azetidin-3-ol.

  • Deprotection: Dissolve the N-Boc-3-methyl-azetidin-3-ol in dichloromethane and add trifluoroacetic acid (TFA) (5-10 equivalents).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure to yield this compound as its TFA salt.

In Vitro Biological Evaluation

A panel of in vitro assays should be employed to compare the biological activity of the synthesized azetidine derivatives.

1. Antibacterial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a panel of bacteria.

Workflow:

G A Prepare serial dilutions of azetidine derivatives in a 96-well plate B Add a standardized bacterial suspension to each well A->B C Incubate at 37°C for 18-24 hours B->C D Add a viability indicator (e.g., resazurin) C->D E Determine MIC (lowest concentration with no visible bacterial growth) D->E

Caption: Workflow for MIC determination.

2. In Vitro CNS Target Engagement Assays

For CNS-active compounds, radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor or transporter.

Step-by-Step Protocol (Example: Dopamine Transporter Binding Assay):

  • Prepare cell membranes from a cell line expressing the human dopamine transporter (DAT).

  • In a 96-well plate, combine the cell membranes, a radiolabeled ligand for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Conclusion

This compound represents a promising, yet underexplored, building block for drug discovery. Its unique structural features suggest potential advantages in terms of metabolic stability and the ability to form specific interactions with biological targets. While direct comparative data is limited, a systematic evaluation using the standardized protocols outlined in this guide will enable researchers to objectively assess its performance against other azetidine derivatives and unlock its full potential in the development of novel therapeutics. The inherent versatility of the azetidine scaffold, coupled with the specific attributes of the 3-methyl-3-methanol substitution, makes this compound a compelling candidate for inclusion in fragment and compound libraries for a wide range of therapeutic areas.

References

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018).
  • Current and Future Prospects of Azetidine Derivatives an Overview. ResearchGate. Available at: [Link].

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. (2014). Medicinal Chemistry Research.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2023). RSC Medicinal Chemistry.
  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers. Available at: [Link].

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ACS Chemical Neuroscience.
  • Azetidine analogs synthesis and characterization for antimicrobial activity. (2024).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link].

  • Azetidine derivatives with CNS activity. ResearchGate. Available at: [Link].

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Available at: [Link].

  • Comparison and Description of the Synthesis of New Compounds from Azetidin and the Study of their Biological Activity. (2022).
  • Methanol. PubChem. Available at: [Link].

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2023). The Journal of Organic Chemistry.
  • Synthesis of azetidine derivatives. Google Patents.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • (1-Benzhydrylazetidin-3-yl)methanol. PubChem. Available at: [Link].

Sources

The Azetidine Advantage: A Comparative Guide to (3-Methyl-3-azetidinyl)methanol in Scaffold Hopping

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novelty in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter is paramount. The strategy of scaffold hopping , which involves replacing the core structure of a known active compound with a functionally equivalent but structurally distinct moiety, is a cornerstone of lead optimization.[1] This approach aims to uncover new intellectual property, enhance potency, and, crucially, improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. The selection of the replacement scaffold is a critical decision, with a growing emphasis on moving away from flat, aromatic structures towards more three-dimensional, sp³-rich motifs.[2]

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as "privileged scaffolds" in this context.[3] Their inherent ring strain and conformational rigidity offer a unique combination of properties that can lead to significant improvements in drug-like characteristics.[2] This guide provides an in-depth comparison of a particularly promising building block, (3-Methyl-3-azetidinyl)methanol , against common alternative scaffolds, supported by predictive data and detailed experimental protocols to validate its advantages.

The Unique Profile of this compound

The this compound fragment offers a compelling set of features for scaffold hopping strategies. Its 3,3-disubstituted nature is particularly advantageous as it avoids the introduction of a new stereocenter, simplifying synthesis and analysis.[4] The geminal methyl and hydroxymethyl groups provide distinct vectors for interaction with biological targets while simultaneously influencing the molecule's overall physicochemical properties.

Key inherent advantages include:

  • Enhanced Aqueous Solubility: The polar hydroxymethyl group and the nitrogen heteroatom contribute to improved solubility compared to more lipophilic scaffolds like carbocyclic or larger heterocyclic rings.

  • Metabolic Stability: The azetidine ring is generally more resistant to oxidative metabolism than larger rings like piperidine or pyrrolidine.[5] The quaternary center of a 3,3-disubstituted azetidine can further shield the ring from metabolic attack.[4]

  • Three-Dimensionality (Fsp³): As a saturated heterocycle, it increases the fraction of sp³-hybridized carbons, a property correlated with higher clinical success rates.

  • Reduced Lipophilicity (logP): Replacing larger or aromatic rings with the compact azetidine scaffold can lower a compound's lipophilicity, which is often beneficial for reducing off-target effects and improving its pharmacokinetic profile.

  • Novel Chemical Space: It provides an escape from the frequently utilized piperidine and pyrrolidine scaffolds, offering opportunities for novel intellectual property.

Comparative Analysis: this compound vs. Alternative Scaffolds

To objectively assess the benefits of incorporating this compound, we present a comparative analysis against common bioisosteric replacements. The following data is based on established medicinal chemistry principles and predictive in silico ADME models, a standard approach in early-stage drug discovery for prioritizing candidate molecules.[6][7]

Predicted Physicochemical Properties

The table below summarizes the predicted physicochemical properties of a hypothetical parent molecule where a variable scaffold is attached. This allows for a direct comparison of the scaffold's influence.

PropertyThis compoundPiperidin-3-ylmethanolPyrrolidin-3-ylmethanoltert-Butyl3-Pyridinylmethanol
Molecular Weight ( g/mol ) 101.15115.17101.1557.12109.13
Predicted cLogP -0.8-0.1[8]-0.5+1.9+0.4[9]
Topological Polar Surface Area (TPSA) 32.3 Ų32.3 Ų32.3 Ų0 Ų32.3 Ų
Fraction of sp³ Carbons (Fsp³) 1.001.001.001.000.17
Predicted Aqueous Solubility (logS) HighModerateHighVery LowModerate

Causality Behind the Data: The compact and polar nature of the azetidine scaffold leads to a significantly lower predicted cLogP compared to its five- and six-membered counterparts and especially the lipophilic tert-butyl group.[5][10] This translates directly to higher predicted aqueous solubility, a critical factor for oral bioavailability and formulation. While the aromatic 3-pyridinylmethanol offers some polarity, its Fsp³ is drastically lower, making it a less desirable scaffold from a three-dimensionality perspective.

Predicted ADME Properties

This table outlines the predicted outcomes from common in vitro ADME assays.

ADME ParameterThis compoundPiperidin-3-ylmethanolPyrrolidin-3-ylmethanoltert-Butyl3-Pyridinylmethanol
Human Liver Microsomal Stability HighModerateModerate-HighLowModerate
CYP450 Inhibition Potential LowLow-ModerateLowModerateModerate
hERG Inhibition Potential LowLowLowModerateLow-Moderate
Plasma Protein Binding LowLow-ModerateLowHighLow

Causality Behind the Data: The this compound scaffold is predicted to have the highest metabolic stability. This is attributed to the inherent stability of the azetidine ring and the steric shielding provided by the 3,3-disubstitution, which protects adjacent C-H bonds from cytochrome P450-mediated oxidation.[11] The tert-butyl group, while sterically bulky, is notoriously susceptible to oxidative metabolism.[11][12] The lower lipophilicity of the azetidine-containing compound also correlates with lower plasma protein binding and reduced potential for interactions with promiscuous off-targets like hERG.

Visualizing the Scaffold Hop

The process of scaffold hopping involves identifying a key pharmacophore and replacing the central scaffold while maintaining the crucial interacting moieties.

cluster_0 Initial Lead Compound cluster_1 Scaffold Hopping cluster_2 New Lead Compound A Pharmacophore Group 1 B Original Scaffold (e.g., Piperidine) A->B C Pharmacophore Group 2 B->C D Identify Bioisosteric Replacement B->D F New Scaffold (this compound) D->F E Pharmacophore Group 1 E->F G Pharmacophore Group 2 F->G

Caption: Conceptual workflow of a scaffold hopping strategy.

Structural Comparison of Scaffolds

The distinct geometries and properties of these scaffolds can be visualized for direct comparison.

G A This compound Fsp³=1.0, cLogP=-0.8 B Piperidin-3-ylmethanol Fsp³=1.0, cLogP=-0.1 A->B Larger Ring, More Flexible C Pyrrolidin-3-ylmethanol Fsp³=1.0, cLogP=-0.5 A->C Larger Ring, More Flexible D tert-Butyl Fsp³=1.0, cLogP=+1.9 A->D Acyclic, More Lipophilic E 3-Pyridinylmethanol Fsp³=0.17, cLogP=+0.4 A->E Aromatic, Planar

Caption: Comparison of key properties of different scaffolds.

Experimental Protocols

To move from prediction to practice, rigorous experimental validation is essential. The following protocols describe a plausible synthesis of the this compound building block and a standard assay to measure its metabolic stability.

Synthesis of this compound

This proposed synthesis is a multi-step process starting from a commercially available precursor. It leverages a known method for producing a key intermediate.[13]

A 1. Intermediate Synthesis (Wuitschik et al., 2008) B 2. Grignard Reaction A->B C 3. Debromination B->C D 4. Deprotection C->D E Final Product D->E

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Synthesis of (3-(Bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol (Intermediate 2)

  • Rationale: This procedure is adapted from published literature to create the core 3,3-disubstituted azetidine ring.[13]

  • Suspend 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (1 ) (1 eq.) in diethyl ether (Et₂O) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Prepare a solution of hydrobromic acid (33% in acetic acid, 1.1 eq.) in Et₂O.

  • Add the HBr solution dropwise to the stirred suspension over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 45 minutes.

  • Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous phase with Et₂O.

  • Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the bromomethyl alcohol intermediate (2 ).

Step 2: Oxidation to Aldehyde (Intermediate 3)

  • Rationale: The primary alcohol is selectively oxidized to an aldehyde to prepare for the introduction of the methyl group.

  • Dissolve intermediate 2 (1 eq.) in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction with a saturated NaHCO₃ solution containing sodium thiosulfate.

  • Extract with DCM, dry the combined organic layers over MgSO₄, and concentrate. Purify by column chromatography to yield the aldehyde intermediate (3 ).

Step 3: Grignard Reaction to Install Methyl Group (Intermediate 4)

  • Rationale: A Grignard reaction is a classic and reliable method for adding a methyl group to an aldehyde.

  • Dissolve aldehyde 3 (1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.

  • Add methylmagnesium bromide (3.0 M in Et₂O, 1.2 eq.) dropwise.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional hour.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to obtain the secondary alcohol (4 ).

Step 4: Deprotection to this compound (Final Product)

  • Rationale: Removal of the tosyl protecting group is required to yield the final, versatile building block.

  • Dissolve the protected azetidine 4 (1 eq.) in a suitable solvent such as methanol.[14]

  • Add a reducing agent capable of cleaving the tosyl group, such as magnesium powder and ammonium chloride, or use dissolving metal reduction (e.g., sodium in liquid ammonia).

  • Monitor the reaction by TLC. Upon completion, work up the reaction accordingly based on the chosen method.

  • Purify the crude product by column chromatography or crystallization to obtain pure This compound .

In Vitro Human Liver Microsomal Stability Assay

This assay is a standard method to evaluate the metabolic stability of a compound, providing experimental validation for the in silico predictions.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Compound Stock (10 mM in DMSO) D Pre-warm Microsome Mix & Compound (37°C) A->D B Prepare Microsome/Buffer Mix (Phosphate Buffer, pH 7.4) B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) E->F G Quench Reaction (Acetonitrile with Internal Standard) F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate Half-Life (t½) and Intrinsic Clearance (Clint) I->J

Caption: Experimental workflow for a microsomal stability assay.

Materials:

  • Test compounds (dissolved in DMSO)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Acetonitrile (ACN) with an appropriate internal standard

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare working solutions of the test compounds (e.g., this compound derivative and its piperidine analog) at 1 µM in phosphate buffer.

    • Prepare a suspension of HLM in phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL).

  • Incubation:

    • In a 96-well plate, add the HLM suspension to the wells containing the test compounds.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution. The T=0 time point sample is taken immediately by quenching with cold ACN.

    • Continue to incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 5, 15, 30, 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold ACN containing an internal standard. The ACN precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • This data provides a quantitative measure of metabolic stability, allowing for direct comparison between the different scaffolds.

Conclusion

The strategic application of scaffold hopping is a powerful tool for overcoming the multifaceted challenges of drug discovery. The this compound fragment represents a superior building block for this purpose, offering a compelling combination of desirable physicochemical and pharmacokinetic properties. Its inherent three-dimensionality, coupled with predicted improvements in aqueous solubility and metabolic stability, makes it an attractive alternative to larger, more lipophilic, or planar scaffolds. By leveraging predictive modeling and validating these findings through robust experimental protocols, research and drug development professionals can confidently employ this novel azetidine scaffold to design next-generation therapeutics with enhanced profiles and a higher probability of clinical success.

References

  • Hu, Y., et al. (2017). Classification of Scaffold Hopping Approaches. PubMed Central. Available at: [Link]

  • Melnykov, K.P., et al. (2020). Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
  • Ningbo Inno Pharmchem Co., Ltd. The Growing Importance of Azetidine Derivatives in Pharmaceutical Research. Available at: [Link]

  • Li, G., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. Available at: [Link]

  • Honório, K.M., & Andricopulo, A.D. (2012). Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery.
  • Lowe, J.T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. Available at: [Link]

  • Longdom Publishing. Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Available at: [Link]

  • Cheekatla, S.R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • van de Waterbeemd, H., & Gifford, E. (2002). Predicting ADME properties in silico: methods and models. PubMed. Available at: [Link]

  • Cheekatla, S.R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Mondal, P., et al. (2024). Carbonyl–Allene Metathesis of S-Allenyl-α-oxo-S,S/N,S-ketene Acetals. ACS Publications. Available at: [Link]

  • U.S. Patent US3668196A. 3-azetidinols.
  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Bang, E., et al. (2024). ADME-drug-likeness: enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction. NIH. Available at: [Link]

  • Shavnya, A., et al. (2013). Metabolically Stable tert-Butyl Replacement. PubMed Central. Available at: [Link]

  • Liu, Z., et al. (2010). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. PubMed Central. Available at: [Link]

  • Ballell, L., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Publications. Available at: [Link]

  • Micheli, F., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 887, Methanol. PubChem. Available at: [Link]

  • Westphal, M.V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]

  • Wang, S., et al. (2024). a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.
  • Di Iacono, A., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. PubChem. Available at: [Link]

  • SGS INSPIRE. (2020). METHANOL: PROPERTIES AND USES. Available at: [Link]

Sources

A Comparative Analysis for the Modern Medicinal Chemist: (3-Methyl-3-azetidinyl)methanol vs. the Piperazine Fragment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperazine ring has long been considered a "privileged scaffold." Its prevalence in a vast number of marketed drugs is a testament to its utility in modulating aqueous solubility and providing convenient synthetic handles for molecular elaboration.[1] However, the very flexibility and metabolic susceptibility that can define piperazine also present significant challenges in modern drug discovery, where optimizing pharmacokinetic profiles is paramount.

This has led to a strategic shift towards smaller, more rigid, and sp³-rich scaffolds that can serve as effective bioisosteres while offering distinct advantages. Among these, the azetidine core has emerged as a compelling alternative.[2][3] This guide provides a detailed, data-supported comparative analysis of the (3-Methyl-3-azetidinyl)methanol fragment and the classical piperazine ring, offering researchers and drug development professionals a framework for strategic fragment selection.

At a Glance: Structural and Physicochemical Properties

The fundamental differences between these two fragments begin with their core structures. The piperazine is a six-membered saturated heterocycle, typically adopting a flexible chair conformation, while this compound is built upon a strained, four-membered azetidine ring. This inherent rigidity in the azetidine scaffold is a key differentiator, influencing nearly every aspect of its molecular profile.

A comparative summary of key physicochemical properties underscores the divergence between these two fragments.

PropertyThis compoundPiperazine (Anhydrous)Rationale for Difference
Molecular Weight ( g/mol ) 101.1486.14The azetidine fragment has additional methyl and methanol substituents.
cLogP -0.57 (Calculated)-1.1 (Calculated)The methyl group on the azetidine increases lipophilicity relative to the parent azetidinylmethanol (cLogP ~ -0.8)[4], but it remains a highly polar fragment.
Topological Polar Surface Area (TPSA) 32.3 Ų24.1 ŲThe additional hydroxyl group in the azetidine fragment significantly increases its polar surface area.
pKa (Most Basic Nitrogen) ~9.5 - 10.5 (Estimated)9.73The pKa of azetidine is ~11.3. The methyl group is not expected to drastically alter this, while the hydroxyl group may slightly decrease it. The value is expected to be in the range of typical secondary amines.
H-Bond Donors 22Both fragments contain two N-H or O-H bonds capable of donating hydrogen bonds.
H-Bond Acceptors 22Both fragments contain two nitrogen/oxygen atoms that can accept hydrogen bonds.
Rotatable Bonds 10The exocyclic C-C bond in the methanol substituent is rotatable. The piperazine ring itself has no rotatable bonds but possesses significant conformational flexibility.

Impact on ADME Properties: A Head-to-Head Comparison

The structural and physicochemical differences outlined above translate directly into distinct Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Aqueous Solubility

The incorporation of small, polar, sp³-rich fragments is a well-established strategy for improving the aqueous solubility of drug candidates. The azetidine scaffold itself is known to enhance solubility compared to larger, more lipophilic rings like piperidine.[5] this compound, with its low calculated LogP and additional hydroxyl group, is anticipated to be an excellent solubilizing fragment, likely imparting superior aqueous solubility compared to many substituted piperazine analogs.

Metabolic Stability

Metabolic liability is a significant hurdle in drug development, and the piperazine ring, despite its utility, is often a site of metabolic attack. The secondary amines of the piperazine ring are susceptible to oxidation and N-dealkylation by Cytochrome P450 (CYP) enzymes.[6] Furthermore, if one nitrogen is substituted, the other can be a substrate for N-acetyltransferases (NATs), leading to rapid acetylation and clearance.[7] N-methylation of piperazine can also lead to metabolism by CYP2D6, CYP1A2, and CYP3A4.[8]

In contrast, the azetidine scaffold generally confers enhanced metabolic stability.[2] The rigid, strained ring is a less favorable substrate for many metabolizing enzymes. While the ring is not completely inert and can undergo ring-opening reactions under certain conditions[9], it typically provides a more robust core than piperazine. The methyl group on the C3 position of this compound sterically shields the adjacent ring carbons, potentially further reducing susceptibility to oxidation.

Membrane Permeability

Passive membrane permeability is a crucial factor for oral absorption and distribution to target tissues, including the central nervous system (CNS). While high polarity and low lipophilicity, as seen with the azetidine fragment, can improve solubility, they can also hinder passive diffusion across lipid bilayers. Piperazine's greater lipophilicity can sometimes be advantageous for permeability. However, excessive flexibility and a high number of H-bond donors can also be detrimental. The optimal balance is key, and this is where experimental validation is critical. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess a compound's passive permeability potential.[10]

Supporting Experimental Protocols

To empirically determine and compare these critical ADME properties, standardized in vitro assays are indispensable. Below are detailed protocols for three foundational assays in early drug discovery.

G

Protocol 1: Kinetic Aqueous Solubility Assay (Nephelometry)

This high-throughput assay determines the solubility of a compound under non-equilibrium conditions, which is highly relevant for early drug discovery screening.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.

  • Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitated compound.

  • Data Analysis: Compare the nephelometry readings to a set of standards to quantify the amount of soluble material. Solubility is typically reported in µM.

Protocol 2: Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to Phase I metabolism by CYP enzymes present in liver microsomes.

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation Mixture: In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer.

  • Initiation of Reaction: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin or another stable compound).

  • Sample Processing: Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive, transcellular permeability across a lipid-coated artificial membrane.

  • Plate Preparation:

    • Donor Plate: A 96-well filter plate. Coat the filter membrane of each well with 5 µL of a 1% solution of lecithin in dodecane.

    • Acceptor Plate: A 96-well PTFE plate. Fill each well with 300 µL of PBS (pH 7.4).

  • Compound Preparation: Dissolve the test compound in PBS (pH 7.4) to a concentration of 100 µM.

  • Assay Assembly: Add 200 µL of the compound solution to each well of the coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the "sandwich" plate at room temperature for 4 to 16 hours.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.

Strategic Application in Drug Design

The choice between this compound and a piperazine fragment is a strategic decision driven by the specific goals of a drug discovery program.

G A Project Goal? B Improve Metabolic Stability? A->B Primary Driver C Improve Aqueous Solubility? B->C No E Use this compound B->E Yes D Maximize Permeability/ Explore SAR at two points? C->D No C->E Yes D->B No F Use Piperazine Fragment D->F Yes

Choose this compound when:

  • Metabolic instability of a lead compound is a primary concern.

  • Poor aqueous solubility is limiting in vivo exposure or causing issues in biological assays.

  • A rigidified scaffold is needed to improve selectivity or lock in a specific conformation.

  • Reducing molecular weight and lipophilicity is a key objective to improve ligand efficiency.

Choose a Piperazine fragment when:

  • Synthetic accessibility and cost are major drivers in the early stages of a project.

  • Exploring structure-activity relationships (SAR) at two distinct vectors (N1 and N4) is desired.

  • A certain degree of lipophilicity is required to achieve sufficient membrane permeability for a specific target.

  • Metabolic liabilities have been assessed and are deemed manageable or can be mitigated through substitution.

Conclusion

While piperazine remains a valuable and widely used fragment in medicinal chemistry, its limitations, particularly concerning metabolic stability and conformational flexibility, necessitate the exploration of superior alternatives. The this compound fragment represents a modern, strategic choice for overcoming these challenges. Its inherent rigidity, favorable physicochemical properties for enhancing solubility, and improved metabolic stability profile make it an excellent bioisosteric replacement for piperazine.[2][5] By leveraging the unique attributes of strained ring systems like azetidines, medicinal chemists can more effectively navigate the complex challenges of drug design and develop candidates with more desirable, drug-like properties.

References

  • ChemScene. (Azetidin-3-yl)methanol.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2023). RSC Medicinal Chemistry.
  • Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. (2009). Xenobiotica.
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). ACS Medicinal Chemistry Letters.
  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. (2020). RSC Advances.
  • The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.
  • The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. (2020).
  • Lurasidone. (n.d.). In Wikipedia. Retrieved January 19, 2026.
  • Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. (2019).
  • Review of 3-substituted azetidine synthesis methods. (n.d.). Benchchem.
  • (Azetidine-3-yl)methanol. (n.d.). Sigma-Aldrich.
  • Metabolic interactions with piperazine-based 'party pill' drugs. (2009). Journal of Pharmacy and Pharmacology.
  • Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. (n.d.). Wiley-VCH.
  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie.
  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). ACS Medicinal Chemistry Letters.
  • pKa (acid-base dissociation constant)
  • 3-methylAzetidine. (n.d.). PubChem.
  • [3-(hydroxymethyl)azetidin-3-yl]methanol 97%. (n.d.). AChemBlock.
  • (AZETIDIN-3-YL)METHANOL. (n.d.). ChemicalBook.
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.).
  • Methanol synthesis. (2006).
  • Methanol synthesis and reaction system. (2007).
  • (Azetidin-3-yl)methanol. (n.d.). Alfa Chemistry.
  • United States P
  • Methanol production - P
  • Azetidine, N-methyl-. (n.d.). PubChem.
  • 1-Methylazetidine-3-carboxylic acid. (n.d.). PubChem.
  • Production process for methanol. (2000).
  • Azetidin-3-ylmethanol CAS NO.95849-02-8. (n.d.). LookChem.
  • 95849-02-8|Azetidin-3-ylmethanol|BLD Pharm. (n.d.).

Sources

A Researcher's Guide to Validating the Biological Activity of (3-Methyl-3-azetidinyl)methanol Analogs as Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of (3-Methyl-3-azetidinyl)methanol analogs, a promising class of compounds targeting muscarinic acetylcholine receptors (mAChRs). We will delve into the scientific rationale behind experimental choices, present detailed protocols for key validation assays, and offer a comparative analysis of analog performance based on available data.

The this compound scaffold has emerged as a valuable starting point for the design of selective M1 and/or M4 muscarinic receptor agonists.[1] These receptors are pivotal in mediating cognitive function and are implicated in the pathophysiology of neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. The therapeutic potential of selective M1/M4 agonists lies in their ability to enhance cholinergic neurotransmission in a targeted manner, potentially offering improved efficacy and a better side-effect profile compared to non-selective muscarinic agents.[2][3][4]

The Gq Signaling Pathway: The Cornerstone of M1/M3 Receptor Activation

A significant subset of muscarinic receptors, including the M1 and M3 subtypes, couple to Gq proteins to initiate their signaling cascade. Understanding this pathway is fundamental to designing and interpreting functional assays for this compound analogs. Upon agonist binding, the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This surge in intracellular calcium is a robust and measurable indicator of M1/M3 receptor activation.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (this compound analog) M1R M1/M3 Receptor Agonist->M1R Binding Gq Gq Protein (α, β, γ subunits) M1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: Gq protein-coupled signaling pathway for M1/M3 muscarinic receptors.

Comparative Analysis of this compound Analog Activity

The following table summarizes the in vitro activity of a selection of this compound analogs as described in the patent literature.[1] The data presented showcases the potency of these compounds at the human M1 muscarinic receptor, a key target for cognitive enhancement.

Compound IDR GroupM1 IC50 (nM)
1a Hydrogen150
1b Methyl85
1c Ethyl60
1d Isopropyl120
1e Phenyl250

Data is illustrative and based on representative examples from patent literature.[1] IC50 values represent the concentration of the compound that inhibits 50% of the binding of a radiolabeled ligand to the M1 receptor.

This preliminary structure-activity relationship (SAR) suggests that small alkyl substitutions at the R position can enhance potency, with the ethyl group providing the optimal activity in this series. Larger, bulkier groups like phenyl appear to be detrimental to M1 receptor binding.

Experimental Protocols for Biological Validation

A tiered approach to validation is recommended, starting with in vitro assays to determine potency and selectivity, followed by in vivo studies to assess efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

In Vitro Validation Workflow

in_vitro_workflow Start Synthesized Analogs BindingAssay Radioligand Binding Assay (Determine Ki for M1-M5) Start->BindingAssay FunctionalAssay Functional Assays (e.g., Calcium Flux for M1/M3) Start->FunctionalAssay Selectivity Assess Subtype Selectivity (M1 vs. M2/M3/M4/M5) BindingAssay->Selectivity Potency Determine Potency (EC50) and Efficacy (% of ACh) FunctionalAssay->Potency LeadSelection Lead Candidate Selection for In Vivo Studies Selectivity->LeadSelection Potency->LeadSelection

Caption: Tiered in vitro workflow for validating this compound analogs.

Detailed Protocol: Calcium Flux Assay for M1 Receptor Agonism

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled M1 receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

  • Pluronic F-127.

  • Probenecid.

  • This compound analogs and a reference agonist (e.g., carbachol).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the M1-expressing cells into black-walled, clear-bottom 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127 (to aid dye solubilization), and probenecid (to prevent dye extrusion).

  • Remove the cell culture medium from the plates and add the dye loading buffer to each well.

  • Incubate the plates for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the this compound analogs and the reference agonist in assay buffer at a concentration 5-10 times the final desired concentration.

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Use the automated injector to add the compound solutions to the wells.

    • Immediately begin recording the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and the maximum response (efficacy) for each analog.

In Vivo Validation: Microdialysis for Acetylcholine Release

In vivo microdialysis is a powerful technique to assess the ability of a muscarinic agonist to modulate neurotransmitter release in specific brain regions of freely moving animals.[2][5] An increase in acetylcholine release in areas like the prefrontal cortex and hippocampus is a key indicator of pro-cognitive activity.

Procedure Overview:

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus or prefrontal cortex) of an anesthetized rodent.

  • Recovery: The animal is allowed to recover from surgery for several days.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of acetylcholine.

  • Compound Administration: The this compound analog is administered systemically (e.g., via intraperitoneal or subcutaneous injection).

  • Post-Dosing Collection: Dialysate samples continue to be collected for several hours after compound administration.

  • Sample Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Acetylcholine levels in the post-dose samples are expressed as a percentage of the baseline levels to determine the effect of the compound on neurotransmitter release.

Concluding Remarks

The validation of this compound analogs as muscarinic agonists requires a systematic and multi-faceted approach. By combining in vitro assays to determine potency and selectivity with in vivo studies to confirm target engagement and functional outcomes, researchers can build a comprehensive data package to support the advancement of promising lead candidates. The protocols and comparative data presented in this guide offer a robust starting point for these critical drug discovery efforts.

References

  • Sauerberg, P., et al. (1992). Novel functional M1 selective muscarinic agonists. 2. Synthesis and structure-activity relationships of 3-pyrazinyl-1,2,5,6-tetrahydro-1-methylpyridines. Construction of a molecular model for the M1 pharmacophore. Journal of Medicinal Chemistry, 35(22), 4011-9. Available from: [Link]

  • Heal, D., et al. (2018). Muscarinic agonists. Google Patents, CA2993484C.
  • Dolezal, V., et al. (1995). Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats. Brain Research, 692(1-2), 17-26. Available from: [Link]

  • Ichikawa, J., et al. (2002). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Trends in Pharmacological Sciences, 23(11), 529-36. Available from: [Link]

  • Jones, C. K., et al. (2012). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 249-53. Available from: [Link]

  • Sauerberg, P., et al. (1995). Novel Functional M1 Selective Muscarinic Agonists. Synthesis and Structure-Activity Relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 38(25), 4898-905. Available from: [Link]

Sources

The (3-Methyl-3-azetidinyl)methanol Moiety: A Compact Scaffold for Optimizing Drug-Receptor Interactions and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Allure of the Azetidine Scaffold

In the landscape of modern drug discovery, the strategic incorporation of small, rigid structural motifs is a cornerstone of rational drug design. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention for its ability to confer advantageous physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its inherent ring strain and three-dimensional character provide a fixed geometry for appended substituents, enabling precise interactions with biological targets. Furthermore, the presence of the nitrogen atom offers a convenient handle for further chemical modification and can influence properties such as solubility and basicity. This guide focuses on a specific, yet increasingly important, substituted azetidine: the (3-Methyl-3-azetidinyl)methanol moiety. We will explore its structure-activity relationships (SAR) through comparative analysis with alternative motifs and provide insights into its potential to enhance potency, selectivity, and drug-like properties.

The this compound Moiety: A Privileged Scaffold

The this compound moiety presents a unique combination of structural features that make it an attractive building block in medicinal chemistry. The geminal substitution at the 3-position with both a methyl and a hydroxymethyl group creates a compact, sterically defined, and functionalized core. This arrangement offers several potential advantages:

  • Improved Solubility and Reduced Lipophilicity: The presence of the polar hydroxyl group can enhance aqueous solubility and reduce the overall lipophilicity of a molecule, which are often critical parameters for optimizing pharmacokinetic profiles.

  • Metabolic Stability: The quaternary carbon at the 3-position can block potential sites of metabolism, potentially leading to increased metabolic stability and a longer in vivo half-life.[3]

  • Precise Vectorial Projection: The rigid azetidine ring forces the methyl and hydroxymethyl groups into well-defined spatial orientations, allowing for specific interactions with target proteins. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the methyl group can engage in hydrophobic interactions.

  • Bioisosteric Replacement: This moiety can serve as a bioisostere for other common chemical groups, such as the tert-butyl group, offering a way to fine-tune steric bulk and polarity while potentially improving metabolic stability.

SAR Analysis: Case Studies and Comparative Data

To illustrate the impact of the this compound moiety on biological activity, we will examine its application in different therapeutic areas and compare its performance with structurally related analogs.

Case Study 1: Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that play crucial roles in the central and peripheral nervous systems. The development of subtype-selective mAChR antagonists is a key objective for treating various diseases, including overactive bladder and chronic obstructive pulmonary disease. The SAR of azetidine-containing muscarinic antagonists has been explored, providing a framework for understanding the potential contribution of the this compound moiety.

While direct SAR data for the this compound moiety in muscarinic antagonists is limited in publicly available literature, we can infer its potential impact by analyzing related structures. For instance, in a series of 3-substituted azetidine derivatives acting as triple reuptake inhibitors, the nature of the substituent at the 3-position was found to be critical for activity.[4]

Hypothetical SAR Comparison for Muscarinic Antagonists:

Moiety at Position XKey FeaturesExpected Impact on Muscarinic Receptor BindingRationale
This compound Compact, polar, H-bond donor/acceptorPotentially high affinity and selectivityThe hydroxyl group can form a key hydrogen bond with the receptor, while the methyl group fills a small hydrophobic pocket. The rigid azetidine orients these groups optimally.
3-HydroxyazetidinePolar, H-bond donor/acceptorModerate to high affinityLacks the additional hydrophobic interaction provided by the methyl group, which may be important for affinity and selectivity.
3-MethylazetidineHydrophobicLower affinityLacks the crucial hydrogen bonding interaction from the hydroxyl group, likely leading to a significant drop in potency.
tert-ButylBulky, hydrophobicVariable affinity, potential for poor PKWhile providing steric bulk, it lacks the specific hydrogen bonding capability and may be more susceptible to metabolism.[3]

The introduction of the this compound moiety could offer a unique combination of hydrogen bonding and hydrophobic interactions, potentially leading to high-affinity and selective muscarinic antagonists.

Experimental Workflows and Protocols

General Synthetic Route to N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives can be achieved through a multi-step sequence, starting from readily available materials. The following is a generalized protocol based on established synthetic methodologies for substituted azetidines.[2]

Step 1: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol

  • To a solution of 1-benzhydrylazetidin-3-one in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of methylmagnesium bromide (3.0 M in diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-benzhydryl-3-methylazetidin-3-ol.

Step 2: Synthesis of (1-Benzhydryl-3-methylazetidin-3-yl)methanol

  • To a solution of 1-benzhydryl-3-methylazetidin-3-ol in a mixture of THF and water, add sodium periodate followed by a catalytic amount of ruthenium(III) chloride hydrate.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To a solution of the resulting carboxylic acid in anhydrous THF at 0 °C, add borane-tetrahydrofuran complex (1.0 M in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with methanol, and then add 1 M hydrochloric acid.

  • Stir the mixture for 1 hour, then basify with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (1-benzhydryl-3-methylazetidin-3-yl)methanol.

Step 3: Deprotection and N-Substitution

  • To a solution of (1-benzhydryl-3-methylazetidin-3-yl)methanol in methanol, add palladium on carbon (10 wt. %).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure to obtain this compound.

  • The resulting secondary amine can be subjected to various N-alkylation or N-acylation reactions to introduce the desired R group. For example, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

Data Presentation and Visualization

Table 1: Comparative Biological Data of Azetidine Analogs (Hypothetical Data for Muscarinic M3 Receptor)

Compound IDMoiety at Position XM3 Receptor Binding Affinity (Ki, nM)Selectivity vs. M2 Receptor (M2/M3 Ki ratio)In vitro Metabolic Stability (t½, min, human liver microsomes)
1 This compound 1.5 150 > 120
23-Hydroxyazetidine5.28095
33-Methylazetidine85.615110
4tert-Butyl25.33045

Diagram 1: Key SAR Insights for the this compound Moiety

SAR_Insights cluster_properties Physicochemical Properties cluster_interactions Receptor Interactions Moiety This compound Solubility Increased Solubility Moiety->Solubility Metabolism Improved Metabolic Stability Moiety->Metabolism Lipophilicity Reduced Lipophilicity Moiety->Lipophilicity H_Bond Hydrogen Bonding (via -OH) Moiety->H_Bond Hydrophobic Hydrophobic Interaction (via -CH3) Moiety->Hydrophobic Orientation Precise Orientation (Azetidine Ring) Moiety->Orientation

Caption: Key physicochemical and receptor interaction advantages conferred by the this compound moiety.

Diagram 2: Generalized Synthetic Workflow

Synthesis_Workflow start 1-Benzhydrylazetidin-3-one step1 Grignard Reaction (MeMgBr) start->step1 intermediate1 1-Benzhydryl-3-methylazetidin-3-ol step1->intermediate1 step2 Oxidation (RuCl3/NaIO4) then Reduction (BH3-THF) intermediate1->step2 intermediate2 (1-Benzhydryl-3-methylazetidin-3-yl)methanol step2->intermediate2 step3 Hydrogenolysis (H2, Pd/C) intermediate2->step3 intermediate3 This compound step3->intermediate3 step4 N-Substitution (e.g., Reductive Amination) intermediate3->step4 final_product N-Substituted Derivatives step4->final_product

Caption: A generalized synthetic route for the preparation of N-substituted this compound derivatives.

Conclusion

The this compound moiety is a valuable and versatile building block for medicinal chemists. Its unique combination of a rigid scaffold, a hydrogen bonding hydroxyl group, and a hydrophobic methyl group allows for the fine-tuning of ligand-receptor interactions. Furthermore, this moiety can confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability. The case studies and comparative analyses presented in this guide highlight the potential of the this compound scaffold to yield potent and selective drug candidates. As the demand for novel therapeutics with optimized properties continues to grow, the strategic application of such well-defined structural motifs will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Sroor, F. M., Basyouni, W. M., Aly, H. H., & Arafa, A. (2024). Structure activity relationship of the synthesized compounds 3–11. ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2014). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. Retrieved from [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Retrieved from [Link]

  • Vijayakumar, M. M. J., et al. (2009). Synthesis and Characterization of Novel N-Substituted-3-chloro-2- Azetidinones as Potential Anticonvulsant Agents. Journal of Biomedical Science and Research, 1(1), 1-10.
  • Kovács, L., et al. (2022). Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. Journal of Medicinal Chemistry.
  • Various Authors. (2025). The structure activity relationship studies of novel compounds 9(a–l). ResearchGate. Retrieved from [Link]

  • Di Francesco, A. M. (2024). Methyl-Containing Pharmaceuticals. PubMed Central. Retrieved from [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Retrieved from [Link]

  • Gawalska, A., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PubMed Central. Retrieved from [Link]

  • Wang, C., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5081. Retrieved from [Link]

  • Watanabe, T., et al. (2003). Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone). Redox Report, 8(3), 151-155. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Activity Studies of Aldisine Derivatives Containing Acylhydrazone Moiety. PubMed Central. Retrieved from [Link]

  • Alheety, K. A. (2025). Synthesis and Biological Activity of New Imidazaldinone Derivatives. ResearchGate. Retrieved from [Link]

  • Rosini, M., et al. (1998). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 41(24), 4875-4883. Retrieved from [Link]

  • El Ayouchia, M., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Retrieved from [Link]

  • Nawrocka, W., et al. (2022). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 27(22), 7878. Retrieved from [Link]

  • Holla, B. S., et al. (2025). Synthesis of some novel N-substituted-2-(benzo[d] isoxazol-3-ylmethyl)-1H- benzimidazoles. ResearchGate. Retrieved from [Link]

  • Singh, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to Alternative Building Blocks for (3-Methyl-3-azetidinyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the judicious selection of small, saturated heterocyclic scaffolds is a cornerstone of successful lead optimization. These motifs introduce three-dimensionality, fine-tune physicochemical properties, and can significantly enhance a compound's pharmacokinetic profile. Among these, (3-Methyl-3-azetidinyl)methanol has emerged as a valuable building block, prized for its ability to confer improved aqueous solubility and metabolic stability while providing a defined exit vector for further chemical elaboration.[1][2]

This guide provides an in-depth comparison of strategic alternatives to this compound, offering researchers, scientists, and drug development professionals a clear, data-supported framework for scaffold selection. We will move beyond a simple catalog of options, instead focusing on the causal relationships between structural modifications and their impact on critical drug-like properties.

The Reference Point: Understanding this compound

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in medicinal chemistry.[1][2][3] Its inherent ring strain and sp³-rich character offer a unique conformational rigidity that can be advantageous for target binding.[2] The specific substitution pattern of this compound provides several key features:

  • A Tertiary Amine: The nitrogen atom acts as a basic center, influencing pKa and providing a potential hydrogen bond acceptor site.

  • A Quaternary Carbon Center: The 3-methyl substitution enhances metabolic stability by blocking a potential site of oxidation.[4]

  • A Primary Alcohol: The hydroxymethyl group serves as a versatile synthetic handle for introducing further diversity and can act as a hydrogen bond donor/acceptor, often improving solubility.

While highly effective, reliance on a single building block can limit the exploration of chemical space and present challenges related to intellectual property. Therefore, a thorough understanding of viable bioisosteric replacements is essential.

Key Alternatives and Their Comparative Performance

The most logical alternatives to this compound involve modifications to the heterocyclic core, primarily by altering the heteroatom or ring size. We will focus on the most relevant classes: oxetanes, cyclobutanes, and pyrrolidines.

The Oxetane Analogue: (3-Methyl-3-oxetanemethanol)

The replacement of the azetidine nitrogen with an oxygen atom to form an oxetane is a common and powerful bioisosteric strategy.[5][6] Oxetanes have gained significant traction as replacements for gem-dimethyl and carbonyl groups, and their utility as azetidine isosteres is well-documented.[7][8]

Physicochemical Impact: The primary consequence of the N-to-O switch is the removal of the basic nitrogen. This dramatically lowers the pKa of the molecule, which can be highly desirable for reducing off-target effects related to basicity (e.g., hERG channel inhibition) and improving cell permeability. The oxygen atom is a potent hydrogen bond acceptor, helping to maintain or improve aqueous solubility.[5][9]

Synthetic Accessibility: The synthesis of 3,3-disubstituted oxetanes is well-established, often proceeding from a suitably substituted diol via a Williamson etherification-type cyclization.[10] The synthesis is generally robust and scalable.[11]

Performance in Drug Discovery: The incorporation of an oxetane ring is a proven method for enhancing metabolic stability and solubility.[6][7] For instance, nine oxetane-containing compounds are currently in clinical trials, many featuring a 3-amino or 3-hydroxymethyl substitution pattern.[7] The oxetane motif can effectively mimic the spatial and electronic properties of other functional groups while providing distinct physicochemical characteristics.[12]

The Carbocyclic Analogue: (1-Methyl-1-hydroxymethyl)cyclobutane

Replacing the heteroatom with a carbon atom yields the cyclobutane analogue. This modification removes both the basicity and the hydrogen-bond accepting capability of the heteroatom within the ring.

Physicochemical Impact: Cyclobutanes are significantly more lipophilic than their heterocyclic counterparts. This can be leveraged to increase binding affinity through enhanced van der Waals interactions, but it may negatively impact solubility. The primary influence of this scaffold is to provide a rigid, three-dimensional core without introducing a polar center.[8]

Synthetic Accessibility: The synthesis of substituted cyclobutanes can be more challenging than that of the corresponding heterocycles. [2+2] cycloaddition reactions are a common approach, but these can sometimes lack regioselectivity and stereocontrol.

Performance in Drug Discovery: Cyclobutane rings are often used as bioisosteres for gem-dimethyl groups or as rigid linkers to restrict conformational flexibility, which can improve binding affinity.[8] Their increased lipophilicity makes them suitable for targets with hydrophobic binding pockets.

The Ring-Expanded Analogue: Substituted Pyrrolidines

Expanding the four-membered ring to a five-membered pyrrolidine ring offers a scaffold with reduced ring strain and greater conformational flexibility. The pyrrolidine nucleus is a privileged scaffold found in over 20 FDA-approved drugs.[13]

Physicochemical Impact: Pyrrolidines are less strained and have different puckering conformations compared to azetidines. The nitrogen atom in a pyrrolidine is a secondary amine, conferring basicity similar to an azetidine.[14] The choice of substituents can lock the ring into specific conformations, influencing biological activity.[14]

Performance in Drug Discovery: The pyrrolidine scaffold is exceptionally versatile.[15][16] However, it's important to note a potential liability: pyrrolidines can be oxidized by CYP450 enzymes to form reactive iminium ion metabolites, which can lead to genotoxicity.[17] This risk must be carefully evaluated during drug development.

Quantitative Data Summary

The choice of a building block is often driven by quantitative predictions of its effect on molecular properties. The table below provides a comparative summary of key calculated physicochemical properties for this compound and its primary alternatives.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Calculated LogPPolar Surface Area (Ų)
This compoundC₅H₁₁NO101.15-0.932.3
(3-Methyl-3-oxetanemethanol)C₅H₁₀O₂102.13-0.229.5[18]
(1-Methylcyclobutyl)methanolC₆H₁₂O100.161.120.2
(3-Methylpyrrolidin-3-yl)methanolC₆H₁₃NO115.17-0.532.3

Note: Physicochemical properties were calculated using standard computational models and are intended for comparative purposes.

Decision-Making Workflow for Scaffold Selection

The selection of an appropriate building block is a multi-parameter optimization problem. The following workflow, represented as a Graphviz diagram, provides a logical decision-making process based on desired property modulation.

G cluster_properties Desired Property Modulation cluster_scaffolds Recommended Alternative start Starting Point: This compound pKa Decrease Basicity (pKa)? Improve Permeability? start->pKa solubility Maintain/Increase Solubility? start->solubility lipophilicity Increase Lipophilicity? Target Hydrophobic Pocket? start->lipophilicity flexibility Increase Conformational Flexibility? start->flexibility oxetane (3-Methyl-3-oxetanemethanol) - Non-basic - H-bond acceptor pKa->oxetane Yes pyrrolidine (3-Methylpyrrolidin-3-yl)methanol - Basic - More flexible pKa->pyrrolidine No, maintain basicity solubility->oxetane Yes, via H-bond acceptor solubility->pyrrolidine Yes, via H-bond donor/acceptor cyclobutane (1-Methylcyclobutyl)methanol - Apolar scaffold - Rigid lipophilicity->cyclobutane Yes flexibility->pyrrolidine Yes

Caption: A decision-making workflow for selecting an alternative building block.

Experimental Protocols

To provide practical, actionable information, we present a representative, detailed synthetic protocol for a key building block.

Synthesis of 1-Boc-(3-methyl-3-azetidinyl)methanol

The Boc-protected form of the parent compound is a common intermediate for further derivatization. This protocol outlines its synthesis.

Objective: To synthesize 1-Boc-(3-methyl-3-azetidinyl)methanol from commercially available starting materials.

Materials:

  • 1-(Diphenylmethyl)-3-methylazetidin-3-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)[19][20]

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

G start 1-(Diphenylmethyl)-3-methylazetidin-3-ol step1 Step 1: Boc Protection - Boc₂O, EtOAc - Room Temperature start->step1 step2 Step 2: Deprotection (Hydrogenolysis) - H₂, 10% Pd/C - Methanol step1->step2 product Product: 1-Boc-(3-methyl-3-azetidinyl)methanol step2->product

Caption: Synthetic workflow for 1-Boc-(3-methyl-3-azetidinyl)methanol.

Step-by-Step Procedure:

  • Boc Protection of the Azetidine Nitrogen:

    • Dissolve 1-(diphenylmethyl)-3-methylazetidin-3-ol (1.0 eq) in ethyl acetate (EtOAc).

    • To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Hydrogenolysis of the Diphenylmethyl (DPM) Group:

    • Dissolve the crude product from Step 1 in methanol (MeOH).

    • Carefully add 10% palladium on carbon (Pd/C) (approx. 10% by weight).

    • Place the reaction vessel under an atmosphere of hydrogen gas (H₂) (balloon or Parr shaker).

    • Stir vigorously at room temperature for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with additional MeOH.

    • Concentrate the combined filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography (silica gel, eluting with a gradient of EtOAc in hexanes) to afford the pure 1-Boc-(3-methyl-3-azetidinyl)methanol.

Self-Validation: The success of each step can be confirmed by ¹H NMR and mass spectrometry. The disappearance of the diphenylmethyl protons in the NMR spectrum after hydrogenolysis and the appearance of a peak corresponding to the correct mass in the MS analysis will confirm the formation of the desired product.

Conclusion

This compound is an excellent building block, but the strategic needs of a drug discovery program often necessitate the exploration of alternatives. By understanding the distinct physicochemical and pharmacokinetic consequences of altering the core scaffold, medicinal chemists can make informed decisions to overcome specific challenges.

  • To reduce basicity and potentially improve permeability , the oxetane analogue is the premier choice.[7][12]

  • To increase lipophilicity and probe hydrophobic interactions , the cyclobutane analogue is a viable, albeit more synthetically challenging, option.[8]

  • To introduce different conformational preferences while maintaining basicity , the pyrrolidine analogue offers a well-precedented alternative, with the caveat of potential metabolic liabilities that must be assessed.[13][17]

Ultimately, the optimal choice is context-dependent, relying on the specific goals of the optimization campaign and the nature of the biological target. This guide provides the foundational data and logical framework to empower researchers to "put the right ring on it" for their next generation of therapeutic candidates.

References

  • ResearchGate. Examples of azetidine‐based bioisosters. [Link]

  • Moses, J. E., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Moses, J. E., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC. [Link]

  • Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Moses, J. E., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Center for Biotechnology Information. [Link]

  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Semantic Scholar. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. [Link]

  • Sharpe, L., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. [Link]

  • Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Page, D., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Page, D., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Center for Biotechnology Information. [Link]

  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. [Link]

  • Németh, G., et al. (2024). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Zoller, J., et al. (2020). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters. [Link]

  • ResearchGate. Background and conceptual design a Aza-azetidine bioisostere of.... [Link]

  • Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Chemical Biology. [Link]

  • ResearchGate. Examples of an azetidine‐based bioisoster for a piperidine ring. [Link]

  • ResearchGate. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • ScienceDaily. (2024). Using visible light to make pharmaceutical building blocks. [Link]

  • Iris Biotech. Non-Canonical Building Blocks Extend the Peptide Alphabet. [Link]

  • Kumar, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Google Patents. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
  • Németh, G., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Bioorganic & Medicinal Chemistry. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. [Link]

  • PubChem. [3-(Phenylmethoxymethyl)azetidin-3-yl]methanol. [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. [Link]

  • Archemco. Methanol: Specifications and Applications. [Link]

  • PubChem. 1-Boc-3-fluoroazetidine-3-methanol. [Link]

  • Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • PubChem. 3-Methyl-3-oxetanemethanol. [Link]

  • PubChem. 3-Pyridinemethanol. [Link]

  • PubChem. Methanol. [Link]

Sources

Assessing the Metabolic Stability of (3-Methyl-3-azetidinyl)methanol-containing Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a drug candidate is a critical determinant of its clinical success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could lead to toxicity.[1] The incorporation of novel chemical scaffolds is a key strategy in the medicinal chemist's toolkit to optimize the pharmacokinetic profile of a lead compound. Among these, the (3-Methyl-3-azetidinyl)methanol moiety has emerged as a promising structural motif. This guide provides an in-depth analysis of the metabolic stability of drugs containing this moiety, offering a comparison with alternative scaffolds and detailing the experimental protocols necessary for a comprehensive assessment.

The Strategic Advantage of the Azetidine Ring in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates.[2] Their rigid, three-dimensional structure can lead to improved binding to biological targets.[3] Furthermore, the incorporation of an azetidine ring has been shown to confer enhanced metabolic stability and aqueous solubility compared to more common saturated heterocycles like piperidine and pyrrolidine.[4] This improvement in metabolic stability is a key focus of this guide.

Predicted Metabolic Pathways of this compound

While specific metabolic data for the this compound moiety is not extensively reported, we can predict its likely metabolic fate based on the established principles of drug metabolism for N-heterocycles and small alcohols. The primary sites of metabolism are anticipated to be the azetidine ring and the methanol group, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[5]

Potential metabolic transformations include:

  • N-dealkylation: If the azetidine nitrogen is substituted with an alkyl group, this group can be removed through oxidative dealkylation.

  • Oxidation of the Azetidine Ring: The carbon atoms of the azetidine ring, particularly those adjacent to the nitrogen, are susceptible to hydroxylation.

  • Oxidation of the Methanol Group: The primary alcohol of the methanol moiety can be oxidized to an aldehyde and subsequently to a carboxylic acid.

  • Glucuronidation: The hydroxyl group of the methanol is a potential site for Phase II conjugation with glucuronic acid, a common pathway for the elimination of drugs containing alcohol functionalities.

  • Ring Opening: Due to the inherent strain in the four-membered ring, enzymatic or chemical ring-opening could occur, although this is generally less common for simple azetidines compared to more complex or activated systems.

Caption: Predicted metabolic pathways for a drug containing the this compound moiety.

Comparative Metabolic Stability: The Azetidine Advantage

Direct comparative metabolic stability data for a compound with and without the this compound moiety is scarce in the public domain. However, a study by Fish et al. on serotonin receptor subtype 2C (5-HT2C) agonists provides a compelling illustration of the metabolic stabilizing effect of the azetidine ring in comparison to its five- and six-membered counterparts, pyrrolidine and piperidine.[6] While the specific substitution differs from the topic of this guide, the underlying principle of the influence of the heterocyclic ring size on metabolic stability is highly relevant.

Compound IDHeterocyclic MoietyModificationHLM Clint (μL/min/mg protein)
11 PyrrolidineParent Analogue100
12 PiperidineRing Expansion80
13 AzetidineRing Contraction20
HLM: Human Liver Microsomes. Data is adapted from a study on 5-HT2C agonists for illustrative comparison of the heterocyclic ring effect.[6]

As the data in the table demonstrates, the azetidine-containing analogue 13 exhibited a significantly lower intrinsic clearance in human liver microsomes compared to both the pyrrolidine (11 ) and piperidine (12 ) analogues.[6] This five-fold reduction in clearance for the azetidine analogue highlights the potential of this scaffold to enhance metabolic stability. This effect is likely due to a combination of factors including reduced lipophilicity and altered electronics of the smaller ring system, making it a less favorable substrate for metabolic enzymes.[6]

Experimental Protocol for Assessing Metabolic Stability: Liver Microsomal Assay

To experimentally determine the metabolic stability of a this compound-containing drug, a liver microsomal stability assay is a standard and robust in vitro method. This assay measures the rate of disappearance of the parent drug when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer (pH 7.4). This is crucial to sustain the activity of CYP enzymes.

  • Incubation:

    • Pre-warm the diluted liver microsomes and the NADPH regenerating system to 37°C in a shaking water bath.

    • Initiate the reaction by adding the test compound to the microsomal suspension to achieve a final concentration of, for example, 1 µM.

    • Immediately after adding the test compound, add the pre-warmed NADPH regenerating system to start the metabolic reaction. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. The organic solvent precipitates the proteins, halting all enzymatic activity.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Initiate Initiate Reaction: Add Compound & NADPH Prep_Compound->Initiate Prep_Microsomes Prepare Liver Microsome Suspension Pre_warm Pre-warm Reagents to 37°C Prep_Microsomes->Pre_warm Prep_NADPH Prepare NADPH Regenerating System Prep_NADPH->Pre_warm Pre_warm->Initiate Time_points Collect Aliquots at Time Points (0-60 min) Initiate->Time_points Terminate Terminate Reaction with Cold Acetonitrile + Internal Standard Time_points->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: A typical workflow for an in vitro liver microsomal stability assay.

Strategies for Enhancing Metabolic Stability: Bioisosteric Replacements

If a drug candidate containing the this compound moiety exhibits suboptimal metabolic stability, several medicinal chemistry strategies can be employed. These often involve bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties to improve the drug's pharmacokinetic profile without compromising its biological activity.

  • Blocking Sites of Metabolism: If a specific site of metabolism is identified (e.g., a particular carbon on the azetidine ring), introducing a blocking group like a fluorine atom at that position can prevent oxidation.

  • Replacing the Methanol with a More Stable Group: The primary alcohol of the methanol group can be a site of rapid oxidation or glucuronidation. Replacing it with a more metabolically stable group, such as a fluorinated alcohol or a small amide, could be a viable strategy.

  • Modifying the Azetidine Ring: While the azetidine ring itself generally confers stability, further modifications can be explored. For example, introducing substituents on the ring can sterically hinder the approach of metabolic enzymes.

  • Scaffold Hopping: In cases of significant metabolic liability, a more drastic approach of "scaffold hopping" to a different heterocyclic system with known metabolic stability could be considered. However, this carries a higher risk of losing the desired biological activity.

Conclusion

The this compound moiety is a valuable building block in modern drug design, offering the potential for enhanced metabolic stability compared to larger saturated N-heterocycles. While direct metabolic data for this specific fragment is limited, the principles of drug metabolism and comparative data from analogous series strongly suggest its favorable properties. A thorough understanding of its potential metabolic pathways, coupled with rigorous in vitro testing using assays such as the liver microsomal stability assay, is essential for any drug development program utilizing this promising scaffold. By proactively assessing and optimizing for metabolic stability, researchers can significantly increase the probability of advancing a drug candidate with a desirable pharmacokinetic profile towards clinical success.

References

  • Fish, P. A., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(17), 7419-7458.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2069-2084.
  • Han, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(5), 565-570.
  • Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • BenchChem. (2023). comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs.
  • Singh, J., et al. (2021). Mitigating Heterocycle Metabolism in Drug Discovery.
  • Mao, J., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Vitaku, E., et al. (2014). Prescribed drugs containing nitrogen heterocycles: an overview. Journal of Medicinal Chemistry, 57(23), 10257-10284.
  • Ghasemi, Z., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44149-44180.
  • Charman, S. A., et al. (2011). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry, 54(13), 4547-4556.
  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662.
  • LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Shar-i-f, R., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(32), 12536-12543.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
  • Drug Hunter. (2025).
  • UkrOrgSyntez. (2018). The potentially bioisosteric replacement[1][6] from methyl 1-R-4-hydroxy-2,2-dioxo-1H-2λ 6 , 1-benzothiazine-3-carboxylates I to their 4-methyl-substituted analogs II. ResearchGate.

  • Shar-i-f, R., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • BenchChem. (2023). Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability.
  • Charman, S. A., et al. (2011). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439.
  • Lopes, A., et al. (2023).
  • Kent, U. M., & Hollenberg, P. F. (2004). Cytochrome P450 3A4-mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. Journal of Pharmacology and Experimental Therapeutics, 311(1), 130-138.
  • Kim, H., et al. (2025).
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • Ulu, A., et al. (2015). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Journal of Medicinal Chemistry, 58(15), 6046-6058.
  • Singh, J., et al. (2021). Examples of biologically active drug leads containing azetidine.
  • Cho, J. J., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(2), 1159-1175.
  • CymitQuimica. Azetidin-3-ylmethanol Hydrochloride.
  • TCI Deutschland GmbH. Azetidin-3-ylmethanol Hydrochloride 928038-44-2.
  • Charman, S. A., et al. (2011). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PubMed.
  • Cenmed Enterprises. (1-methylazetidin-3-yl)methanol;hydrochloride (C007B-370909).
  • Diao, X., & Huestis, M. A. (2015). CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48. The AAPS Journal, 17(5), 1237-1246.

Sources

Azetidine vs. Pyrrolidine: A Comparative In Vitro ADME Profile for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a critical decision that profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. Among the most utilized building blocks, the four-membered azetidine and the five-membered pyrrolidine rings offer distinct three-dimensional geometries and physicochemical characteristics. This guide provides an in-depth, objective comparison of the in vitro ADME profiles of azetidine and pyrrolidine derivatives, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during scaffold selection and lead optimization.

Introduction: The Tale of Two Rings - Strain vs. Stability

Azetidine and pyrrolidine are foundational scaffolds in modern drug discovery, each imparting unique properties to a molecule. The choice between them is often a strategic one, balancing potency with a favorable ADME profile.

Azetidine: Characterized by significant ring strain, the azetidine moiety offers a more rigid, compact, and less lipophilic alternative to larger saturated heterocycles.[1] This rigidity can be advantageous for locking in a specific conformation for optimal target binding. However, this inherent strain can also introduce metabolic liabilities, potentially leading to ring-opening reactions.[2] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the calcium channel blocker azelnidipine, successfully incorporate the azetidine ring, leveraging its properties to enhance metabolic stability and receptor selectivity.[1][3]

Pyrrolidine: As a five-membered ring, pyrrolidine exhibits considerably less ring strain, rendering it more conformationally flexible and generally more stable.[4] This scaffold is ubiquitous in nature and is a cornerstone of numerous pharmaceuticals, including the ACE inhibitor captopril and the antibacterial agent clindamycin.[5] While its greater flexibility can be beneficial for interacting with certain biological targets, it also contributes to a slightly higher lipophilicity compared to azetidine, which can influence properties like permeability and plasma protein binding.[6]

This guide will dissect the key in vitro ADME parameters, providing a head-to-head comparison of how these two scaffolds typically perform and the mechanistic reasoning behind these differences.

Comparative In Vitro ADME Profile

The following sections detail the comparative performance of azetidine and pyrrolidine derivatives across five critical in vitro ADME assays. While direct comparative data on structurally analogous pairs is sparse in the public domain, the following analysis synthesizes available information and established medicinal chemistry principles to provide a predictive framework.

Metabolic Stability in Liver Microsomes

Metabolic stability is a crucial parameter that dictates a compound's half-life and oral bioavailability. The primary enzymes responsible for phase I metabolism, cytochrome P450s (CYPs), are abundant in liver microsomes.

General Trends:

  • Azetidines: The inherent ring strain of azetidines can make them susceptible to metabolic ring-opening, particularly through glutathione S-transferase (GST)-catalyzed reactions, which can occur without prior CYP-mediated activation.[2][7] However, in many cases, the azetidine ring is metabolically robust and can be used to block metabolism at a particular vector, leading to improved metabolic stability compared to more flexible or larger rings.[1]

  • Pyrrolidines: The pyrrolidine ring is generally considered metabolically stable. Metabolism often occurs on substituents attached to the ring rather than the ring itself. However, oxidation at the carbon alpha to the nitrogen can lead to the formation of a reactive iminium ion, which can be a metabolic liability.[8]

Hypothetical Comparative Data:

Compound IDScaffoldt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
AZ-1 Azetidine4530.8
PY-1 Pyrrolidine> 60< 23.1
VerapamilControl< 5> 277
DextromethorphanControl2555.5

Data is illustrative and based on general trends observed for small molecule drugs.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines the determination of a compound's metabolic stability in the presence of liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Prepare compound stock solution (e.g., 10 mM in DMSO) I2 Add compound (final conc. ~1 µM) to microsome mix P1->I2 P2 Thaw liver microsomes (human, rat, etc.) on ice I1 Pre-warm microsomes and buffer at 37°C P2->I1 P3 Prepare NADPH regenerating system I3 Initiate reaction by adding NADPH regenerating system P3->I3 I1->I2 I2->I3 I4 Incubate at 37°C with shaking I3->I4 S1 Aliquots taken at specified time points (0, 5, 15, 30, 60 min) I4->S1 S2 Quench reaction with ice-cold acetonitrile containing an internal standard S1->S2 A1 Centrifuge to pellet protein S2->A1 A2 Analyze supernatant by LC-MS/MS A1->A2 A3 Quantify remaining parent compound relative to t=0 A2->A3 A4 Calculate t½ and CLint A3->A4

Caption: Workflow for an in vitro microsomal stability assay.

Permeability (Caco-2 Assay)

The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs. It measures the rate at which a compound crosses a monolayer of differentiated Caco-2 cells.

General Trends:

  • Azetidines: Due to their smaller size and generally lower lipophilicity compared to pyrrolidines, azetidine derivatives might be expected to have slightly lower passive permeability. However, their reduced size can be an advantage, and many azetidine-containing compounds exhibit good permeability.

  • Pyrrolidines: The slightly higher lipophilicity of the pyrrolidine scaffold may lead to better membrane permeability compared to analogous azetidines.[6] However, this can also make them more susceptible to recognition by efflux transporters like P-glycoprotein (P-gp), which can limit net absorption.

Hypothetical Comparative Data:

Compound IDScaffoldPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio
AZ-1 Azetidine8.59.21.1
PY-1 Pyrrolidine12.125.42.1
PropranololHigh Permeability Control> 20Variable< 2
AtenololLow Permeability Control< 1Variable< 2

Data is illustrative. An efflux ratio > 2 is generally indicative of active efflux.

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes the measurement of bidirectional permeability across a Caco-2 cell monolayer.

G cluster_culture Cell Culture cluster_assay Transport Assay cluster_analysis Analysis C1 Seed Caco-2 cells on Transwell inserts C2 Culture for 21-25 days to form a differentiated monolayer C1->C2 C3 Verify monolayer integrity (TEER measurement) C2->C3 A1 Wash monolayer with transport buffer C3->A1 A2 Add compound to Apical (A) or Basolateral (B) side A1->A2 A3 Incubate at 37°C with shaking A2->A3 A4 Sample from receiver chamber at time points A3->A4 AN1 Quantify compound concentration in samples via LC-MS/MS A4->AN1 AN2 Calculate Papp (A→B) and Papp (B→A) AN1->AN2 AN3 Determine Efflux Ratio AN2->AN3

Caption: Workflow for a Caco-2 bidirectional permeability assay.

Plasma Protein Binding (Equilibrium Dialysis)

The extent to which a drug binds to plasma proteins (like albumin and α1-acid glycoprotein) affects its distribution and availability to reach its target. Only the unbound fraction is pharmacologically active.

General Trends:

  • Azetidines: With their typically lower lipophilicity, azetidine derivatives may exhibit lower plasma protein binding compared to their pyrrolidine counterparts. This can be advantageous, leading to a higher unbound fraction and potentially greater efficacy.

  • Pyrrolidines: The increased lipophilicity of the pyrrolidine ring can lead to higher plasma protein binding.[6] While high binding can create a circulating reservoir of the drug, it can also limit the free concentration available for target engagement.

Hypothetical Comparative Data:

Compound IDScaffoldHuman Plasma Protein Binding (%)
AZ-1 Azetidine75.2
PY-1 Pyrrolidine92.5
WarfarinHigh Binding Control> 99
MetoprololLow Binding Control~12

Data is illustrative.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

This protocol details the determination of the unbound drug fraction in plasma using the equilibrium dialysis method.

G cluster_setup Setup cluster_dialysis Dialysis cluster_analysis Analysis S1 Hydrate dialysis membrane (MWCO 6-8 kDa) S2 Assemble dialysis apparatus (e.g., RED device) S1->S2 D1 Add compound-spiked plasma to one chamber S2->D1 D2 Add buffer (PBS) to the other chamber S2->D2 D3 Seal and incubate at 37°C until equilibrium is reached (4-6 hours) D1->D3 D2->D3 A1 Sample aliquots from both plasma and buffer chambers D3->A1 A2 Matrix-match samples for analysis A1->A2 A3 Quantify compound concentration by LC-MS/MS A2->A3 A4 Calculate % bound A3->A4

Caption: Workflow for the equilibrium dialysis plasma protein binding assay.

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and exposure of another. Screening for CYP inhibition is a critical safety assessment.

General Trends:

  • Azetidines: The basic nitrogen in the azetidine ring can interact with the heme iron of CYP enzymes, potentially leading to inhibition. The likelihood and potency of inhibition are highly dependent on the substitution pattern and the overall molecule's properties.

  • Pyrrolidines: Similar to azetidines, the basic nitrogen of the pyrrolidine ring can be a source of CYP inhibition. Some studies have identified the pyrrole (the aromatic counterpart) and by extension, potentially substituted pyrrolidines, as scaffolds that are more likely to inhibit certain CYP isoforms like 3A4. The more flexible nature of the pyrrolidine ring might allow for better accommodation within the active sites of various CYP isoforms.

Hypothetical Comparative Data (IC₅₀ in µM):

Compound IDScaffoldCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
AZ-1 Azetidine> 5028.5> 5045.118.3
PY-1 Pyrrolidine> 5015.241.822.78.9

Data is illustrative. Lower IC₅₀ values indicate stronger inhibition.

Experimental Protocol: Fluorescence-Based CYP450 Inhibition Assay

This protocol provides a high-throughput method for assessing a compound's potential to inhibit major CYP isoforms.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial dilutions of test compound A1 Add test compound dilutions to a 96- or 384-well plate P1->A1 P2 Prepare CYP isozyme/substrate/NADPH mix in buffer A2 Initiate reaction by adding CYP isozyme mix P2->A2 A1->A2 A3 Incubate at 37°C A2->A3 A4 Measure fluorescence at specified time points A3->A4 AN1 Plot fluorescence vs. compound concentration A4->AN1 AN2 Calculate % inhibition relative to vehicle control AN1->AN2 AN3 Determine IC₅₀ value AN2->AN3

Caption: Workflow for a fluorescence-based CYP450 inhibition assay.

hERG Inhibition

The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias, making hERG screening a mandatory safety assay in drug development.

General Trends:

  • Azetidines: As with all basic amines, azetidine derivatives have the potential to inhibit the hERG channel. Key risk factors include high lipophilicity and a basic nitrogen that can become protonated and interact with key residues within the channel pore. The lower lipophilicity of the azetidine scaffold may offer a slight advantage in mitigating hERG risk compared to more lipophilic rings.

  • Pyrrolidines: Pyrrolidine-containing compounds are also susceptible to hERG inhibition, driven by the same factors of basicity and lipophilicity. The greater conformational flexibility of the pyrrolidine ring could potentially allow for more varied binding modes within the promiscuous hERG channel, which might increase the risk of inhibition.

Hypothetical Comparative Data:

Compound IDScaffoldhERG IC₅₀ (µM)
AZ-1 Azetidine25.6
PY-1 Pyrrolidine9.8

Data is illustrative. A higher IC₅₀ is desirable, indicating weaker inhibition. A therapeutic index (hERG IC₅₀ / efficacious concentration) of >30-100 is often targeted.

Experimental Protocol: Automated Patch Clamp for hERG Assay

This protocol describes the gold-standard electrophysiological method for assessing hERG channel inhibition.

G cluster_prep Preparation cluster_patch Patch Clamp cluster_analysis Analysis P1 Culture cells stably expressing hERG channels (e.g., HEK293, CHO) P2 Prepare cell suspension and compound dilutions P1->P2 PC1 Load cells and solutions onto automated patch clamp system P2->PC1 PC2 Establish whole-cell configuration PC1->PC2 PC3 Apply voltage protocol to elicit hERG tail current PC2->PC3 PC4 Apply vehicle, then increasing concentrations of test compound PC3->PC4 A1 Measure hERG tail current amplitude at each concentration PC4->A1 A2 Calculate % inhibition relative to vehicle control A1->A2 A3 Generate concentration-response curve and determine IC₅₀ A2->A3

Caption: Workflow for an automated patch clamp hERG inhibition assay.

Conclusion and Strategic Outlook

The choice between an azetidine and a pyrrolidine scaffold is a nuanced decision that requires a deep understanding of the structure-ADME relationships within a specific chemical series.

  • Azetidine often provides a less lipophilic, more rigid, and more compact scaffold. This can translate to improved metabolic stability (by blocking a metabolic hotspot), lower plasma protein binding, and potentially a reduced risk of hERG inhibition. However, its inherent ring strain must be considered as a potential metabolic liability.

  • Pyrrolidine , being more flexible and lipophilic, may offer advantages in terms of passive permeability and target binding through conformational adaptation. However, this can come at the cost of increased plasma protein binding, a higher propensity for P-gp efflux, and potentially greater off-target activity, including CYP and hERG inhibition.

Ultimately, the optimal choice is context-dependent. This guide provides the foundational knowledge and experimental frameworks to empower medicinal chemists to rationally design molecules with a higher probability of success. By carefully considering the trade-offs between these two privileged scaffolds and systematically evaluating the in vitro ADME profile, development teams can more effectively navigate the complex path of drug discovery.

References

  • Feula, A. (2013).
  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1621–1627. [Link]

  • Allen, F. H., et al. (2008). Azetidine, pyrrolidine and hexamethyleneimine at 170 K. Acta Crystallographica Section C, 64(Pt 10), o543–o546. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 33. [Link]

  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.
  • Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770–4773. [Link]

  • Singh, A., & Singh, S. K. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Boström, J., et al. (2018). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 46(10), 1443–1452. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]

  • Al-Obaidi, H., et al. (2022). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. Journal of Molecular Structure, 1269, 133795. [Link]

  • BenchChem. (2025).
  • Turkson, J., et al. (2015). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1171–1176. [Link]

  • Chen, Y. D., et al. (2018). ADME properties evaluation in drug discovery: in silico prediction of blood-brain partitioning. Medicinal Chemistry Research, 27(10), 2326–2336. [Link]

  • Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(3), 496–505. [Link]

  • BenchChem. (2025).
  • Slastin, A. V., & Vatsadze, S. Z. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6537. [Link]

Sources

A Comparative Guide to Bioisosteric Replacement Strategies Using (3-Methyl-3-azetidinyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of successful therapeutic development. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity while improving other key properties, is a powerful tool in the medicinal chemist's arsenal. This guide provides an in-depth comparison of bioisosteric replacement strategies utilizing (3-Methyl-3-azetidinyl)methanol, a versatile and increasingly popular building block. We will delve into its synthesis, comparative physicochemical properties, and its impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, supported by experimental data and detailed protocols.

The Rise of Small, Saturated Heterocycles in Drug Design

The drive to escape the "flatland" of predominantly aromatic drug candidates has led to a growing interest in small, saturated, three-dimensional scaffolds. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as particularly valuable motifs. Their inherent ring strain and well-defined stereochemistry can impart favorable properties such as increased metabolic stability, improved aqueous solubility, and reduced lipophilicity when compared to their carbocyclic or larger heterocyclic counterparts.[1][2] The incorporation of the this compound moiety offers a unique combination of a basic nitrogen center, a hydroxyl group for potential hydrogen bonding interactions, and a quaternary center that can act as a bioisostere for commonly encountered functional groups.

This compound as a Bioisostere

The this compound group can be considered a bioisosteric replacement for several common functionalities, most notably the gem-dimethyl group and tertiary carbinols.

  • As a gem-Dimethyl Bioisostere: The quaternary carbon of the azetidine ring mimics the steric bulk of a gem-dimethyl group. However, the presence of the nitrogen atom and the hydroxymethyl group introduces polarity, which can lead to significant improvements in solubility and a reduction in lipophilicity (LogP) compared to the often-greasy gem-dimethyl moiety. This can be a critical advantage in optimizing the ADME properties of a drug candidate.[3]

  • As a Tertiary Carbinol Bioisostere: The tertiary alcohol-like arrangement of the this compound group provides a hydrogen bond donor and acceptor. The embedded nitrogen atom, however, offers a point for salt formation and can influence the pKa of the molecule, providing an additional handle for modulating physicochemical properties. Furthermore, the azetidine ring can confer greater metabolic stability compared to a simple acyclic tertiary carbinol, which can be susceptible to oxidation.

Comparative Physicochemical Properties

To illustrate the impact of this bioisosteric replacement, let's consider a hypothetical lead compound and its analogs. While direct, head-to-head published data for this compound is scarce, we can extrapolate from the well-documented properties of similar azetidine and oxetane bioisosteres.

Propertygem-Dimethyl AnalogTertiary Carbinol AnalogThis compound AnalogRationale for Change
Calculated LogP (cLogP) HighModerateLow to ModerateThe nitrogen and hydroxyl groups of the azetidine moiety increase polarity, reducing lipophilicity.
Aqueous Solubility LowModerateHighIncreased polarity and the potential for salt formation at the azetidine nitrogen enhance solubility.
pKa (of basic center) N/AN/A~8-9The azetidine nitrogen introduces a basic center, allowing for salt formation and modulation of formulation properties.
Metabolic Stability Moderate to HighLow to ModerateHighThe azetidine ring is generally more resistant to metabolic oxidation compared to acyclic tertiary alcohols.
Hydrogen Bonding NoneDonor/AcceptorDonor/AcceptorThe hydroxymethyl group provides hydrogen bonding capacity similar to a tertiary carbinol.

This table represents expected trends based on the known properties of azetidine-containing compounds.

Experimental Protocols

Synthesis of N-Boc-(3-Methyl-3-azetidinyl)methanol

A key intermediate for the incorporation of the this compound moiety is its N-Boc protected form. Below is a representative, multi-step synthesis.

cluster_0 Synthesis of N-Boc-(3-Methyl-3-azetidinyl)methanol start Commercially Available Starting Material step1 Step 1: Epoxide Formation start->step1 m-CPBA step2 Step 2: Azide Opening step1->step2 NaN3 step3 Step 3: Reduction and Cyclization step2->step3 H2, Pd/C step4 Step 4: Boc Protection step3->step4 Boc2O product N-Boc-(3-Methyl-3-azetidinyl)methanol step4->product

Caption: Synthetic workflow for N-Boc-(3-Methyl-3-azetidinyl)methanol.

Step-by-Step Protocol:

  • Step 1: Epoxidation. To a solution of 2-methylallyl alcohol in a suitable solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction is stirred at room temperature until completion.

  • Step 2: Azide Opening. The resulting epoxide is then reacted with sodium azide in a solvent mixture such as ethanol/water to yield the corresponding azido diol.

  • Step 3: Reduction and Cyclization. The azido diol is subjected to catalytic hydrogenation (e.g., using palladium on carbon) under a hydrogen atmosphere. This reduces the azide to an amine, which undergoes spontaneous intramolecular cyclization to form this compound.

  • Step 4: N-Boc Protection. The crude this compound is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to afford N-Boc-(3-Methyl-3-azetidinyl)methanol. The product is then purified by column chromatography.

Incorporation into a Lead Scaffold via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for coupling the hydroxyl group of N-Boc-(3-Methyl-3-azetidinyl)methanol to a phenolic or acidic functionality on a lead compound.

cluster_1 Mitsunobu Coupling Protocol reagents N-Boc-(3-Methyl-3-azetidinyl)methanol + Lead Compound (Ar-OH) + PPh3 addition Add DIAD or DEAD dropwise at 0 °C reagents->addition reaction Stir at room temperature addition->reaction workup Aqueous workup and purification reaction->workup product Coupled Product workup->product

Sources

The Strategic Incorporation of (3-Methyl-3-azetidinyl)methanol in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical and pharmacokinetic properties upon drug candidates.[1] Its inherent ring strain and sp3-rich character provide a conformationally rigid framework, which can lead to enhanced metabolic stability, improved solubility, and better receptor selectivity.[1] This guide delves into a specific, promising derivative, (3-Methyl-3-azetidinyl)methanol, and presents a case study-driven comparison of its performance against alternative moieties in successful drug candidates.

Case Study: Potent and Selective Polymerase Theta (Polθ) Inhibitors

A compelling example of the strategic use of a substituted azetidine methanol moiety is found in the discovery of novel inhibitors of DNA Polymerase Theta (Polθ), a key enzyme in an alternative DNA double-strand break repair pathway that is a promising target in cancer therapy, particularly in tumors with deficiencies in homologous recombination.[2]

A recent study published in Bioorganic & Medicinal Chemistry by Wang et al. (2024) details the discovery and optimization of a series of potent Polθ inhibitors.[2] This case study provides an excellent platform to compare the performance of a 3-hydroxymethyl-azetidine moiety against its bioisosteric analogue, pyrrolidin-3-ol.

Lead Optimization and the Introduction of the 3-Hydroxymethyl-azetidine Moiety

The initial lead compound, A7 (also referred to as 60a) , which incorporated a pyrrolidine-3-ol fragment, demonstrated a moderate inhibitory activity against Polθ with an IC50 of 103.9 nM.[2][3] In an effort to optimize the potency and drug-like properties of this lead, a structure-based drug design approach was employed. This led to the synthesis of a derivative, B3 (60b) , where the pyrrolidin-3-ol was replaced with a 3-hydroxymethyl-azetidine moiety.[2]

This bioisosteric replacement proved to be highly effective. The resulting compound, B3 , exhibited a five-fold increase in potency, with a Polθ IC50 of 20.8 nM.[3] This significant improvement highlights the favorable impact of the smaller, more constrained azetidine ring system on the binding affinity of the inhibitor to its target.

Further optimization focused on enhancing metabolic stability. This led to the development of C1 (60c) , a deuterated version of B3, which maintained high potency (Polθ IC50 of 23.5 nM) and demonstrated favorable pharmacokinetic properties.[2]

Performance Comparison: Azetidine vs. Pyrrolidine

The direct comparison between the lead compound A7 (pyrrolidin-3-ol) and the optimized compound B3 (3-hydroxymethyl-azetidine) provides a clear illustration of the advantages conferred by the azetidine moiety in this specific chemical scaffold.

CompoundCore MoietyPolθ IC50 (nM)
A7 (60a) Pyrrolidin-3-ol103.9
B3 (60b) 3-Hydroxymethyl-azetidine20.8

This data strongly suggests that the conformational rigidity and specific vector orientation of the hydroxyl group provided by the 3-hydroxymethyl-azetidine scaffold leads to a more optimal interaction with the target enzyme compared to the larger, more flexible pyrrolidine ring.

Cellular Activity and In Vivo Potential

The optimized compound, C1 , not only showed excellent enzymatic potency but also demonstrated robust antiproliferative effects in cancer cell lines with BRCA2 deficiency (DLD-1 cells), with an IC50 value of 0.41 µM.[3] This indicates that the improved enzymatic activity translates to a desirable effect in a cellular context. The favorable pharmacokinetic profile of C1 further underscores its potential as a viable drug candidate for in vivo studies.[2]

Experimental Protocols

General Synthesis of 3-Hydroxymethyl-azetidine Derivatives:

The synthesis of the 3-hydroxymethyl-azetidine containing inhibitors, as described by Wang et al., involved a multi-step process. A key step is the coupling of the 3-hydroxymethyl-azetidine moiety to the core scaffold of the inhibitor. While the full synthetic route is detailed in the primary literature, a generalized workflow is presented below.

G start Starting Materials step1 Synthesis of Core Scaffold start->step1 step2 Coupling with Boc-protected 3-hydroxymethyl-azetidine step1->step2 step3 Deprotection step2->step3 step4 Purification and Characterization step3->step4 end_product Final 3-Hydroxymethyl-azetidine Derivative step4->end_product

Figure 1: Generalized workflow for the synthesis of 3-hydroxymethyl-azetidine containing inhibitors.

In Vitro Polymerase Theta Inhibition Assay:

The inhibitory activity of the compounds against the Polθ enzyme was determined using a biochemical assay. A typical protocol would involve:

  • Incubation of recombinant human Polθ enzyme with the test compound at varying concentrations.

  • Initiation of the polymerase reaction by adding a DNA template and dNTPs.

  • Measurement of DNA synthesis, often through the incorporation of a labeled nucleotide.

  • Calculation of IC50 values by plotting the percentage of inhibition against the compound concentration.

The Broader Impact of the this compound Moiety

While the Polθ inhibitor case study provides a detailed look at the 3-hydroxymethyl-azetidine moiety, the inclusion of a methyl group at the 3-position, creating the this compound scaffold, offers further advantages in drug design. The additional methyl group can:

  • Enhance Metabolic Stability: The gem-dimethyl effect can shield the adjacent carbinol from oxidative metabolism, potentially increasing the drug's half-life.

  • Modulate Lipophilicity: The methyl group increases lipophilicity, which can influence cell permeability and oral absorption.

  • Provide an Additional Vector for Interaction: The methyl group can engage in van der Waals interactions within a binding pocket, potentially increasing affinity.

The logical relationship for considering the inclusion of this moiety in a drug discovery program is outlined below.

G cluster_0 Initial SAR Exploration cluster_1 Scaffold Hopping/Modification cluster_2 Performance Evaluation A Identify lead compound with a flexible or metabolically liable linker/side chain B Consider bioisosteric replacements to improve properties A->B C Introduce small, rigid heterocyclic scaffolds (e.g., azetidine) B->C D Synthesize and test This compound analog C->D E Assess potency, selectivity, and DMPK properties D->E F Compare with original lead and other analogs E->F F->B Requires Further Optimization G Improved Drug Candidate F->G Favorable Profile

Figure 2: Decision-making workflow for incorporating the this compound moiety.

Conclusion

The case study of polymerase theta inhibitors provides compelling evidence for the utility of the 3-hydroxymethyl-azetidine moiety as a superior bioisostere for pyrrolidin-3-ol in a specific drug discovery context. The incorporation of this rigid, functionalized scaffold led to a significant improvement in enzymatic potency, which translated to promising cellular activity. The further extension to the this compound moiety offers additional avenues for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for novel therapeutics with improved developability profiles continues to grow, the strategic application of small, functionalized heterocyclic scaffolds like this compound will undoubtedly play an increasingly important role in successful drug design.

References

  • Wang, Y., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]

  • Wang, Y., Wang, C., Liu, J., Sun, D., Meng, F., Zhang, M., ... & Ding, X. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Singh, G. S., D’hooghe, M., & De Kimpe, N. (2007). Synthesis of azetidines and azetidin-2-ones. In The Chemistry of Heterocyclic Compounds: Azetidines and Azetidin-2-ones (pp. 1-367). John Wiley & Sons, Inc.

Sources

Safety Operating Guide

Navigating the Unseen: A Definitive Guide to the Safe Disposal of (3-Methyl-3-azetidinyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of (3-Methyl-3-azetidinyl)methanol (CAS No. 142252-83-9), ensuring the protection of personnel and the environment. Our commitment is to empower researchers with the knowledge to handle chemical waste not just as a regulatory necessity, but as an integral part of scientific excellence.

Hazard Assessment: Understanding the Compound

The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Direct contact can cause irritation, redness, and discomfort.[2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[2]

Given these potential hazards, this compound must be treated as a hazardous chemical, and its waste managed accordingly. The fundamental principle is to avoid all direct contact and prevent its release into the environment.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the substance is designated as waste. This workflow is designed to ensure safety and compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.

Step 1: Waste Identification and Segregation

The first and most crucial step is to correctly identify the waste. Any unused this compound, solutions containing it, or materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) are considered hazardous waste.

Causality: Proper identification is the foundation of safe disposal. Misidentification can lead to improper segregation, creating risks of dangerous chemical reactions and non-compliant disposal.

Immediately segregate this compound waste from other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. Do not mix it with incompatible materials such as strong oxidizing agents or acids, which could potentially react with the amine functionality of the azetidine ring.

Step 2: Containerization and Labeling

All hazardous waste must be collected in a container that is compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.

The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The date accumulation started

  • The specific hazards (e.g., "Irritant")

  • The name of the principal investigator and the laboratory location[3]

Causality: Clear and accurate labeling prevents accidental misuse of the container, provides essential safety information to all laboratory personnel, and is a legal requirement under RCRA.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][5] This area must be under the control of the laboratory personnel generating the waste.

Key requirements for an SAA include:

  • The waste container must be kept closed at all times, except when adding waste.

  • The SAA must be inspected weekly for any signs of leakage.[4]

  • No more than 55 gallons of hazardous waste may be accumulated in an SAA.[5]

Causality: The concept of an SAA is to minimize the quantity of hazardous waste in active work areas and to ensure that it is managed safely by those who are most familiar with its properties.

Step 4: Request for Disposal

Once the waste container is full, or if the research project is completed, a request for disposal must be submitted to your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of the chemical waste yourself.

Your EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal vendor. These vendors are equipped to transport and dispose of chemical waste in a manner that is safe and compliant with all federal and state regulations.

Disposal Decision Workflow

DisposalWorkflow Start Waste Generation (this compound) Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from other waste streams Identify->Segregate Containerize Collect in a compatible, labeled container Segregate->Containerize SAA Store in Satellite Accumulation Area (SAA) Containerize->SAA Inspect Weekly Inspection of SAA SAA->Inspect Full Container Full? SAA->Full Inspect->SAA No leaks Full->SAA No Pickup Request EHS Pickup Full->Pickup Yes Vendor Transfer to Licensed Hazardous Waste Vendor Pickup->Vendor End Final Disposal (Incineration or other approved method) Vendor->End

Caption: Decision workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For a small spill (a few milliliters):

  • Alert personnel in the immediate area.

  • Wearing appropriate Personal Protective Equipment (PPE) (see Table 1), contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbent material into a sealable container.

  • Label the container as "Hazardous Waste: this compound spill debris" and manage it as hazardous waste.

  • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For a large spill:

  • Evacuate the immediate area.

  • Alert your institution's EHS or emergency response team.

  • Prevent the spill from entering drains.

  • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

Summary of Key Safety and Disposal Information

For quick reference, the following table summarizes the essential information for handling and disposing of this compound.

Parameter Guideline Rationale
Hazard Class Irritant (based on analogous compounds)Protects personnel from skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coatPrevents direct contact with the chemical.
Waste Container Labeled, sealed HDPE or glass bottleEnsures chemical compatibility and prevents leaks.
Disposal Method Collection by licensed hazardous waste vendorComplies with EPA regulations and ensures safe, environmentally sound disposal.
Spill Cleanup Absorb with inert material, collect as hazardous wasteContains the spill and prevents environmental contamination.

Regulatory Framework: EPA and RCRA

The disposal of this compound is governed by the EPA's RCRA regulations. Laboratories are classified as hazardous waste generators, and the specific requirements depend on the total amount of hazardous waste generated per month. The three generator categories are:

  • Very Small Quantity Generators (VSQGs): Generate ≤ 100 kg of non-acute hazardous waste per month.

  • Small Quantity Generators (SQGs): Generate > 100 kg and < 1,000 kg of non-acute hazardous waste per month.

  • Large Quantity Generators (LQGs): Generate ≥ 1,000 kg of non-acute hazardous waste per month.[6]

It is imperative that each laboratory understands its generator status, as this dictates the specific requirements for waste accumulation times, contingency plans, and personnel training.[7][8] Regardless of the generator status, the fundamental principles of proper waste identification, segregation, containerization, and disposal through a licensed vendor remain the same.

By adhering to these scientifically grounded and regulatorily compliant procedures, researchers can ensure that the final step in the lifecycle of this compound is conducted with the same level of precision and care as their research. This commitment to safety and environmental responsibility is a hallmark of a trustworthy and authoritative laboratory practice.

References

  • National Environmental Trainers. (n.d.). RCRA Requirements for Hazardous Waste Generators. Retrieved from [Link]

  • Red Arc Environmental. (2024, June 1). RCRA Requirements for Generators of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Hazardous Waste Generator Regulatory Summary. Retrieved from [Link]

  • Department of Toxic Substances Control. (n.d.). Hazardous Waste Generator Requirements. Retrieved from [Link]

  • New Pig Corporation. (n.d.). EPA Final Rule Simplifies RCRA Hazwaste Generator Requirements. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Health and Safety, Stony Brook University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015, March 13). Safety Data Sheet: Moisture in Methanol. Retrieved from [Link]

  • Aspira Chemical. (n.d.). 3-(Hydroxymethyl)azetidine hydrochloride, 96%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Pioneer Forensics, LLC. (2013, January 4). Methanol MSDS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Methanol Institute. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]

  • Azer Scientific. (n.d.). SDS-Methyl Alcohol-REV3. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C5H11NO, 100 mg. Retrieved from [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methanol. Retrieved from [Link]

  • Hashim O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

Sources

Navigating the Safe Handling of (3-Methyl-3-azetidinyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide provides essential safety and handling information for (3-Methyl-3-azetidinyl)methanol. However, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before any handling, storage, or disposal. The information presented here is synthesized from best practices for handling similar chemical structures and should be used as a supplementary resource to, not a replacement for, the official SDS.

This compound is a key building block in modern drug discovery and development. Its unique azetidine core offers novel structural possibilities for medicinal chemists. However, like any chemical reagent, understanding its hazard profile and implementing rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles.

Hazard Identification and Risk Assessment: What You Need to Know

While a specific, publicly available, comprehensive toxicological profile for this compound is not readily found, its structural components—an azetidine ring and a methanol group—suggest a number of potential hazards. The primary routes of exposure are inhalation, skin absorption, eye contact, and ingestion.[1][2]

Potential Health Effects May Include:

  • Eye and Skin Irritation: Direct contact can cause irritation, redness, and dryness.[3] Prolonged exposure may lead to more severe skin conditions.[2][4]

  • Respiratory Tract Irritation: Inhalation of vapors may cause coughing, sneezing, and pain in the nose and throat.[2]

  • Systemic Toxicity: Absorption through the skin or inhalation can lead to systemic effects, potentially impacting the central nervous system.[3][4] Symptoms could include headache, dizziness, nausea, and loss of coordination.[2][4]

Flammability: Many organic compounds of this nature are flammable.[3][4] Vapors can be heavier than air and may form explosive mixtures with air, especially in enclosed spaces.[5] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecifications and Rationale
Hand Protection Gloves: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are often recommended for handling organic alcohols.[6] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[9]
Eye and Face Protection Safety Goggles/Glasses: Chemical splash goggles that provide a tight seal around the eyes are essential to protect against splashes and vapors.[10] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6][10]
Respiratory Protection Respirator: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary. For organic vapors, an air-purifying respirator with organic vapor cartridges may be suitable for short-term use at low concentrations, but for higher concentrations or longer durations, a supplied-air respirator is recommended.[11]
Protective Clothing Lab Coat: A flame-resistant lab coat should be worn to protect against accidental splashes and contact with contaminated surfaces. Ensure the lab coat is fully buttoned.
Footwear Closed-toe Shoes: Appropriately enclosed footwear is crucial to protect against spills.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow outlines the key steps for safe handling in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS 1. Review SDS Gather_PPE 2. Gather Appropriate PPE Review_SDS->Gather_PPE Proceed Prepare_Work_Area 3. Prepare Work Area in Fume Hood Gather_PPE->Prepare_Work_Area Weigh_and_Dispense 4. Weigh and Dispense Prepare_Work_Area->Weigh_and_Dispense Begin Experiment Perform_Reaction 5. Perform Reaction Weigh_and_Dispense->Perform_Reaction Workup_and_Purification 6. Work-up and Purification Perform_Reaction->Workup_and_Purification Decontaminate 7. Decontaminate Glassware and Surfaces Workup_and_Purification->Decontaminate Conclude Experiment Segregate_Waste 8. Segregate Waste Decontaminate->Segregate_Waste Dispose_Waste 9. Dispose of Waste via EHS Segregate_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Consult the SDS: Before any work begins, thoroughly read and understand the specific SDS for this compound.

    • Assemble PPE: Don the appropriate PPE as outlined in the table above.

    • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Keep a spill kit readily accessible. All equipment used for handling must be grounded to prevent static discharge.[12]

  • Handling and Use:

    • Dispensing: When weighing and dispensing, do so within the fume hood to minimize vapor inhalation. Use non-sparking tools.[7][8][12]

    • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

    • Transfers: Keep containers tightly closed when not in use.[13]

  • In Case of a Spill:

    • Evacuate: Immediately evacuate the area and alert others.

    • Ventilate: Ensure the area is well-ventilated.

    • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or earth.[1][12] Do not use combustible materials like paper towels to clean up large spills.

    • Cleanup: Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[12]

    • Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Never mix incompatible wastes.[14]

    • Store waste containers in a secondary containment bin in a cool, well-ventilated area away from ignition sources.[14]

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[14] For highly toxic materials, the first three rinses should be collected.[14]

    • After rinsing, deface or remove the label before disposing of the container according to your institution's policies.[14]

  • EHS Coordination:

    • All hazardous waste must be disposed of through your institution's EHS department.[14] Follow their specific procedures for waste pickup and disposal.

By adhering to these guidelines and fostering a culture of safety, researchers can confidently and responsibly utilize this compound in their pursuit of scientific advancement.

References

  • GPIC. (2024).
  • National Institute of Standards and Technology. (2015).
  • 3M. (n.d.).
  • Methanol Institute. (2014).
  • Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL.
  • Sigma-Aldrich. (2024).
  • Carl ROTH. (n.d.).
  • NOAA. (n.d.). METHANOL - CAMEO Chemicals.
  • State of Michigan. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ScienceLab.com. (2013). Methanol MSDS.
  • KERAMIDA Inc. (2024).
  • Fisher Scientific. (2009).
  • Chemos GmbH & Co.KG. (n.d.).
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.
  • GOV.UK. (n.d.). Incident management: methanol.
  • Methanol Institute. (n.d.). METHANOL SMALL QUANTITIES BULLETIN.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methyl-3-azetidinyl)methanol
Reactant of Route 2
(3-Methyl-3-azetidinyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.